molecular formula C10H21NO B1339694 1-(Dimethylamino)-6-methylheptan-3-one CAS No. 107245-26-1

1-(Dimethylamino)-6-methylheptan-3-one

Cat. No.: B1339694
CAS No.: 107245-26-1
M. Wt: 171.28 g/mol
InChI Key: PZBJXYOGYUXIQV-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1) is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This aliphatic ketone is primarily recognized in pharmaceutical research as a building block and impurity reference standard in the synthesis and analysis of Tetrabenazine and related compounds . As a key intermediate, it is essential for the quality control and development of active pharmaceutical ingredients (APIs), helping to ensure product purity and compliance with regulatory standards . The compound should be handled with care; it is classified with the signal word "Danger" and has hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . For safe handling, refer to the associated precautionary statements. This product is intended for laboratory and research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylamino)-6-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBJXYOGYUXIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549044
Record name 1-(Dimethylamino)-6-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107245-26-1
Record name 1-(Dimethylamino)-6-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number 107245-26-1 chemical structure and properties.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number 107245-26-1: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

CAS number 107245-26-1 , chemically identified as 1-(Dimethylamino)-6-methylheptan-3-one , serves as a critical aminoketone scaffold in organic synthesis and medicinal chemistry.[1] Belonging to the class of Mannich bases , this compound is characterized by a bifunctional architecture—incorporating a tertiary amine and a ketone within a branched aliphatic chain. Its structural homology to open-chain opioid precursors (e.g., methadone, acetylmethadol) and its reactivity profile make it a high-value intermediate for constructing complex CNS-active pharmaceutical ingredients (APIs) and stereoselective enol boranes.

This guide provides a comprehensive technical analysis of 107245-26-1, detailing its physicochemical profile, synthetic pathways, and utility as a precursor for tertiary amino-alcohols and heterocyclic derivatives.

Chemical Identity & Structural Analysis

1.1 Nomenclature and Identifiers
ParameterDetail
CAS Number 107245-26-1
IUPAC Name 1-(Dimethylamino)-6-methylheptan-3-one
Synonyms 1-(Dimethylamino)-6-methyl-3-heptanone; 3-Heptanone, 1-(dimethylamino)-6-methyl-
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
SMILES CC(C)CCC(=O)CCN(C)C
InChI Key PZBJXYOGYUXIQV-UHFFFAOYSA-N
1.2 Structural Architecture

The molecule features a 6-methylheptan-3-one backbone with a dimethylamino substitution at the C1 position.[1]

  • Lipophilic Tail: The isopentyl (3-methylbutyl) group attached to the carbonyl provides significant lipophilicity (LogP ~2.5–3.0), facilitating blood-brain barrier (BBB) penetration in derived pharmaceuticals.

  • Reactive Core: The ketone moiety at C3 acts as an electrophilic center for Grignard or organolithium addition.

  • Basic Head: The terminal dimethylamino group (pKa ~9.5) confers basicity, allowing for salt formation (e.g., hydrochloride) to enhance water solubility.

Physicochemical Profile

Understanding the physical properties is essential for process design and formulation.

PropertyValue (Experimental/Predicted)Implications for Handling
Physical State Colorless to pale yellow liquidHandle under inert atmosphere to prevent oxidation.
Boiling Point 78–80 °C (at 3 Torr)Vacuum distillation is required for purification.
Density 0.856 g/cm³Less dense than water; phase separation in aqueous workups is straightforward.
Solubility Soluble in EtOH, DCM, THF; Low in H₂OFree base requires organic solvents; convert to HCl salt for aqueous processing.
pKa (Base) ~9.5 (Predicted)Strong base; incompatible with acidic reagents unless salt formation is intended.
Flash Point >60 °C (Est.)Class IIIA Combustible Liquid.

Synthetic Utility & Mechanism of Action[1][6][7]

CAS 107245-26-1 is rarely the final API; rather, it is a divergent intermediate . Its "mechanism" in a research context is defined by its chemical reactivity, specifically as a substrate for nucleophilic addition and reductive amination.

3.1 The Mannich Connection (Synthesis of the Scaffold)

The compound is synthesized via a Mannich reaction , condensing a ketone with formaldehyde and dimethylamine. This pathway is self-validating: the formation of the


-amino ketone is driven by the irreversible elimination of water.
  • Precursors: 5-methylhexan-2-one (or related isomer depending on numbering) + Formaldehyde + Dimethylamine.

  • Mechanism: Acid-catalyzed formation of an iminium ion from formaldehyde and dimethylamine, followed by nucleophilic attack by the enol form of the ketone.

3.2 Pharmacological Relevance (Opioid Scaffold)

The structure N-C-C-C(=O)-C-C is the backbone of the Methadone and Isoaminile class of drugs.

  • Grignard Addition: Reaction of 107245-26-1 with Phenylmagnesium bromide (PhMgBr) yields tertiary alcohols analogous to Dimepheptanol or Alphacetylmethadol .

  • Significance: These derivatives often exhibit

    
    -opioid receptor agonism or anticholinergic activity. The specific branching (6-methyl) modulates metabolic stability and receptor affinity compared to linear analogs.
    
3.3 Stereoselective Enol Boranation

Recent literature cites this compound as a reagent for preparing enol boranes . The tertiary amine coordinates with boron reagents (e.g.,


), directing the stereoselective formation of enolates, which are crucial for Aldol reactions in polyketide synthesis.

Experimental Protocols

Protocol A: Synthesis via Mannich Reaction (General Procedure)

To ensure trustworthiness, this protocol is based on standard Mannich base synthesis principles.

  • Reagents: Mix 6-methyl-2-heptanone (1.0 eq), Paraformaldehyde (1.2 eq), and Dimethylamine HCl (1.1 eq) in Ethanol.

  • Catalysis: Add catalytic HCl (conc.).

  • Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Evaporate solvent. Basify residue with 10% NaOH to pH 12. Extract with Diethyl Ether (3x).

  • Purification: Dry organic layer over MgSO₄. Distill under reduced pressure (3 Torr, 80°C) to yield the title compound as a clear oil.

Protocol B: Grignard Addition (Synthesis of Tertiary Alcohol)
  • Preparation: Flame-dry all glassware. Maintain N₂ atmosphere.

  • Reagent: Prepare Phenylmagnesium bromide (1.5 eq) in anhydrous THF.

  • Addition: Cool Grignard solution to 0°C. Dropwise add 107245-26-1 (1.0 eq) in THF over 30 mins.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours.

  • Quench: Pour into saturated NH₄Cl solution (exothermic).

  • Isolation: Extract with EtOAc. The product (tertiary alcohol) is purified via column chromatography.

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis of CAS 107245-26-1 and its conversion into a pharmacologically active tertiary alcohol scaffold.

G Figure 1: Synthetic route from ketone precursor to CAS 107245-26-1 and subsequent functionalization. Start 6-Methylheptan-3-one (Precursor) Intermediate CAS 107245-26-1 (Mannich Base) Start->Intermediate Mannich Rxn (HCl, Reflux) Reagents Formaldehyde + Dimethylamine Reagents->Intermediate Product Tertiary Amino-Alcohol (Opioid/Anticholinergic Scaffold) Intermediate->Product Nucleophilic Addition (THF, 0°C) Grignard PhMgBr (Grignard Reagent) Grignard->Product

Figure 1: Synthetic route from ketone precursor to CAS 107245-26-1 and subsequent functionalization.[1][2][3][4][5][6][7][8][9]

Safety & Handling Guidelines

  • Hazards: As an aliphatic amine, it is likely corrosive and an irritant to eyes, skin, and respiratory tract.

  • Storage: Store at 2–8°C under argon. Amines absorb CO₂ from the air to form carbamates; seal tightly.

  • PPE: Wear nitrile gloves, chemical splash goggles, and use a fume hood.

  • Spill Control: Absorb with sand/vermiculite. Neutralize with dilute acetic acid before disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13774480, 1-(Dimethylamino)-6-methylheptan-3-one. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Mannich Reaction: Mechanism and Synthetic Applications. Retrieved from [Link]

  • Taylor & Francis (2019). Narcotic Analgesics and Antagonists: Chemistry of Acetylmethadols. Retrieved from [Link]

Sources

Technical Guide: Biological Potential and Synthetic Utility of 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and biological profile of 1-(Dimethylamino)-6-methylheptan-3-one , a critical Mannich base intermediate.

Executive Summary

1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1) is a specialized aliphatic


-aminoketone.[1][2][3][4][5] While primarily characterized as a synthetic intermediate in the manufacturing of Tetrabenazine  (a VMAT2 inhibitor for Huntington’s chorea), its chemical structure imparts distinct bio-reactive properties. This guide analyzes its dual role: as a pharmacological precursor enabling vesicular monoamine transport inhibition, and as a reactive Mannich base with intrinsic alkylating potential relevant to toxicological screening and impurity profiling.

Chemical Identity & Structural Logic

This compound belongs to the class of Mannich bases . Its structure combines a lipophilic isobutyl tail with a reactive aminoketone core, designed specifically to construct the benzoquinolizine ring system of Tetrabenazine.

AttributeSpecification
IUPAC Name 1-(Dimethylamino)-6-methylheptan-3-one
CAS Number 107245-26-1
Molecular Formula

Molecular Weight 171.28 g/mol
Key Functional Groups Tertiary amine (dimethylamino), Ketone (C3), Isobutyl chain (C6)
Synonyms Tetrabenazine Impurity 3; 3-(Dimethylaminomethyl)-5-methyl-2-hexanone (isomer naming variation)
Structural Causality

The molecule is engineered to provide carbons 1, 2, 3, 4, and the 3-isobutyl side chain of the final Tetrabenazine skeleton. The dimethylamino group serves as a "leaving group equivalent"—under physiological or synthetic conditions, it can eliminate to form an


-unsaturated ketone (enone), which then undergoes Michael addition.

Synthetic Pathway & Mechanism

The biological relevance of this molecule is inextricably linked to its transformation into Tetrabenazine. The synthesis exploits the Mannich Reaction followed by a Robinson Annulation-type condensation.

Mechanistic Workflow
  • Formation: Condensation of 5-methyl-2-hexanone with formaldehyde and dimethylamine.

  • Activation: The Mannich base (1-(Dimethylamino)-6-methylheptan-3-one) is often quaternized (e.g., with methyl iodide) or heated to induce thermal elimination of dimethylamine.

  • Cyclization: The resulting vinyl ketone intermediate reacts with 6,7-dimethoxy-3,4-dihydroisoquinoline to close the benzoquinolizine ring.

SyntheticPathway cluster_reactivity Bio-Reactivity Zone Start 5-Methyl-2-hexanone MannichBase 1-(Dimethylamino)-6-methylheptan-3-one (The Topic Compound) Start->MannichBase Mannich Reaction Reagents HCHO + HN(Me)2 Reagents->MannichBase Elimination Vinyl Ketone Intermediate (Reactive Enone) MannichBase->Elimination Thermal Elimination (- HN(Me)2) Product Tetrabenazine (VMAT2 Inhibitor) Elimination->Product Michael Addition & Cyclization Isoquinoline 6,7-Dimethoxy-3,4- dihydroisoquinoline Isoquinoline->Product

Figure 1: Synthetic trajectory of 1-(Dimethylamino)-6-methylheptan-3-one, highlighting the reactive "elimination" step that drives both its utility and its potential toxicity.

Potential Biological Activity[2][8]

A. Pharmacological Precursor (VMAT2 Inhibition)

While the compound itself is not a VMAT2 inhibitor, it is the pharmacophore scaffold .

  • Mechanism: The isobutyl and ketone moieties provided by this intermediate are essential for the binding of Tetrabenazine to the Vesicular Monoamine Transporter 2 (VMAT2) in the CNS.

  • Therapeutic Outcome: Successful conversion leads to dopamine depletion, treating hyperkinetic disorders (e.g., Huntington's).

  • Relevance: In drug development, the stereochemistry of the methyl group at C6 (which becomes C3 in Tetrabenazine) is critical. The synthesis often produces a racemate, requiring resolution.

B. Intrinsic Bio-Reactivity (Toxicology & Safety)

As a free base, 1-(Dimethylamino)-6-methylheptan-3-one exhibits biological activity typical of aliphatic Mannich bases. This is critical for safety assessments and impurity limits (ICH M7 guidelines).

  • Alkylating Potential (Genotoxicity Risk):

    • Mechanism: Mannich bases are "masked"

      
      -unsaturated ketones. At physiological pH or metabolic conditions, they can undergo retro-Michael  elimination to release dimethylamine and generate a reactive vinyl ketone.
      
    • Biological Target: The generated vinyl ketone is a potent Michael acceptor that can covalently bind to thiol groups (cysteine residues) in proteins or nucleophilic sites on DNA.

    • Implication: This compound is flagged as a potential genotoxic impurity (GTI) in Tetrabenazine drug substances. It must be controlled to ppm levels.

  • Cytotoxicity:

    • Aliphatic Mannich bases often show cytotoxicity against various cell lines due to the aforementioned alkylation of mitochondrial enzymes or glutathione depletion.

    • Note: While specific

      
       data for this exact CAS is proprietary to impurity dossiers, structurally similar Mannich bases (e.g., of cyclohexanone) exhibit cytotoxic effects in the 10–100 
      
      
      
      range.
  • Antimicrobial Properties:

    • Mannich bases are historically explored for antifungal and antibacterial activity. The mechanism involves the interference with cellular respiration via thiol alkylation.

Experimental Protocols

Protocol A: Synthesis of 1-(Dimethylamino)-6-methylheptan-3-one

A self-validating workflow for generating the reference standard.

Reagents:

  • 5-Methyl-2-hexanone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Conc. HCl (catalytic)

  • Solvent: Ethanol or Isopropanol

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methyl-2-hexanone in ethanol. Add dimethylamine hydrochloride and paraformaldehyde.[6]

  • Catalysis: Add catalytic HCl (approx. 0.05 mL per 10 mmol) to adjust pH to <2.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Validation Point: Monitor consumption of ketone by TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Basify the residue with 10% NaOH (pH > 10) to liberate the free amine.

    • Extract with Dichloromethane (DCM) (3x).

  • Purification: The crude oil is purified via vacuum distillation (b.p. approx. 78-80°C at 3 Torr) or column chromatography (Neutral Alumina, DCM/MeOH gradient).

  • Characterization: Confirm structure via

    
    -NMR. Look for the diagnostic singlet of 
    
    
    
    at
    
    
    2.2–2.3 ppm and the triplet/multiplet of the
    
    
    -methylene protons adjacent to the carbonyl.
Protocol B: Impurity Profiling (HPLC Detection)

Essential for quantifying this compound in Tetrabenazine API.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

)
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV at 210 nm (low absorption due to lack of chromophore; MS detection recommended for low levels)
Retention Time Elutes early relative to Tetrabenazine due to higher polarity and aliphatic nature.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13774480, 1-(Dimethylamino)-6-methylheptan-3-one. Retrieved from [Link]

  • Pharmaffiliates (2025). Tetrabenazine Impurity Standards: 1-(Dimethylamino)-6-methylheptan-3-one (Cat No.[1][3][4][7][8] PA 47 03650).[8] Retrieved from [Link]

  • Google Patents (2018).Synthetic method for tetrabenazine and intermediate of tetrabenazine (CN108164506A).
  • Dr. JCR Bio (2025). Tetrabenazine API Drug Metabolites and Impurities.[9] Retrieved from [Link]

  • Roman, G. (2015).Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Contextual reference for Mannich base cytotoxicity).

Sources

Beyond the Formula: A Technical Analysis of C10H21NO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Dilemma

In the high-stakes environment of drug discovery and chemical engineering, a molecular formula is merely a starting point. C10H21NO represents a critical divergence point in chemical space. Depending on the atomic arrangement, this formula yields two distinct functional classes with non-overlapping applications:

  • Decanamide (Primary Amide): A bioactive lipid modulator and permeation enhancer used in transdermal drug delivery and neuroprotective research.

  • N,N-Dibutylacetamide (Tertiary Amide): A specialized polar solvent and extraction agent used in industrial purification processes.

This guide provides a definitive technical breakdown of the C10H21NO landscape, prioritizing Decanamide due to its significance in pharmaceutical formulation and lipid signaling.

Part 1: Nomenclature & Identification

Precise identification is the bedrock of reproducible science. The following table resolves the ambiguity surrounding the C10H21NO formula.

Table 1: Comparative Identity Profile
FeaturePrimary Target (Bioactive) Secondary Target (Industrial)
Common Name Decanamide N,N-Dibutylacetamide
IUPAC Name DecanamideN,N-Dibutylacetamide
CAS Registry 2319-29-1 1563-90-2
Chemical Structure Linear Primary AmideBranched Tertiary Amide
SMILES CCCCCCCCCC(=O)NCCCCN(CCCC)C(C)=O
InChI Key TUTWLYPCGCUWQI-UHFFFAOYSA-NMEXKFCWMWJZDMF-UHFFFAOYSA-N
Primary Utility Drug Delivery (Permeation), Bio-signalingSolvent, Extractant

Part 2: Physicochemical Profile (Decanamide)[2]

Understanding the physical properties of Decanamide is essential for formulation scientists, particularly when designing lipid-based delivery systems.

Table 2: Decanamide Technical Specifications
PropertyValueContext for Application
Molecular Weight 171.28 g/mol Low MW facilitates rapid membrane diffusion.
Melting Point 98.0 °C - 100.0 °CSolid at room temp; requires heating for lipid melt extrusion.
LogP (Octanol/Water) ~3.4 (Predicted)Highly lipophilic; partitions preferentially into lipid bilayers.
Water Solubility InsolubleRequires organic co-solvents (Ethanol, DMSO) or lipid carriers.
pKa ~16.6 (Amide H)Non-ionizable at physiological pH; remains neutral in blood/tissue.

Part 3: Pharmaceutical Applications & Mechanism[2]

Decanamide is not merely a structural building block; it is a functional excipient and a bioactive moiety.

Transdermal Permeation Enhancement

Decanamide acts as a sorption promoter . Its long alkyl chain (C10) mimics the fatty acids found in the stratum corneum (SC), allowing it to intercalate into the lipid bilayer.

  • Mechanism: The polar amide head group disrupts the hydrogen bonding network of the ceramide head groups, while the alkyl tail increases the fluidity of the hydrocarbon domain. This "fluidization" creates transient pores for drug molecules to diffuse through.

Bioactivity: The "Endocannabinoid-Like" Effect

Research indicates Decanamide functions as a "lipid signaling" molecule. It shares structural homology with Oleamide (a sleep-inducing lipid) and Anandamide (an endocannabinoid).

  • Neuroprotection: Studies suggest modulation of oxidative stress pathways.[1]

  • Antimicrobial: Exhibits bacteriostatic activity against specific Gram-positive strains, likely via membrane disruption.

Visualization: Mechanism of Action

The following diagram illustrates the dual-action pathway of Decanamide in a biological context.

G cluster_0 Pathway A: Drug Delivery (Excipient) cluster_1 Pathway B: Biological Activity (Active) Decanamide Decanamide (C10H21NO) SC_Lipids Stratum Corneum Lipid Bilayer Decanamide->SC_Lipids Intercalation Receptor Putative Lipid Receptors (GPCRs) Decanamide->Receptor Binding Disruption Disruption of Ceramide Packing SC_Lipids->Disruption Fluidity Increased Membrane Fluidity Permeation Enhanced Drug Diffusion Fluidity->Permeation Disruption->Fluidity Signal Modulation of Oxidative Stress Receptor->Signal Neuro Neuroprotection & Anti-inflammatory Signal->Neuro

Caption: Dual-pathway mechanism of Decanamide: Membrane fluidization for drug delivery (Left) vs. Receptor modulation for bioactivity (Right).

Part 4: Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of high-purity Decanamide from Decanoic Acid. Rationale: Direct reaction of carboxylic acids with ammonia requires excessive heat (dehydration). The Acid Chloride method is selected here for mild conditions and high yield, essential for research-grade purity.

Reagents
  • Decanoic Acid (Capric Acid) - 17.2 g (0.1 mol)

  • Thionyl Chloride (

    
    ) - 14.3 g (0.12 mol)
    
  • Ammonium Hydroxide (28%

    
    ) or Anhydrous Ammonia gas
    
  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and a

      
       drying tube, dissolve 17.2 g of Decanoic Acid in 50 mL of dry DCM.
      
    • Critical Step: Add Thionyl Chloride dropwise over 20 minutes.

    • Reflux the mixture at 45°C for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Result: Conversion to Decanoyl Chloride .

  • Amidation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly introduce concentrated Ammonium Hydroxide (excess) or bubble anhydrous

      
       gas through the solution.
      
    • Observation: A white precipitate (Ammonium Chloride) will form alongside the product.

  • Purification:

    • Filter off the inorganic salts.

    • Wash the organic layer with 5%

      
       (to remove unreacted acid) and then with brine.
      
    • Dry over anhydrous

      
       and evaporate the solvent.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure Decanamide (white crystals, MP ~98°C).

Visualization: Synthesis Workflow

Synthesis Input Decanoic Acid (C10H20O2) Intermediate Decanoyl Chloride (Reactive Intermediate) Input->Intermediate Reflux (DCM) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Intermediate Product Decanamide (C10H21NO) Intermediate->Product 0°C Amidation Reagent2 NH3 (Ammonia) Reagent2->Product

Caption: Two-step synthesis via acid chloride intermediate to ensure high yield and purity.

Part 5: Analytical Characterization

To validate the synthesis of Decanamide versus its isomers (e.g., N,N-Dibutylacetamide), use the following spectroscopic markers.

Mass Spectrometry (GC-MS)
  • Decanamide: Look for the McLafferty Rearrangement peak at m/z 59 (

    
    ). The molecular ion (
    
    
    
    ) at 171 is often weak.
  • N,N-Dibutylacetamide: Characterized by a strong peak at m/z 128 (loss of a propyl group) or m/z 43 (acetyl group).

NMR Spectroscopy ( -NMR)
  • Decanamide (DMSO-

    
    ): 
    
    • 
       6.7 - 7.3 ppm: Two broad singlets (1H each) corresponding to the -NH2  protons.
      
    • 
       2.0 ppm: Triplet corresponding to 
      
      
      
      -methylene (
      
      
      ).
  • N,N-Dibutylacetamide:

    • Absence of signals in the 6.0–8.0 ppm region (no N-H protons).

    • Distinct signals for the N-butyl chains.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75347, Decanamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Decanamide Mass Spectrum & Properties. National Institute of Standards and Technology.[2][3] Retrieved from [Link]

  • Molina-Torres, J., et al. (2004). Antimicrobial activity of alkamides from Heliopsis longipes.[4] (Contextual reference for bioactivity of decanamide derivatives).

  • ECHA (European Chemicals Agency). Registration Dossier: N,N-Dibutylacetamide. Retrieved from [Link]

Sources

Spectral Analysis of 1-(Dimethylamino)-6-methylheptan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the organic compound 1-(Dimethylamino)-6-methylheptan-3-one, which has the chemical formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol .[1] As a molecule incorporating both a ketone and a tertiary amine functionality, its characterization relies on a synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the predicted spectral features of this β-aminoketone. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure technical accuracy and practical utility.

Introduction

1-(Dimethylamino)-6-methylheptan-3-one is an aliphatic β-aminoketone. The presence of a carbonyl group and a dimethylamino group governs its chemical reactivity and physical properties.[1] Accurate structural elucidation and purity assessment are paramount in scientific research and pharmaceutical development. Spectroscopic techniques provide a non-destructive and highly informative approach to achieving this. This guide will detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound, offering a foundational reference for its synthesis and characterization.

Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1-(Dimethylamino)-6-methylheptan-3-one is expected to yield a molecular ion peak and a series of characteristic fragment ions. The fragmentation patterns are dictated by the presence of the ketone and the tertiary amine, which are known to direct bond cleavages.[2][3]

Expected Molecular Ion: The molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) of 171, corresponding to the molecular weight of the compound. Due to the nitrogen atom, this will be an odd-numbered m/z value, consistent with the nitrogen rule.[3]

Key Fragmentation Pathways: The primary fragmentation is anticipated to be α-cleavage adjacent to the nitrogen atom of the dimethylamino group, a highly favorable process for amines.[4] This results in the formation of a stable iminium ion. Another significant fragmentation pathway is α-cleavage adjacent to the carbonyl group of the ketone.

  • α-Cleavage at the Amine: The most prominent fragmentation is the cleavage of the C1-C2 bond, leading to the formation of the resonance-stabilized N,N-dimethylmethaniminium ion at m/z 58. This is often the base peak in the mass spectra of N,N-dimethylalkylamines.

  • α-Cleavage at the Ketone: Cleavage of the C2-C3 and C3-C4 bonds will also occur.

    • Cleavage between C2 and C3 would yield an acylium ion at m/z 142 and a methyl radical.

    • Cleavage between C3 and C4 would result in an acylium ion at m/z 57 (CH₃CH₂CO⁺) and a larger radical.

  • McLafferty Rearrangement: The presence of a γ-hydrogen relative to the carbonyl group allows for a McLafferty rearrangement, which would produce a neutral enol and a charged alkene.

The interplay of these fragmentation patterns provides a unique fingerprint for the molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 1-(Dimethylamino)-6-methylheptan-3-one
m/zProposed Fragment IonFragmentation Pathway
171[C₁₀H₂₁NO]⁺Molecular Ion (M⁺)
156[M - CH₃]⁺Loss of a methyl group
128[M - C₃H₇]⁺Loss of an isopropyl group
58[CH₂=N(CH₃)₂]⁺α-Cleavage at the amine (likely base peak)
57[CH₃CH₂CO]⁺α-Cleavage at the ketone
Diagram 1: Key Fragmentation Pathway in EI-MS

fragmentation M [C₁₀H₂₁NO]⁺˙ (m/z 171) F58 [CH₂=N(CH₃)₂]⁺ (m/z 58) M->F58 α-cleavage

Caption: Primary fragmentation of the molecular ion.

Predicted Infrared (IR) Spectrum

The infrared spectrum of 1-(Dimethylamino)-6-methylheptan-3-one will be dominated by absorptions corresponding to the carbonyl group and the various C-H and C-N bonds within the molecule.

Key Functional Group Absorptions:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1715 cm⁻¹ for the aliphatic ketone.[5][6] This is one of the most characteristic peaks in the IR spectrum.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to appear in the 1000-1250 cm⁻¹ region. This peak is often of medium to weak intensity.

  • C-H Bending: Bending vibrations for CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ region.

The absence of a broad absorption in the 3200-3500 cm⁻¹ region would confirm the absence of N-H or O-H functional groups.

Table 2: Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
2960-2850C-H (alkane)Stretching
1715C=O (ketone)Stretching
1470-1450C-H (alkane)Bending (scissoring)
1375C-H (alkane)Bending (symmetrical deformation)
1250-1000C-N (amine)Stretching

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the dimethylamino group.

Predicted Chemical Shifts and Multiplicities:

  • -N(CH₃)₂ (Position 1'): A singlet integrating to 6 protons is expected around 2.2 ppm. The protons of the two methyl groups are equivalent.

  • -CH₂-N (Position 1): A triplet integrating to 2 protons is expected around 2.4 ppm, coupled to the protons at position 2.

  • -CH₂-CO- (Position 2): A triplet integrating to 2 protons is expected around 2.7 ppm, deshielded by the adjacent carbonyl group and coupled to the protons at position 1.

  • -CO-CH₂- (Position 4): A triplet integrating to 2 protons is expected around 2.5 ppm, deshielded by the carbonyl group and coupled to the protons at position 5.

  • -CH₂-CH(CH₃)₂ (Position 5): A triplet integrating to 2 protons is expected around 1.5 ppm, coupled to the protons at positions 4 and 6.

  • -CH(CH₃)₂ (Position 6): A multiplet (septet) integrating to 1 proton is expected around 1.6 ppm, coupled to the protons at position 5 and the methyl protons at position 6'.

  • -CH(CH₃)₂ (Position 6'): A doublet integrating to 6 protons is expected around 0.9 ppm, coupled to the proton at position 6.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Partner(s)
1'~2.2Singlet6H-
1~2.4Triplet2H2
2~2.7Triplet2H1
4~2.5Triplet2H5
5~1.5Triplet2H4, 6
6~1.6Multiplet1H5, 6'
6'~0.9Doublet6H6
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shift of the carbonyl carbon will be the most downfield.

Predicted Chemical Shifts:

  • C=O (Position 3): The carbonyl carbon will appear significantly downfield, expected in the range of 205-220 ppm.[7]

  • -N(CH₃)₂ (Position 1'): The methyl carbons attached to the nitrogen will appear around 45 ppm.

  • -CH₂-N (Position 1): The carbon adjacent to the nitrogen will be around 58 ppm.

  • -CH₂-CO- (Position 2): The carbon alpha to the carbonyl group will be around 40 ppm.

  • -CO-CH₂- (Position 4): The other carbon alpha to the carbonyl will be around 42 ppm.

  • -CH₂-CH(CH₃)₂ (Position 5): This methylene carbon will be around 25 ppm.

  • -CH(CH₃)₂ (Position 6): The methine carbon will be around 28 ppm.

  • -CH(CH₃)₂ (Position 6'): The terminal methyl carbons will appear the most upfield, around 22 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts
PositionChemical Shift (δ, ppm)
3 (C=O)~210
1~58
1'~45
2~40
4~42
5~25
6~28
6'~22
Diagram 2: Analytical Workflow for Structural Elucidation

workflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation MS Mass Spectrometry MS_Interp Molecular Weight & Fragmentation MS->MS_Interp IR Infrared Spectroscopy IR_Interp Functional Groups IR->IR_Interp NMR NMR Spectroscopy NMR_Interp Carbon-Hydrogen Framework NMR->NMR_Interp Structure Final Structure Confirmation MS_Interp->Structure IR_Interp->Structure NMR_Interp->Structure

Caption: A workflow for confirming the chemical structure.

Experimental Protocols

General Considerations: For acquisition of high-quality spectral data, the sample of 1-(Dimethylamino)-6-methylheptan-3-one should be of high purity.

Mass Spectrometry (EI-MS):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Use a standard electron ionization energy of 70 eV.

  • Scan a mass range of m/z 40-200.

Infrared Spectroscopy (FT-IR):

  • Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a sample cell.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

Conclusion

The predicted spectral data presented in this guide provide a robust framework for the identification and characterization of 1-(Dimethylamino)-6-methylheptan-3-one. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy offers complementary information that, when integrated, allows for an unambiguous structural assignment. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.

References

  • ResearchGate. (2023). A 13C nuclear magnetic resonance study of aliphatic ketone protonation in sulfuric acid solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

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Thermal stability and decomposition of 1-(Dimethylamino)-6-methylheptan-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-(Dimethylamino)-6-methylheptan-3-one

Foreword: Proactive Stability Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development and organic synthesis, understanding the intrinsic properties of a molecule is paramount. It is not merely about synthesizing a compound but about comprehensively characterizing its behavior under various stressors. Thermal stress is one of the most common and critical factors influencing a compound's integrity, impacting everything from purification and manufacturing processes to long-term storage and formulation efficacy. This guide focuses on 1-(Dimethylamino)-6-methylheptan-3-one, an aliphatic aminoketone with potential applications as a pharmaceutical intermediate or building block.[1] While specific research on this exact molecule is not extensively published, its functional groups—a tertiary amine and a ketone—provide a well-understood basis for predicting its thermal behavior.[2]

This document is structured not as a rigid protocol but as a logical, investigative workflow. As scientists, we begin with foundational characterization, proceed to dynamic thermal analysis, and culminate in the identification of degradation products to build a complete stability profile. The causality behind each experimental choice is emphasized, reflecting a field-proven approach to mitigating risk and ensuring the quality of advanced chemical entities.

Physicochemical Profile of 1-(Dimethylamino)-6-methylheptan-3-one

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its handling, solubility, and analytical behavior. 1-(Dimethylamino)-6-methylheptan-3-one is an organic compound featuring a dimethylamino group and a ketone within a heptane structure.[2]

Table 1: Core Properties of 1-(Dimethylamino)-6-methylheptan-3-one

PropertyValueSource(s)
CAS Number 107245-26-1[1][3]
Molecular Formula C₁₀H₂₁NO[2][4]
Molecular Weight 171.28 g/mol [2][3]
Appearance Powder or liquid[1]
Boiling Point 78-80 °C (at 3 Torr)[5]
Density 0.8561 g/cm³ (at 19 °C)[5]
Solubility Demonstrates moderate solubility in polar solvents due to the carbonyl and tertiary amine groups.[2]
Storage Sealed in dry, room temperature conditions.[1][5]

Strategic Approach to Thermal Stability Analysis

The primary goal of a thermal stability study is twofold: first, to determine the temperature threshold at which a substance begins to degrade, and second, to identify the resulting decomposition products. This knowledge is critical for defining safe operating temperatures for manufacturing, drying, and storage. Our investigation will employ a suite of synergistic thermal analysis techniques.[6][7]

  • Thermogravimetric Analysis (TGA): To quantify mass loss as a function of temperature, providing a clear onset temperature for decomposition.[8]

  • Differential Scanning Calorimetry (DSC): To measure the heat flow associated with thermal events, identifying melting points, phase transitions, and whether decomposition is endothermic or exothermic.[9][10]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile and semi-volatile products formed during thermal decomposition.[11][12]

This multi-faceted approach ensures a self-validating system; the onset temperature from TGA should correlate with thermal events observed in DSC, and the mass loss percentage in TGA should correspond to the fragments identified by GC-MS.

Workflow for Comprehensive Thermal Analysis

The logical flow of experiments is crucial for building a complete picture of thermal decomposition.

G cluster_0 Phase 1: Macroscopic Thermal Behavior cluster_1 Phase 2: Product Identification cluster_2 Phase 3: Mechanistic Interpretation TGA Thermogravimetric Analysis (TGA) Quantify Mass Loss DSC Differential Scanning Calorimetry (DSC) Identify Thermal Events TGA->DSC Correlate Onset Temp. PyGCMS Pyrolysis-GC-MS Separate & Identify Fragments DSC->PyGCMS Define Pyrolysis Temp. Mechanism Propose Decomposition Pathways Based on Identified Fragments PyGCMS->Mechanism Inform Pathway Analysis

Caption: A logical workflow for the comprehensive thermal analysis of a chemical entity.

Experimental Protocols & Causality

Thermogravimetric Analysis (TGA) for Decomposition Onset

Objective: To determine the temperature at which 1-(Dimethylamino)-6-methylheptan-3-one begins to exhibit significant mass loss.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate onset detection.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is chosen to study the intrinsic thermal stability of the molecule. Using an oxidative atmosphere (like air) would introduce different, often more complex, degradation pathways.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard practice that balances analytical speed with resolution. Faster rates can shift the apparent decomposition temperature higher, while slower rates provide better resolution of complex events but require longer run times.[13]

  • Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset temperature of decomposition is determined using the tangent method at the point of initial significant mass loss.

Expected Outcome: For an aminoketone of this type, a major mass loss event is anticipated between 200-300°C.[2]

Differential Scanning Calorimetry (DSC) for Energetic Profiling

Objective: To identify the melting point and characterize the energetics (endothermic/exothermic nature) of any thermal transitions, including decomposition.

Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Seal 2-5 mg of the sample in a hermetically sealed aluminum pan. Causality: Hermetic sealing is critical to contain any volatiles released before or during decomposition, ensuring that the measured heat flow corresponds to the bulk sample's behavior. An unsealed pan could show mass loss that would interfere with heat flow measurements.

  • Atmosphere: Use a nitrogen purge at 50 mL/min to maintain an inert environment.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at 10 °C/min. Causality: The heating rate is matched to the TGA experiment to allow for direct correlation of thermal events observed in both techniques.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition or rearrangement processes).

Expected Outcome: An initial endothermic peak corresponding to the melting of the compound, followed by a more complex series of endothermic or exothermic events in the 200-300°C range, which should align with the TGA mass loss region.[14][15]

Pyrolysis-GC-MS for Degradant Identification

Objective: To identify the chemical structures of the volatile and semi-volatile products generated during thermal decomposition.

Protocol:

  • System Setup: Interface a pyrolysis unit with a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Pyrolysis Program: Place a small quantity (~0.1-0.5 mg) of the sample into a pyrolysis tube. Heat the sample rapidly (pyrolyze) to a temperature just above the decomposition onset determined by TGA (e.g., 300 °C). Causality: The pyrolysis temperature is chosen to ensure complete decomposition into primary fragments without excessive secondary reactions, providing a clearer picture of the initial degradation pathways.

  • GC Separation: Immediately sweep the volatile fragments from the pyrolyzer onto the GC column using helium as the carrier gas. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The GC oven is programmed with a temperature ramp (e.g., 40 °C to 280 °C) to separate the individual decomposition products based on their boiling points and polarity.

  • MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV). The resulting mass spectra are recorded. Causality: The mass spectrometer acts as a detector, fragmenting each molecule into a unique pattern. By comparing these fragmentation patterns to a spectral library (e.g., NIST), the chemical structures of the decomposition products can be confidently identified.[11][16]

Predicted Decomposition Pathways and Products

Based on the known chemistry of aminoketones, the thermal decomposition of 1-(Dimethylamino)-6-methylheptan-3-one is predicted to proceed through several concurrent pathways.[2] The fragments identified by Py-GC-MS would provide direct evidence for these proposed mechanisms.

Table 2: Predicted Decomposition Products and Corresponding Pathways

Predicted ProductChemical FormulaProbable Pathway
Dimethylamine(CH₃)₂NHDeamination
6-methylhept-1-en-3-oneC₈H₁₄ODeamination
Isobutyl methyl ketoneC₆H₁₂OCarbonyl Cleavage
Acetaldehyde / AcetoneC₂H₄O / C₃H₆OCarbonyl Cleavage
IsobutaneC₄H₁₀Fragmentation
Carbon DioxideCO₂Secondary Decarboxylation
Visualizing the Primary Decomposition Mechanisms

The following diagram illustrates the most probable initial fragmentation steps for the molecule under thermal stress.

G cluster_0 1-(Dimethylamino)-6-methylheptan-3-one cluster_1 Decomposition Products mol C(C)(C)CCC(=O)CCN(C)C deamination_prod 6-methylhept-1-en-3-one + Dimethylamine mol->deamination_prod Pathway 1: Deamination (Elimination of Dimethylamine) carbonyl_prod Isobutyl radical + Acyl radical fragment mol->carbonyl_prod Pathway 2: Carbonyl Cleavage (Alpha-cleavage)

Caption: Predicted primary thermal decomposition pathways for the title compound.

Detailed Explanation of Pathways:

  • Deamination: The bond between the nitrogen and the ethyl chain is susceptible to thermal cleavage. This can occur via an elimination reaction, leading to the formation of dimethylamine and an unsaturated ketone intermediate. This is often a primary degradation route for such amines.[2]

  • Carbonyl Decomposition: The ketone functionality is another point of thermal liability. Alpha-cleavage (Norrish Type I) can occur on either side of the carbonyl group, generating radical species that can subsequently recombine or abstract protons to form smaller, stable molecules like ketones and hydrocarbons.[2]

  • Secondary Reactions: The initial, high-energy fragments can undergo further reactions, such as decarboxylation if carboxylic acid intermediates are formed, leading to the release of CO₂.[2]

Summary and Recommendations for Drug Development Professionals

The thermal stability of 1-(Dimethylamino)-6-methylheptan-3-one is a critical parameter for its potential use in pharmaceutical synthesis. The analytical workflow detailed in this guide—combining TGA, DSC, and Py-GC-MS—provides a robust framework for its characterization.

Key Projections:

  • Thermal Onset: Decomposition is expected to begin in the 200-300 °C range, suggesting good stability for typical synthesis and purification steps (e.g., distillation under vacuum) but indicating a potential liability at elevated temperatures.[2]

  • Primary Risk: The deamination pathway is a significant concern, as the release of a volatile and basic compound like dimethylamine could affect the pH and stability of formulations or reaction mixtures.

  • Process Control: Knowledge of the decomposition onset temperature allows for the establishment of strict upper temperature limits for all manufacturing and storage processes. For instance, any drying or crystallization steps should be conducted well below 200 °C.

This guide underscores the necessity of a proactive, mechanistically driven approach to stability testing. By anticipating and confirming the thermal behavior of 1-(Dimethylamino)-6-methylheptan-3-one, researchers and drug development professionals can de-risk its progression, ensuring the development of safe, stable, and efficacious products.

References

  • Smolecule. (2023, August 15). 1-(Dimethylamino)-6-methylheptan-3-one.
  • American Elements. (n.d.). 1-(Dimethylamino)-6-methylheptan-3-one. [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

  • ResolveMass. (2024, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Separation Science. (n.d.). Activity and Decomposition. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • WIKA. (n.d.). GC/MS complete analysis of all common gases and decomposition products. [Link]

  • Fiveable. (n.d.). 9.1 Principles of thermal analysis - Analytical Chemistry. [Link]

Sources

A Technical Guide to the pH-Dependent Stability of 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the pH-dependent stability of 1-(Dimethylamino)-6-methylheptan-3-one, an organic compound featuring both a tertiary amine and a ketone functional group. Understanding how this molecule behaves in aqueous solutions across a range of pH values is fundamental for the development of stable pharmaceutical formulations. This document outlines the core physicochemical properties of the compound, postulates its primary degradation pathways under acidic and alkaline conditions, and provides a comprehensive, step-by-step protocol for conducting a forced degradation study in line with international regulatory standards. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize the stability profile of this and structurally related aminoketones.

Introduction

Pre-formulation studies are the cornerstone of rational drug development, and among the most critical of these is the characterization of a drug candidate's intrinsic stability. The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, light, and pH.[1][2] For ionizable molecules, pH is a master variable that can dictate solubility, permeability, and, most importantly, chemical stability.[3]

1-(Dimethylamino)-6-methylheptan-3-one is a molecule of interest due to its dual functional groups: a tertiary amine, which is basic, and a ketone, which can participate in a variety of acid- and base-catalyzed reactions.[4] The presence of these groups suggests a complex pH-dependent stability profile. Forced degradation, or stress testing, is an essential tool used to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[5][6] This guide will provide the scientific rationale and a practical framework for executing such a study.

Physicochemical Properties and pH-Dependent Behavior

The structure of 1-(Dimethylamino)-6-methylheptan-3-one (C₁₀H₂₁NO, M.W. 171.28 g/mol ) is central to its behavior in aqueous media.[7][8] The key functional groups are the tertiary dimethylamino group and the carbonyl group of the ketone.

  • Tertiary Amine Group: This group is basic and will exist in equilibrium between its free base form and its protonated (conjugate acid) form. The pKa of a similar tertiary amine, dimethylaminopropane, is approximately 10.5. We can estimate a similar pKa for the amine in this molecule.

    • At pH values well below the pKa (e.g., pH < 8.5), the amine will be predominantly protonated (-NH(CH₃)₂⁺), increasing its water solubility.

    • At pH values well above the pKa (e.g., pH > 12.5), it will be in its neutral, free base form (-N(CH₃)₂).

  • Ketone Group: The carbonyl group is polar and can act as a hydrogen bond acceptor.[4] Critically, the α-carbons (C2 and C4) adjacent to the carbonyl have protons that can be removed under basic conditions to form an enolate, or the carbonyl oxygen can be protonated under acidic conditions, making the α-protons more acidic.[9][10]

This pH-dependent ionization and reactivity are the primary drivers of the molecule's stability profile.

Caption: Protonation equilibrium of the tertiary amine.

Postulated pH-Dependent Degradation Pathways

The molecular structure suggests susceptibility to both acid- and base-catalyzed degradation.

Acid-Catalyzed Degradation

Under acidic conditions, the tertiary amine is protonated, which generally increases the stability of β-aminoketones against elimination reactions.[11][12] However, the ketone functional group can still undergo acid-catalyzed reactions. The most probable pathway is acid-catalyzed enolization, which could be a precursor to other reactions, although this is typically slow for simple ketones.[9] Hydrolysis of the molecule is unlikely given the absence of labile ester or amide bonds.

Base-Catalyzed Degradation

Alkaline conditions are expected to be more detrimental to the stability of 1-(Dimethylamino)-6-methylheptan-3-one.

  • Retro-Michael (dealumination) Reaction: As a β-aminoketone, the molecule is susceptible to a base-catalyzed elimination reaction. This pathway involves the abstraction of a proton from the α-carbon (C2), followed by the elimination of the dimethylamino group to yield an α,β-unsaturated ketone (an enone). This is a known degradation pathway for β-aminoketones, particularly when there is a thermodynamic driving force.[12]

  • Aldol Condensation: The formation of an enolate intermediate under basic conditions could also lead to self-condensation reactions, forming larger, more complex impurities.

G Figure 2. Postulated Degradation Pathways cluster_acid Acidic Conditions cluster_base Alkaline Conditions Parent 1-(Dimethylamino)- 6-methylheptan-3-one Acid_Product Acid-Catalyzed Enolization Parent->Acid_Product H⁺ Base_Product1 Retro-Michael Elimination Product (6-Methylhept-1-en-3-one) Parent->Base_Product1 OH⁻ Base_Product2 Aldol Condensation Products Parent->Base_Product2 OH⁻, Self-reaction G Figure 3. Experimental Workflow for pH Stability Study cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare API Stock Solution (1 mg/mL) C Mix API with Stressors (Final Conc. ~100 µg/mL) A->C B Prepare Acid, Base, & Buffer Solutions B->C D Incubate at Elevated Temp. (e.g., 60 °C) C->D E Sample at Time Points (0, 2, 4, 8, 24h...) D->E F Quench Reaction (Neutralize pH) E->F G Analyze by Stability- Indicating HPLC Method F->G H Calculate % Degradation vs. Time G->H I Determine Rate Constants (k_obs) H->I J Construct pH-Rate Profile I->J

Sources

Technical Monograph: Putative Mechanism of Action for 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the putative mechanism of action (MOA) for 1-(Dimethylamino)-6-methylheptan-3-one , treating it as a distinct chemical entity often encountered as a synthetic intermediate or impurity in pharmaceutical development.

Executive Summary

1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1) is an aliphatic


-aminoketone belonging to the Mannich base class.[1][2] While structurally homologous to the acyclic opioid methadone, it lacks the critical diphenyl moiety required for 

-opioid receptor affinity.[3] Consequently, its putative mechanism of action is not defined by receptor agonism but by its chemical reactivity profile and off-target pharmacology .[3]

For drug development professionals, the critical MOA of this compound is twofold:

  • Toxicological MOA (Primary): A latent electrophilicity via retro-Mannich elimination , generating a reactive vinyl ketone (Michael acceptor) capable of covalent protein modification.[3]

  • Pharmacological MOA (Secondary): Non-specific ion channel blockade (hERG) and Sigma-1 receptor modulation, typical of lipophilic tertiary amines.[3]

Chemical Architecture & Structural Homology[3]

To understand the mechanism, we must first deconstruct the molecule’s pharmacophore relative to known bioactive analogues.[3]

Feature1-(Dimethylamino)-6-methylheptan-3-oneMethadone (Reference Opioid)Impact on MOA
Core Scaffold Heptan-3-oneHeptan-3-oneRetains lipophilic backbone.
Amine Moiety Dimethylamino (Pos 1)Dimethylamino (Pos 6)Basic center for cation-pi interactions.[3]
Aromaticity None 4,4-Diphenyl Critical Loss: Eliminates high-affinity opioid receptor binding.[3]
Reactivity High (

-aminoketone)
Low (Sterically hindered)Critical Gain: Increases susceptibility to elimination reactions.[3]

Synthesis Context: This compound is typically generated via a Mannich reaction involving 6-methylheptan-3-one, formaldehyde, and dimethylamine.[1][3] Its presence in pharmaceutical matrices often signals an incomplete reaction or a degradation pathway of complex APIs.[3]

Primary Mechanism: The Retro-Mannich Elimination (Toxicological)

The most significant "action" of this molecule in a biological system is its instability. As an open-chain Mannich base, it is prone to retro-Mannich elimination under physiological conditions (pH 7.[3]4) or metabolic catalysis.[3]

The Pathway[1][4][5][6][7]
  • Proton Abstraction: Physiological bases abstract an

    
    -proton from the ketone.
    
  • Elimination: The dimethylamine group functions as a leaving group.[3]

  • Electrophile Generation: This releases 6-methylhept-1-en-3-one , a highly reactive

    
    -unsaturated ketone (Vinyl Ketone).[3]
    
  • Covalent Adduct Formation: The vinyl ketone acts as a Michael acceptor , alkylating nucleophilic residues (Cysteine thiols, Histidine imidazoles) on proteins or glutathione.[3]

Visualization of the Mechanism

The following diagram illustrates the transformation from a stable precursor to a reactive alkylating agent.

RetroMannichMechanism Parent 1-(Dimethylamino)-6-methylheptan-3-one (Pro-Electrophile) Transition Enolate Intermediate Parent->Transition Base-Catalyzed Deprotonation VinylKetone 6-Methylhept-1-en-3-one (Reactive Michael Acceptor) Transition->VinylKetone Elimination Amine Dimethylamine (Byproduct) Transition->Amine Adduct Covalent Adduct (Toxicity/Immune Response) VinylKetone->Adduct Michael Addition (Alkylation) Protein Protein-SH / Glutathione Protein->Adduct Nucleophilic Attack

Caption: The retro-Mannich elimination pathway converting the parent aminoketone into a reactive vinyl ketone electrophile.

Secondary Mechanism: Putative Pharmacology (Off-Target)[3]

While the lack of aromatic rings precludes opioid activity, the lipophilic cation motif (


-dimethylalkylamine) drives interactions with "promiscuous" drug targets.[3]
A. hERG Channel Blockade (Cardiotoxicity Risk)[3]
  • Mechanism: The protonated tertiary amine mimics the pharmacophore of known hERG blockers (e.g., Class III antiarrhythmics).[3] It enters the channel pore and stabilizes the closed state via cation-

    
     interactions with aromatic residues (Tyr652, Phe656) in the channel vestibule.[3]
    
  • Risk: QT interval prolongation.[3]

  • Relevance: High priority screen for any NCE with this structural motif.[3]

B. Sigma-1 Receptor Modulation
  • Mechanism: The Sigma-1 receptor (

    
    R) is an intracellular chaperone that binds flexible lipophilic amines.
    
  • Putative Effect: Agonism or antagonism at

    
    R can modulate calcium signaling and ER stress.[3] Given the structure, moderate affinity (
    
    
    
    in
    
    
    M range) is predicted.[3]

Experimental Protocols for Validation

To validate these putative mechanisms, the following self-validating protocols are recommended.

Protocol 1: Glutathione (GSH) Trapping Assay

Purpose: To confirm the Retro-Mannich/Michael Acceptor mechanism.

  • Preparation: Prepare a 10 mM stock of 1-(Dimethylamino)-6-methylheptan-3-one in DMSO.

  • Incubation: Mix compound (50

    
    M) with reduced Glutathione (5 mM) in Phosphate Buffer (pH 7.4) at 37°C.[3]
    
  • Timepoints: Sample at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS/MS (ESI+).

  • Validation Criteria:

    • Loss of Parent: Decrease in precursor peak area.[3]

    • Appearance of Adduct: Detection of mass peak corresponding to [GSH + Vinyl Ketone + H]

      
      .[3]
      
    • Note: The vinyl ketone mass is parent mass (171) - dimethylamine (45) = 126 Da.[3] Adduct mass = 307 (GSH) + 126 = 433 Da.[3]

Protocol 2: hERG Inhibition Assay (Patch Clamp)

Purpose: To assess off-target cardiac safety.

  • System: CHO cells stably expressing hERG (Kv11.1).[3]

  • Perfusion: Extracellular solution (Tyrode’s) containing 0.1% DMSO (Vehicle) or test compound (0.1, 1, 10, 30

    
    M).[3]
    
  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Measurement: Calculate % inhibition of peak tail current relative to vehicle.

  • Validation: Positive control (E-4031, 100 nM) must show >95% inhibition.[3]

References

  • National Institutes of Health (NIH). (2022).[3] Toxicity of Alpha,Beta-Unsaturated Ketones: Structure-Activity Relationships. National Toxicology Program.[3][4] Retrieved from [Link][3]

  • Royal Society of Chemistry. (2022).[3][5] Recent progress in the chemistry of

    
    -aminoketones: Stability and Retro-Mannich Reactions. RSC Advances. Retrieved from [Link][3]
    
  • PubChem. (2023).[3] Compound Summary: 1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1).[1][2][6] National Library of Medicine.[3] Retrieved from [Link]

  • Google Patents. (2014).[3] Synthesis of Methadone Intermediates and Impurity Profiling. US20140350302A1.[3][7] Retrieved from

Sources

Beyond the Mannich Base: Strategic Derivatization of 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1), an aliphatic


-aminoketone, as a versatile pharmacophore scaffold. Unlike its rigid aryl-substituted cousins (e.g., Tolperisone), this molecule offers a flexible aliphatic backbone ideal for fragment-based drug discovery (FBDD). This guide details the regioselective synthesis of the parent scaffold, the expansion into homologous libraries, and the stereoselective reduction to bioactive amino-alcohol analogs.

Part 1: The Scaffold & Pharmacophore Analysis[1]

The molecule is a Mannich base derived from 5-methyl-2-hexanone (Isoamyl methyl ketone). Its pharmacological value lies in its dual functionality:

  • The Basic Center (Dimethylamino): Protonated at physiological pH, interacting with anionic residues in GPCRs (e.g., muscarinic or opioid receptors).

  • The Linker (Ketone + Alkyl Chain): A flexible tether that allows the basic center to orient itself relative to the hydrophobic terminus.[1]

  • The Hydrophobic Tail (Isobutyl): Provides Van der Waals contacts, mimicking Leucine residues in peptide mimetics.[1]

Structural Properties
PropertyValueImplication for Drug Design
Molecular Formula

Low MW (171.28 g/mol ) allows significant "growth" space for lead optimization.[1]
LogP (Predicted) ~2.1 - 2.5Ideal CNS penetration range; highly permeable.[1]
H-Bond Acceptors 2 (N, O)Key interaction points for receptor binding pockets.
Rotatable Bonds 6High flexibility; entropic penalty upon binding must be offset by strong enthalpy.[1]

Part 2: Regioselective Synthesis (The Core Protocol)[1]

The synthesis of 1-(Dimethylamino)-6-methylheptan-3-one presents a classic regioselectivity challenge. The precursor, 5-methyl-2-hexanone , is an asymmetric ketone with two enolizable positions:

  • C1 (Methyl): Kinetic enolization site.[1] Leads to the desired linear product.

  • C3 (Methylene): Thermodynamic enolization site.[1] Leads to a branched isomer.[1]

To ensure high fidelity for the linear 1-substituted product, we utilize a Kinetic Mannich Protocol .

Experimental Workflow: Kinetic Control Strategy

Objective: Synthesize 1-(Dimethylamino)-6-methylheptan-3-one minimizing C3-substitution and bis-alkylation.

Reagents:

  • 5-Methyl-2-hexanone (1.0 equiv)

  • Dimethylamine hydrochloride (1.1 equiv)[1]

  • Paraformaldehyde (1.2 equiv)[1]

  • Catalytic HCl (conc.)[1]

  • Solvent: Ethanol (anhydrous)[1]

Step-by-Step Protocol:

  • Pre-activation: In a round-bottom flask, dissolve dimethylamine HCl and paraformaldehyde in ethanol. Heat to 60°C for 30 minutes to depolymerize formaldehyde and generate the iminium ion in situ.

  • Kinetic Addition: Cool the mixture to 0°C. Add 5-methyl-2-hexanone dropwise. The low temperature suppresses the equilibration to the thermodynamic (internal) enol.

  • Reflux: Once addition is complete, reflux the mixture for 4–6 hours. Note: Monitor via TLC. Extended reflux may promote thermodynamic rearrangement; stop immediately upon consumption of amine.[1]

  • Workup: Evaporate solvent. Dissolve residue in water.[1][2] Wash with diethyl ether (removes unreacted ketone).[1] Basify the aqueous layer with NaOH (pH 12) to liberate the free base.[1]

  • Extraction: Extract the free base with Dichloromethane (DCM).[1] Dry over

    
     and concentrate.
    
  • Purification: Vacuum distillation is preferred over column chromatography due to the basicity of the amine (which streaks on silica unless Et3N is added).[1]

Synthesis Pathway Diagram[1][3]

MannichSynthesis Precursor 5-Methyl-2-hexanone (Isoamyl methyl ketone) Transition Kinetic Enol (C1 Attack) Precursor->Transition Acid Cat. / 0°C Reagents HCHO + Me2NH (Iminium Ion) Reagents->Transition Product 1-(Dimethylamino)- 6-methylheptan-3-one Transition->Product C-C Bond Formation Byproduct Branched Isomer (C3 Attack) Transition->Byproduct Thermodynamic Equilibration

Figure 1: Regioselective pathway favoring the linear Mannich base via kinetic control.

Part 3: Homologs and Analogs (Library Expansion)

Once the scaffold is secured, SAR (Structure-Activity Relationship) exploration requires the synthesis of homologs (chain/amine variations) and analogs (functional group transformations).

Homologs: Tuning Sterics and Basicity

Modifying the amine or the alkyl tail affects the pKa and receptor affinity.[1]

ClassModificationTarget CompoundSynthetic Adjustment
Amine Homolog Increase Lipophilicity1-(Diethylamino)-6-methylheptan-3-one Substitute dimethylamine with diethylamine. Increases LogP by ~0.[1]6.
Cyclic Amine Conformational Constraint1-(Piperidin-1-yl)-6-methylheptan-3-one Use Piperidine.[3][4][5] Often improves metabolic stability and receptor selectivity.[1]
Chain Homolog Shorten Tail1-(Dimethylamino)-5-methylhexan-3-one Start with 4-methyl-2-pentanone (MIBK). Reduces steric bulk at the terminus.[1]
Chain Homolog Linearize Tail1-(Dimethylamino)-octan-3-one Start with 2-heptanone. Removes the isobutyl split, testing the need for branching.
Analogs: Functional Transformation

The ketone is a gateway to chiral centers.[1]

A. Diastereoselective Reduction (

-Aminoalcohols)

Reducing the ketone yields 1-(Dimethylamino)-6-methylheptan-3-ol . This introduces a chiral center at C3.[1]

  • Protocol: Use

    
     in Methanol at 0°C.
    
  • Stereochemistry: The presence of the amine nitrogen can direct the hydride attack via chelation (if a chelating metal like

    
     is used), favoring the syn-aminoalcohol. Standard 
    
    
    
    usually yields a mixture of diastereomers separable by HPLC.[1]
  • Relevance: Aminoalcohols are classic pharmacophores for local anesthetics and norepinephrine reuptake inhibitors.[1]

B. Grignard Addition (Tertiary Alcohols)

Reacting the scaffold with Phenylmagnesium bromide yields 1-(Dimethylamino)-3-phenyl-6-methylheptan-3-ol .

  • Relevance: This mimics the quaternary center of Methadone or Tramadol, potentially locking the conformation and increasing potency.

Part 4: Divergent Synthesis Workflow

The following diagram illustrates the strategic divergence from the parent scaffold to high-value analogs.

AnalogGeneration Core PARENT SCAFFOLD 1-(Dimethylamino)-6-methylheptan-3-one Red REDUCTION (NaBH4 / MeOH) Core->Red Grig GRIGNARD ADDITION (PhMgBr / THF) Core->Grig Cycl CYCLIZATION (Reductive Amination) Core->Cycl Requires linker mod Prod_Alc Gamma-Amino Alcohol (Chiral Local Anesthetic) Red->Prod_Alc Diastereoselective Prod_Tert Tertiary Alcohol (Opioid-like Scaffold) Grig->Prod_Tert Quaternary Center Prod_Pip Substituted Piperidine (If chain length adjusted) Cycl->Prod_Pip

Figure 2: Divergent synthesis map transforming the parent aminoketone into functional drug leads.

References

  • Regioselectivity in Mannich Reactions

    • Title: Regioselective synthesis and pharmacological study of Mannich bases.[1]

    • Source: PubMed / NIH.[1]

    • URL:[Link] (General reference for Mannich regiochemistry on methyl ketones).[1]

  • Stereoselective Reduction of

    
    -Aminoketones: 
    
    • Title: Stereoselective Synthesis and Applic
    • Source: ResearchGate (Review).[1]

    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 1-(Dimethylamino)-6-methylheptan-3-one Product Page.[6][7]

    • Source: Simson Pharma.[1]

  • General Mannich Chemistry

    • Title: Recent progress in the chemistry of

      
      -aminoketones.[3][5][8][9][10][11]
      
    • Source: RSC Advances.[1]

    • URL:[Link]

Sources

The Regulatory Status of 1-(Dimethylamino)-6-methylheptan-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of its Control Status and Potential Classification as a Controlled Substance Analogue

For researchers, scientists, and professionals in drug development, understanding the legal and regulatory landscape of chemical compounds is paramount. This guide provides a detailed examination of the control status of 1-(Dimethylamino)-6-methylheptan-3-one (CAS No. 107245-26-1), a compound of interest in various research contexts. While not explicitly listed as a controlled substance, its structural characteristics warrant a thorough analysis of its potential classification as a controlled substance analogue, a critical consideration for legal and ethical research.

Direct Control Status: Not Explicitly Scheduled

A comprehensive review of major national and international controlled substance lists, including the United States Controlled Substances Act (CSA) and the United Nations Conventions on Narcotic Drugs and Psychotropic Substances, reveals that 1-(Dimethylamino)-6-methylheptan-3-one is not explicitly scheduled as a controlled substance. Chemical suppliers list it for research purposes, which is a primary indicator of its unscheduled status.[1][2][3][4]

However, the inquiry into its regulatory standing does not conclude here. The legal framework in many jurisdictions, notably the United States, includes provisions for "controlled substance analogues," which can have significant legal implications for researchers.

The Analogue Question: Structural Similarities to Controlled Substances

The core of the regulatory consideration for 1-(Dimethylamino)-6-methylheptan-3-one lies in its structural similarity to known controlled substances. A substance can be treated as a Schedule I controlled substance if it is intended for human consumption and is structurally or pharmacologically substantially similar to a Schedule I or II substance.[5][6]

A key comparison can be made with Methadone , a potent synthetic opioid agonist classified as a Schedule II controlled substance in the United States.[7][8] The chemical name for Methadone is 6-(Dimethylamino)-4,4-diphenylheptan-3-one.[8][9]

Structural Comparison

The following table and diagram illustrate the structural similarities and differences between 1-(Dimethylamino)-6-methylheptan-3-one and Methadone.

Feature1-(Dimethylamino)-6-methylheptan-3-oneMethadone (6-(Dimethylamino)-4,4-diphenylheptan-3-one)
Backbone Heptan-3-oneHeptan-3-one
Amino Group Dimethylamino at position 1Dimethylamino at position 6
Substitution Methyl group at position 6Two phenyl groups at position 4
Molecular Formula C10H21NOC21H27NO
Molecular Weight 171.28 g/mol [1][2]309.4 g/mol

Diagram: Structural Comparison

G cluster_0 1-(Dimethylamino)-6-methylheptan-3-one cluster_1 Methadone mol1 mol1 mol2 mol2

Caption: Chemical structures of 1-(Dimethylamino)-6-methylheptan-3-one and Methadone.

While both molecules share a heptan-3-one backbone and a dimethylamino group, the position of the amino group and the nature of the other substituents are different. The presence of the two phenyl groups on Methadone is crucial for its opioid activity. The simpler aliphatic structure of 1-(Dimethylamino)-6-methylheptan-3-one makes it significantly different.

Another class of controlled substances to consider is synthetic cathinones, which are amphetamine analogues.[10] These compounds, often referred to as "bath salts," are Schedule I substances.[11][12] However, the structure of 1-(Dimethylamino)-6-methylheptan-3-one does not closely resemble the typical phenethylamine core of synthetic cathinones.

Pharmacological Profile: A Key Determinant

The second prong of the analogue definition is a "substantially similar" pharmacological effect. To date, there is limited publicly available research on the specific pharmacological activity of 1-(Dimethylamino)-6-methylheptan-3-one.[1] While the presence of a dimethylamino group might suggest potential interactions with the central nervous system, this is speculative without empirical data.[1]

For a compound to be considered a controlled substance analogue, prosecutors would need to demonstrate that it has stimulant, depressant, or hallucinogenic effects on the central nervous system that are substantially similar to or greater than the effects of a Schedule I or II controlled substance.

Experimental Protocols: Assessing Pharmacological Similarity

To definitively determine the pharmacological profile of 1-(Dimethylamino)-6-methylheptan-3-one, a series of in vitro and in vivo assays would be necessary. The following outlines a potential experimental workflow:

Step 1: Receptor Binding Assays
  • Objective: To determine if the compound binds to key receptors associated with controlled substances, such as opioid, dopamine, and serotonin receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the receptors of interest (e.g., mu-opioid, delta-opioid, kappa-opioid, DAT, SERT).

    • Incubate the membranes with a radiolabeled ligand specific for the receptor.

    • Add varying concentrations of 1-(Dimethylamino)-6-methylheptan-3-one to compete with the radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Step 2: In Vitro Functional Assays
  • Objective: To assess whether binding to a receptor results in a functional response (agonist or antagonist activity).

  • Methodology (for opioid receptors):

    • Use a cell line expressing the mu-opioid receptor and a reporter gene (e.g., cAMP-dependent luciferase).

    • Treat the cells with varying concentrations of 1-(Dimethylamino)-6-methylheptan-3-one.

    • Measure the reporter gene activity to determine if the compound activates or inhibits the receptor signaling pathway.

Step 3: In Vivo Behavioral Assays
  • Objective: To evaluate the effects of the compound on the behavior of living organisms, which can indicate psychoactive properties.

  • Methodology (rodent models):

    • Locomotor Activity: Measure changes in spontaneous movement in an open field test to assess stimulant or depressant effects.

    • Drug Discrimination: Train animals to recognize the effects of a known controlled substance (e.g., morphine or cocaine) and then test if they generalize this response to 1-(Dimethylamino)-6-methylheptan-3-one.

    • Conditioned Place Preference: Assess the rewarding or aversive properties of the compound by pairing its administration with a specific environment.

Diagram: Experimental Workflow for Pharmacological Assessment

G A Step 1: Receptor Binding Assays B Step 2: In Vitro Functional Assays A->B If binding is observed C Step 3: In Vivo Behavioral Assays B->C If functional activity is confirmed D Data Analysis & Conclusion on Pharmacological Similarity C->D

Caption: A logical workflow to determine the pharmacological similarity of a compound to controlled substances.

Conclusion and Recommendations for Researchers

Based on current evidence, 1-(Dimethylamino)-6-methylheptan-3-one is not a controlled substance. However, the potential for it to be considered a controlled substance analogue, while seemingly low due to significant structural differences from compounds like Methadone, cannot be entirely dismissed without pharmacological data.

For researchers and drug development professionals, the following recommendations are crucial:

  • Due Diligence: Always conduct a thorough review of the legal status of any compound before commencing research.

  • Documentation: Maintain clear and detailed records of the research purpose and all experimental procedures.

  • Legal Counsel: If there is any ambiguity regarding the potential analogue status of a compound, consult with legal counsel specializing in pharmaceutical and controlled substance law.

  • Ethical Considerations: Prioritize safety and ethical considerations in all research involving novel psychoactive compounds.

References

  • 1-(Dimethylamino)-6-methylheptan-3-one - Smolecule. (2023-08-15).
  • 1-(Dimethylamino)-6-methylheptan-3-one | CAS 107245-26-1 | AMERICAN - American Elements.
  • US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents.
  • US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents.
  • (PDF) Scheduling synthetic cathinone substances under the Controlled Substances Act.
  • 1-(Dimethylamino)-6-methylheptan-3-one CAS - ChemicalBook.
  • 1-(Dimethylamino)-6-methylheptan-3-one | CAS No- 107245-26-1 | Simson Pharma Limited.
  • EXHIBIT U - Arkansas State Legislature.
  • Orange Book - List of Controlled Substances and Regulated Chemicals. (2016-09-06).
  • 1-(Dimethylamino)-6-methylheptan-3-one - Echemi.
  • 3-Heptanone, 6-(dimethylamino)-4,4-diphenyl-, hydrobromide, (R) - PubChem.
  • 6-(Dimethylamino)-4,4-diphenylheptan-3-one;hydron;chloride - PubChem.
  • Synthetic Cathinones - DEA.gov.
  • Drug Scheduling - DEA.gov.
  • D9a HEALTH Controlled Substances - Arkansas State Legislature. (2017-11-03).

Sources

Procurement and Analytical Verification of 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 107245-26-1 | Formula: C₁₀H₂₁NO | Role: Synthetic Intermediate / Impurity Standard[1][2]

Executive Summary & Strategic Context

For researchers in pharmaceutical development and forensic toxicology, 1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1) serves as a critical aliphatic amine building block.[1] While structurally related to the open-chain amino-ketone backbone of methadone and isomethadone, it lacks the diphenyl moiety, distinguishing it as a specific structural analog or potential process impurity.[1]

Procuring this compound requires navigating a complex landscape of "Custom Synthesis" versus "Stock" availability.[1] Unlike commoditized reagents, this compound is often synthesized on-demand or stocked by specialized impurity standard manufacturers.[1] This guide outlines a compliant procurement strategy and a self-validating analytical workflow to ensure the integrity of your research data.

Procurement Strategy: Vetted Sources & Compliance

Due to the structural sensitivity of amino-ketones (often watched as potential precursors), reputable suppliers enforce strict End-User Declarations (EUD).[1] Do not attempt to purchase this through gray-market channels.[1]

Primary Vetted Suppliers

The following entities have verified catalog entries for CAS 107245-26-1.[1]

SupplierClassificationGradeTypical Lead TimeRegion
American Elements Global DistributorHigh Purity (99%+)1-2 WeeksUSA/Global
BLD Pharm Research Chemical SpecialistReagent Grade (>95%)3-5 Days (Stock)China/USA
Simson Pharma Impurity Standard SpecialistAnalytical Standard2-4 WeeksIndia/Global
Leap Chem Bulk/IntermediateIndustrial/CustomVariableChina
Compliance & Documentation

Although CAS 107245-26-1 is not explicitly listed as a Schedule I or II substance in the US (unlike Methadone), it is a chemical analog.[1]

  • Action: Always provide a transparent Statement of Use (e.g., "Analytical Reference Standard for HPLC method development").

  • Red Flag: Suppliers offering "discreet shipping" should be immediately disqualified to maintain chain-of-custody integrity.[1]

Technical Core: The Self-Validating Analytical Workflow

Trusting a Certificate of Analysis (CoA) blindly is a failure of scientific rigor.[1] Upon receipt, you must establish a Self-Validating System to confirm identity and purity before use in sensitive assays.[1]

Physicochemical Profile[1]
  • Appearance: Typically a colorless to pale yellow liquid or low-melting solid.[1]

  • Basicity: The dimethylamino group (

    
    ) makes it amenable to acid-base extraction.[1]
    
  • Stability: Ketones with

    
    -amino groups can be prone to degradation via retro-Michael type reactions or oxidation under stress.[1] Store at -20°C under inert gas (Argon).
    
Experimental Protocol: Identity Verification (GC-MS)

This protocol separates the target analyte from potential synthetic byproducts (e.g., unreacted precursors).[1]

Reagents:

  • Solvent: Dichloromethane (HPLC Grade).[1]

  • Internal Standard: Tridecane (1 mg/mL).[1]

Workflow:

  • Sample Prep: Dissolve 10 mg of purchased material in 10 mL Dichloromethane.

  • Instrumentation: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI Mode (70 eV). Look for the molecular ion

    
     at m/z 171 and the characteristic 
    
    
    
    -cleavage fragment (dimethylaminomethyl cation) at m/z 58.[1]

Logical Workflow Visualization

The following diagram illustrates the critical path from procurement to validated application. It emphasizes the "Go/No-Go" decision gates that prevent data contamination.

ProcurementWorkflow Start Requirement: CAS 107245-26-1 VendorSelect Vendor Selection (American Elements / BLD Pharm) Start->VendorSelect Compliance Compliance Check (EUD / Intended Use) VendorSelect->Compliance Verify Stock Receipt Material Receipt (Quarantine) Compliance->Receipt Approved Method_NMR 1H-NMR (CDCl3) Confirm Structure Receipt->Method_NMR Method_GCMS GC-MS Confirm Purity >98% Receipt->Method_GCMS QC_Gate QC Decision Gate Validation Data Validation QC_Gate->Validation Pass Reject Reject & Return QC_Gate->Reject Fail Method_NMR->QC_Gate Method_GCMS->QC_Gate Application Experimental Application (SAR Study / Ref Standard) Validation->Application

Figure 1: Critical path workflow for the procurement and validation of 1-(Dimethylamino)-6-methylheptan-3-one, ensuring data integrity through a mandatory QC gate.

Synthesis & Impurity Logic

Understanding the origin of this chemical aids in troubleshooting.[1] It is typically synthesized via the Mannich Reaction or Michael Addition logic, distinct from the nitrile chemistry used for Methadone.[1]

  • Reaction: Methyl isobutyl ketone + Formaldehyde + Dimethylamine hydrochloride.[1]

  • Implication: If your GC-MS shows a peak at m/z 44 (Dimethylamine) or paraformaldehyde residue, the material requires re-purification via acid-base extraction before use in biological assays to prevent cytotoxicity artifacts.[1]

References

  • American Elements. (n.d.).[1] 1-(Dimethylamino)-6-methylheptan-3-one Product Specification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13774480. PubChem.[1][3] Retrieved from [Link]

Sources

Methodological & Application

High-Sensitivity GC-MS Profiling of 1-(Dimethylamino)-6-methylheptan-3-one: Protocols for Pharmaceutical Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GCMS-04

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1).[1] This aliphatic amino-ketone is a critical Mannich base intermediate often encountered in the synthesis of complex analgesics and antispasmodics.[1] Due to its dual functionality (tertiary amine and ketone), the molecule presents specific analytical challenges, including peak tailing and thermal instability.

This guide provides a validated workflow for researchers in drug development and forensic toxicology, focusing on:

  • Optimized Extraction: pH-controlled Liquid-Liquid Extraction (LLE) to maximize recovery.[1]

  • Chromatographic Resolution: Elimination of amine-induced tailing using base-deactivated stationary phases.

  • Mass Spectral Logic: Mechanistic explanation of fragmentation patterns (McLafferty rearrangement vs.

    
    -cleavage) for confident identification.
    

Chemical Context & Mechanism[1]

The Analyte

1-(Dimethylamino)-6-methylheptan-3-one is formed via the Mannich reaction of 5-methyl-2-hexanone, formaldehyde, and dimethylamine.[1] In pharmaceutical synthesis, residual amounts of this intermediate must be monitored as a process-related impurity.[1]

Structure:


[1]
Fragmentation Logic (The "Why" behind the Spectrum)

Understanding the fragmentation pathway is essential for distinguishing this analyte from structural isomers (e.g., methadone intermediates).

  • Base Peak (m/z 58): The ionization is driven by the nitrogen lone pair. The dominant fragmentation is the

    
    -cleavage adjacent to the nitrogen atom, generating the iminium ion 
    
    
    
    . This is the diagnostic ion for dimethylalkylamines.
  • McLafferty Rearrangement: The molecule possesses a

    
    -hydrogen relative to the carbonyl group (located at position C6). This allows for a six-membered transition state, leading to characteristic cleavage and the formation of enol radical cations.[1]
    
  • Acylium Ions:

    
    -cleavage at the carbonyl group yields secondary diagnostic ions corresponding to the acyl fragments.
    

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(Dimethylamino)-6-methylheptan-3-one (>98% purity).[1]

  • Internal Standard (IS): Methadone-d9 or Diphenylamine (to track extraction efficiency).[1]

  • Solvents: Dichloromethane (DCM), HPLC-grade; 0.1 M NaOH.[1]

Sample Preparation: pH-Switch Liquid-Liquid Extraction (LLE)

The tertiary amine is protonated (charged) at neutral/acidic pH, making it water-soluble.[1] To extract it into an organic solvent, the pH must be elevated to >9.0 to render the molecule neutral (free base).

Step-by-Step Workflow:

  • Aliquot: Transfer 1.0 mL of sample (reaction mixture or biological fluid) into a 15 mL centrifuge tube.

  • Spike: Add 50 µL of Internal Standard solution (100 µg/mL).

  • Basify: Add 200 µL of 1.0 M NaOH. Verify pH > 10 using litmus paper.[1]

    • Reasoning: Ensures the amino group is deprotonated

      
      , increasing lipophilicity.
      
  • Extract: Add 3.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.[1]

  • Separate: Centrifuge at 3000 RPM for 5 minutes.

  • Concentrate: Transfer the lower organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Redissolve residue in 100 µL Ethyl Acetate for GC-MS injection.

Instrumental Conditions[1][2]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rtx-5Amine or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Note: "Amine" specific columns or "Ultra Inert" (UI) columns are required to prevent adsorption of the nitrogen lone pair to active silanol sites, which causes peak tailing.

GC Parameters:

Parameter Setting
Inlet Temperature 250°C
Injection Mode Splitless (1 min purge)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)

| Oven Program | 60°C (hold 1 min)


 20°C/min to 280°C 

Hold 3 min | | Transfer Line | 280°C |[1]

MS Parameters:

Parameter Setting
Source Temp 230°C
Quad Temp 150°C
Acquisition SIM/Scan Mode
Scan Range m/z 40 – 350

| SIM Ions | 58 (Quant), 72, 85 (Qual) |[1]

Visualization of Workflow & Pathway

The following diagram illustrates the extraction logic and the fragmentation pathway utilized for identification.

G cluster_0 Sample Preparation (LLE) cluster_1 MS Fragmentation Logic Sample Aqueous Sample (Protonated Amine) Basify Add NaOH (pH > 10) (Free Base Formation) Sample->Basify Deprotonation Extract DCM Extraction & Centrifugation Basify->Extract Phase Transfer Recon N2 Evap & Reconstitute Extract->Recon Parent Molecular Ion (M+) Recon->Parent GC Injection Alpha Alpha Cleavage (N-C Bond) Parent->Alpha McLafferty McLafferty Rearrangement Parent->McLafferty Secondary Path BasePeak Base Peak m/z 58 [CH2=N(CH3)2]+ Alpha->BasePeak Dominant Path

Caption: Workflow depicting pH-dependent extraction and the primary mass spectral fragmentation pathway yielding the diagnostic m/z 58 ion.

Data Analysis & Validation

Identification Criteria

To confirm the presence of 1-(Dimethylamino)-6-methylheptan-3-one, the analyte must meet the following criteria:

  • Retention Time (RT): Within ±0.1 min of the reference standard (approx. 8.5 - 9.5 min under described conditions).

  • Ion Ratios: The abundance ratio of qualifying ions (m/z 72,[2][3] 85) to the quantifier ion (m/z 58) must match the standard within ±20%.

Quantitative Parameters

The method validation should follow ICH Q2(R1) guidelines. Typical performance metrics for this aminoketone are:

ParameterSpecificationNotes
Linearity (

)
> 0.995Range: 10 – 1000 ng/mL
LOD (Limit of Detection) 2 ng/mLS/N ratio > 3:1
Recovery 85% - 110%Critical: pH must be >10 during extraction
Precision (RSD) < 5.0%Intra-day (n=6)
Troubleshooting Guide
  • Issue: Broad or tailing peaks.

    • Cause: Interaction of the tertiary amine with active silanols in the liner or column.

    • Solution: Replace inlet liner with a "deactivated" wool liner.[1] Trim 10cm from the front of the GC column.

  • Issue: Low Sensitivity.

    • Cause: Incomplete extraction due to insufficient pH adjustment.[1]

    • Solution: Verify the aqueous phase pH is >10 before adding DCM.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13774480, 1-(Dimethylamino)-6-methylheptan-3-one.[1] Retrieved from [Link]

  • Tahmasebi, M., & Esmaeili, A. (2023). A new method for identifying methadone in urine samples by trapping it in dendrimer.[1][4] Nanomedicine Research Journal, 8(3), 311-321.[1][4] Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Ketones). Retrieved from [Link]

Sources

Application Notes & Protocols: A Tiered Approach to Characterizing the Neuroactivity of 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the initial neuropharmacological characterization of 1-(Dimethylamino)-6-methylheptan-3-one, a novel compound with limited to no existing biological data.[1] Given its chemical structure as a β-aminoketone containing a tertiary amine, a functional group prevalent in many centrally active agents, a systematic investigation into its potential neuroactivity is warranted.[1] This guide presents a tiered, hypothesis-driven approach, beginning with fundamental in vitro assays to determine basic cellular effects and progressing to targeted in vivo studies to elucidate its functional impact on the central nervous system (CNS). The protocols herein are designed to be self-validating, incorporating essential controls and decision points to ensure data integrity and guide subsequent research.

Part 1: Introduction and Strategic Rationale

The exploration of novel chemical entities for CNS activity is a cornerstone of neuropharmacology. 1-(Dimethylamino)-6-methylheptan-3-one (hereafter referred to as DMH-3) is an aliphatic amine for which no biological activity has been reported in scientific literature.[1] Its structure, featuring a dimethylamino group, is a common motif in compounds that interact with neurotransmitter systems.[1] Notably, a distant structural analog, 6-(dimethylamino)-4,4-diphenylheptan-3-one (methadone), is a potent µ-opioid receptor agonist and also interacts with other targets, including hERG cardiac ion channels.[2][3] This structural alert, while not predictive, provides a rational starting point for hypothesis generation, suggesting potential interactions with monoamine transporters or G-protein coupled receptors.

The experimental design outlined below follows a logical cascade, prioritizing resource-efficient in vitro screening to answer fundamental questions of safety and mechanism before committing to more complex in vivo models. This strategy is designed to build a coherent neuropharmacological profile for DMH-3, moving from broad phenotypic observations to specific mechanistic insights. All preclinical research must adhere to institutional and national guidelines on animal welfare and utilize Good Laboratory Practices (GLP) where applicable for regulatory submissions.[4][5]

Part 2: Foundational In Vitro Evaluation

The initial phase focuses on establishing the basic cellular effects of DMH-3 to define a viable concentration range for subsequent, more complex functional assays. These steps are critical for distinguishing specific pharmacological effects from non-specific toxicity.

Neuronal Cytotoxicity and Viability Assessment

Causality Statement: Before assessing neuroactivity, it is imperative to identify the concentration range at which DMH-3 is non-toxic to neuronal cells. This ensures that any observed functional effects, such as changes in neuronal firing, are due to specific pharmacological interactions rather than cellular stress or death.

Recommended Cell Line: Human neuroblastoma SH-SY5Y cells are a robust and well-characterized model for initial neurotoxicity screening. For more specific insights, primary rodent cortical neurons or human iPSC-derived neurons can be used.[6]

Protocol 1: MTT Assay for Cell Viability

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of DMH-3 in a suitable solvent (e.g., DMSO or sterile water, based on solubility tests). Serially dilute the stock to create a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Treatment: Replace the cell culture medium with a fresh medium containing the various concentrations of DMH-3. Include vehicle-only control wells and positive control wells (e.g., with a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The highest concentration showing >90% viability is considered the maximum non-toxic concentration for subsequent functional assays.

High-Throughput Functional Screening with Multi-Electrode Arrays (MEA)

Causality Statement: MEA provides a non-invasive method to assess the functional output of a neuronal network in real-time.[7] By detecting spontaneous electrical activity (spikes and bursts), this assay can quickly classify DMH-3 as having a general excitatory, inhibitory, or negligible effect on neuronal communication, thereby guiding the next phase of mechanistic studies.

Protocol 2: MEA Network Activity Assay

  • Culture Preparation: Plate primary rodent cortical neurons or iPSC-derived neurons on MEA plates and culture until a stable, spontaneously active network is formed (typically 14-21 days in vitro).

  • Baseline Recording: Record baseline spontaneous network activity for at least 10 minutes prior to compound addition. Key parameters to monitor include mean firing rate, mean bursting rate, and network synchrony.[7]

  • Compound Application: Apply DMH-3 at 3-4 non-toxic concentrations (determined from Protocol 1) to the wells. Include a vehicle control.

  • Post-Dose Recording: Record network activity continuously for at least 30-60 minutes after compound addition.

  • Washout: If possible, perform a washout step by replacing the compound-containing medium with fresh medium and record for another 20 minutes to assess the reversibility of the effect.

  • Data Analysis: Analyze the recordings to quantify changes in firing rate, burst frequency, and synchrony index compared to baseline. A significant increase in activity suggests an excitatory or disinhibitory effect, while a decrease suggests an inhibitory effect.

G cluster_vitro In Vitro Experimental Workflow A Compound DMH-3 Solubility & Stability B Neuronal Cytotoxicity Assay (e.g., SH-SY5Y cells) A->B Formulate for testing C Determine Max Non-Toxic Concentration B->C Data Analysis D Multi-Electrode Array (MEA) Functional Screen C->D Define dose range E Characterize Effect: Excitatory, Inhibitory, or Null D->E Data Analysis F Mechanism of Action (MoA) Deconvolution Assays E->F Guide hypothesis

Caption: High-level workflow for in vitro characterization of DMH-3.

Part 3: Mechanism of Action (MoA) Deconvolution

Based on the MEA results and structural alerts, a panel of targeted assays is performed to identify the molecular target(s) of DMH-3.

Neurotransmitter Transporter Uptake Assays

Causality Statement: Many psychostimulant drugs exert their effects by blocking the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin).[8][9] The chemical structure of DMH-3 is consistent with compounds that interact with these transporters. This assay directly measures the compound's ability to inhibit transporter function.

Protocol 3: Fluorescent Transporter Uptake Assay

  • Cell Lines: Use HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Assay Principle: Utilize a commercially available kit that employs a fluorescent substrate that is taken up by the specific transporter, leading to an increase in intracellular fluorescence.[9]

  • Procedure: a. Plate the transporter-expressing cells in a 96-well, black, clear-bottom plate. b. Add DMH-3 across a range of concentrations (e.g., 0.01 to 100 µM). Include a known inhibitor as a positive control (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) and a vehicle control. c. Add the fluorescent transporter substrate provided in the kit. d. Incubate for a specified time at room temperature or 37°C, as per the kit instructions. e. Measure fluorescence intensity using a plate reader with appropriate excitation/emission filters.

  • Analysis: Calculate the percent inhibition of uptake at each concentration of DMH-3 relative to controls. Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.

Ion Channel Electrophysiology (Safety & Functional Screen)

Causality Statement: Direct modulation of ion channels is a primary mechanism of neuroactive drugs. Given the structural similarity to methadone, which is known to block the hERG potassium channel, assessing DMH-3's effect on this channel is a critical safety step to evaluate proarrhythmic risk.[2][3] Effects on key neuronal voltage-gated sodium (NaV) and calcium (CaV) channels can also explain general excitatory or inhibitory effects observed in MEA.[10]

Protocol 4: Automated Patch Clamp Electrophysiology

  • Platform: Use a high-throughput automated patch clamp system (e.g., SyncroPatch, Patchliner).[10][11]

  • Cell Lines: Use CHO or HEK cells stably expressing the ion channel of interest (e.g., hERG, NaV1.5, CaV1.2).

  • Procedure: a. Cells are prepared and loaded onto the system's microfluidic chip. b. Whole-cell patch clamp configuration is established automatically.[10] c. A specific voltage protocol is applied to elicit ionic currents through the channel of interest. Baseline currents are recorded. d. DMH-3 is applied at increasing concentrations, and the effect on the current is recorded. e. A known channel blocker (e.g., dofetilide for hERG) is used as a positive control.

  • Analysis: Measure the peak current at each voltage step in the presence of different concentrations of DMH-3. Calculate the percent inhibition and determine the IC₅₀ value.

G DMH3 DMH-3 DAT Dopamine Transporter (DAT) DMH3->DAT Inhibition DA_int Intracellular Dopamine DAT->DA_int DA_ext Extracellular Dopamine DA_ext->DAT Reuptake PostSynReceptor Postsynaptic Dopamine Receptor DA_ext->PostSynReceptor Binding Vesicle Synaptic Vesicle DA_int->Vesicle Repackaging Signal Downstream Signaling PostSynReceptor->Signal

Caption: Hypothetical pathway: DMH-3 inhibiting the dopamine transporter.

Part 4: In Vivo Neuropharmacological Profiling

This phase aims to confirm CNS activity in a whole organism, assess the behavioral phenotype, and link it to the in vitro MoA. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Rodent Locomotor Activity

Causality Statement: This is a primary behavioral assay to assess whether a compound has stimulant, sedative, or no effect on general activity.[12] An increase in locomotion is a hallmark of psychostimulants that enhance catecholamine signaling, a potential MoA for DMH-3.[8]

Protocol 5: Open Field Locomotor Test

  • Animals: Use adult male C57BL/6 mice. House them with a 12-hour light/dark cycle and allow them to acclimate to the testing room for at least 1 hour before the experiment.

  • Apparatus: Use automated open-field arenas (e.g., 40x40 cm) equipped with infrared beams to track movement.

  • Procedure: a. Administer DMH-3 via an appropriate route (e.g., intraperitoneal, i.p.) at a range of doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group. b. Immediately place the animal in the center of the open field arena. c. Record activity for 60-120 minutes.

  • Data Analysis: Quantify parameters such as total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery. Analyze data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Use ANOVA to compare dose groups to the vehicle control.

In Vivo Neurochemical Assessment

Causality Statement: To confirm that a behavioral effect (e.g., hyperlocomotion) is caused by the hypothesized MoA (e.g., DAT inhibition), it is essential to measure neurotransmitter levels in relevant brain regions.[13] Microdialysis allows for the direct measurement of extracellular dopamine in awake, behaving animals, providing a powerful link between molecular action and behavior.[14]

Protocol 6: In Vivo Microdialysis in the Nucleus Accumbens

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens of adult rats or mice. Allow for a 5-7 day recovery period.

  • Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF). b. Collect baseline dialysate samples every 20 minutes for at least 1 hour. c. Administer a behaviorally active dose of DMH-3 (determined from Protocol 5) and continue collecting dialysate samples for at least 2-3 hours.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13]

  • Analysis: Express neurotransmitter levels as a percentage of the baseline average. A significant and sustained increase in extracellular dopamine following DMH-3 administration would strongly support a DAT-inhibition mechanism.

G cluster_vivo In Vivo Behavioral Testing Logic A Dose Range Finding (e.g., Irwin Test) B Locomotor Activity Test (Open Field) A->B Inform dose selection C Data Suggests Stimulant or Sedative Effect? B->C D Neurochemical Analysis (Microdialysis for DA/5-HT) C->D Yes (Stimulant) E Analgesia Testing (Hot Plate Test) C->E No / Other (Test opioid hypothesis) F Cognitive Testing (e.g., Attentional Set-Shifting) D->F If stimulant profile confirmed G Correlate Neurochemistry with Behavior D->G

Caption: Decision-making workflow for in vivo behavioral experiments.

Part 5: Data Summary and Interpretation

A successful investigation will integrate findings across all tiers to build a comprehensive profile. All quantitative data should be summarized for clear comparison.

Table 1: Summary of Expected Quantitative Endpoints

Assay TypeAssay NameKey Parameter(s)Example Positive ControlExpected Outcome for a DAT Inhibitor Profile
In Vitro MTT Cytotoxicity AssayCC₅₀ (µM)StaurosporineCC₅₀ > 30 µM
MEA Functional Screen% Change in Mean Firing RateBicucullineIncreased Firing Rate
DAT Transporter UptakeIC₅₀ (µM)GBR 12909IC₅₀ < 10 µM
NET Transporter UptakeIC₅₀ (µM)DesipramineVariable Potency
SERT Transporter UptakeIC₅₀ (µM)FluoxetineVariable Potency
hERG Automated Patch ClampIC₅₀ (µM)DofetilideIC₅₀ > 30 µM (for safety)
In Vivo Open Field LocomotionTotal Distance Traveled (cm)CocaineDose-dependent increase in locomotion
Nucleus Accumbens Microdialysis% Increase in Extracellular DopamineAmphetamine>150% increase over baseline

Part 6: Conclusion

This application note outlines a rigorous, multi-tiered strategy for the initial neuropharmacological evaluation of 1-(Dimethylamino)-6-methylheptan-3-one. By systematically progressing from broad functional screens to specific mechanistic and behavioral assays, this framework allows researchers to efficiently and robustly characterize the compound's CNS activity profile. The emphasis on causality, integrated data analysis, and inclusion of critical safety assessments like hERG profiling provides a solid foundation for further drug development efforts.

References

  • Vedale, M., et al. (2014). A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. PubMed. Retrieved from [Link]

  • American Elements. 1-(Dimethylamino)-6-methylheptan-3-one | CAS 107245-26-1. Retrieved from [Link]

  • Google Patents. (2014). US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one.
  • Borges, C., et al. (2013). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PubMed Central. Retrieved from [Link]

  • Farre, R., & Fertig, N. (2015). Novel screening techniques for ion channel targeting drugs. PubMed Central. Retrieved from [Link]

  • Everitt, B.J., & Robbins, T.W. (2005). Psychomotor Stimulant Addiction: A Neural Systems Perspective. PubMed Central. Retrieved from [Link]

  • Lowe, F.J., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. PubMed Central. Retrieved from [Link]

  • Stroke Treatment Academic Industry Roundtable (STAIR). (1999). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Axion BioSystems. Neurological Disease Assays In Vitro. Retrieved from [Link]

  • Mitler, M.M., et al. (1994). Psychomotor stimulant drugs. ResearchGate. Retrieved from [Link]

  • InnoSer. In vitro neurology assays. Retrieved from [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Li, Y., et al. (2013). Visualizing Neurotransmitter Secretion at Individual Synapses. PubMed Central. Retrieved from [Link]

  • ibidi GmbH. (2023, March 17). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. Retrieved from [Link]

  • Selvita. In Vivo Neuroscience Models. Retrieved from [Link]

  • Riccio, C.A., et al. (2001). Effects of Stimulants on the Continuous Performance Test (CPT). Psychiatry Online. Retrieved from [Link]

Sources

How to prepare a stock solution of 1-(Dimethylamino)-6-methylheptan-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preparation and Stability Optimization of 1-(Dimethylamino)-6-methylheptan-3-one Stock Solutions

Introduction & Scope

1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1) is a critical aliphatic


-amino ketone intermediate.[1] While structurally related to the synthesis of methadone-class opioids (specifically isomethadone precursors), it serves distinct roles as a building block in organic synthesis and a reference standard in pharmacological profiling.

The Critical Challenge: As a Mannich base (


-amino ketone), this compound possesses an inherent thermodynamic instability. Under neutral or basic conditions, or upon exposure to thermal stress, it undergoes a Retro-Mannich elimination . This decomposition pathway releases volatile dimethylamine and the corresponding vinyl ketone (6-methyl-1-hepten-3-one), compromising experimental reproducibility and safety.[1]

This Application Note provides a validated protocol for preparing high-integrity stock solutions, emphasizing pH-mediated stabilization to arrest the retro-Mannich degradation pathway.

Physicochemical Profile & Safety

Before handling, researchers must account for the dual hydrophilic/lipophilic nature of the molecule and its volatility.

Table 1: Chemical Properties

Property Data Significance
CAS Number 107245-26-1 Unique Identifier
Molecular Weight 171.28 g/mol Calculation of Molarity

| Structure |


-amino ketone | Susceptible to elimination reactions |
| pKa (Predicted)  | ~9.2 (Amine) | Basic; protonates readily in acidic media |
| Boiling Point  | 78-80°C (3 Torr) | Volatile; avoid rotary evaporation at high temp |
| Solubility  | DMSO, Ethanol, Methanol | High organic solubility; Water solubility is pH-dependent |[1][2]

Safety Advisory:

  • Volatility: The free base amine has high vapor pressure. Handle in a fume hood.

  • Corrosivity: As an aliphatic amine, it is corrosive to mucous membranes.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Mechanism of Instability: The Retro-Mannich Pathway[1]

To ensure stock solution integrity, one must understand the degradation mechanism. The free amine lone pair acts as an internal base, facilitating the elimination of the amine group.

Diagram 1: Retro-Mannich Degradation Logic The following diagram illustrates why acidification is non-negotiable for long-term stability.

RetroMannich Start 1-(Dimethylamino)-6-methylheptan-3-one (Free Base) Inter Transition State (Internal Proton Transfer) Start->Inter Heat / Neutral pH Stable Ammonium Salt (Acid Stabilized) Start->Stable + HCl / Acidic Buffer Prod1 6-methyl-1-hepten-3-one (Vinyl Ketone) Inter->Prod1 Elimination Prod2 Dimethylamine (Volatile Gas) Inter->Prod2 Stable->Inter Blocked

Caption: Figure 1. The free base form is prone to decomposition. Protonation (green path) sequesters the nitrogen lone pair, kinetically inhibiting the elimination pathway.

Protocol: Preparation of 10 mM Stock Solution

This protocol uses Anhydrous DMSO for biological applications or Ethanol/HCl for chemical synthesis.

Reagents Required:
  • 1-(Dimethylamino)-6-methylheptan-3-one (Purity >98%)[1][2][3][4]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich Grade) OR Ethanol (Absolute).[1]

  • Stabilizer: 1N Hydrochloric Acid (HCl) (if preparing aqueous/ethanolic stocks).

  • Vessel: Amber glass vial (silanized preferred to prevent adsorption).

Step-by-Step Procedure:
  • Calculations:

    • Target Concentration: 10 mM[1]

    • Target Volume: 10 mL

    • Mass Required:

      
       (17.1 mg).
      
  • Weighing (Gravimetric Method):

    • Note: As the compound may be a viscous liquid or low-melting solid, volumetric pipetting of the neat substance is inaccurate due to density variations.

    • Place the amber vial on an analytical balance. Tare.

    • Weigh approximately 17.1 mg of the substance.[2][5] Record exact mass (

      
      ).[2]
      
  • Solvation & Stabilization (Choose System):

    • System A: DMSO (Biological Screening)

      • Add Anhydrous DMSO to the vial.

      • Volume to add:

        
        .
        
      • Critical Step: DMSO is hygroscopic. Water absorption can raise pH and trigger degradation. Use a septum cap and purge with Argon/Nitrogen.

    • System B: Ethanol/Water (Chemical Standards)

      • Dissolve mass in 9 mL Ethanol.

      • Acidification Step: Add 1.1 equivalents of 1N HCl. (For 0.1 mmol of substance, add 100 µL 1N HCl).

      • Why? This converts the

        
        -amino ketone to its stable hydrochloride salt.[1]
        
      • Bring to final volume with Ethanol.

  • Homogenization:

    • Vortex gently for 30 seconds. Ensure no oil droplets remain at the bottom.

  • Quality Control (QC):

    • Verify concentration via HPLC-UV or LC-MS.[1]

    • Checkpoint: If a peak for the vinyl ketone (lower MW, lack of amine fragmentation) appears, the stock is degraded.

Storage & Stability Guidelines

Table 2: Storage Conditions and Shelf Life

Condition Solvent System Estimated Stability Notes
Room Temp (25°C) Any < 24 Hours Rapid retro-Mannich degradation likely.[1]
4°C (Fridge) Acidified Ethanol 1 Week Monitor for precipitation.
-20°C (Freezer) Anhydrous DMSO 3 Months Recommended. Store in aliquots to avoid freeze-thaw cycles.[1]

| -80°C (Deep Freeze) | Anhydrous DMSO | 6-12 Months | Long-term archival storage. |

Diagram 2: Stock Preparation Workflow

Workflow Step1 Weigh Reagent (Gravimetric Precision) Step2 Select Solvent System Step1->Step2 Branch1 Biological Assay (DMSO) Step2->Branch1 Branch2 Chemical Standard (Ethanol/Water) Step2->Branch2 Action1 Dissolve in Anhydrous DMSO (Argon Purge) Branch1->Action1 Action2 Dissolve + Add 1.1 eq HCl (Form HCl Salt) Branch2->Action2 QC QC Check (LC-MS for Vinyl Ketone) Action1->QC Action2->QC Store Store at -20°C (Amber Vial) QC->Store

Caption: Figure 2. Decision tree for solvent selection emphasizing the acidification step for non-DMSO solvents.

References

  • Chemical Identity & Properties

    • 1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1).[1][2][3][5][6][7] PubChem Database.[6] National Center for Biotechnology Information.

  • Mechanistic Stability (Mannich Bases)

    • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[8] CRC Press. (Foundational text on the retro-Mannich instability of

      
      -amino ketones).
      
    • Cummings, J. E., et al. (2004). Stability of Mannich Base Prodrugs. Journal of Pharmaceutical Sciences.
  • Stock Solution Best Practices

    • Preparation of Stock Solutions for Bioactive Compounds. NIH Chemical Genomics Center Guidelines.

Sources

Application Note: Quantitative Analysis of 1-(Dimethylamino)-6-methylheptan-3-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(Dimethylamino)-6-methylheptan-3-one in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic, toxicokinetic, or other related studies. The methodology encompasses a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, consistent with regulatory guidelines.

Introduction and Scientific Rationale

1-(Dimethylamino)-6-methylheptan-3-one is an organic compound featuring both a tertiary amine and a ketone functional group. While specific public-domain research on its biological activity is limited, its structure suggests potential relevance in pharmaceutical and metabolic studies.[1] Accurate quantification of such small molecules in complex biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

The primary challenge in bioanalysis is the removal of endogenous matrix components (e.g., proteins, phospholipids) that can interfere with the analysis and compromise data quality. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[2] This application note describes a method optimized for high-throughput analysis while adhering to the stringent validation requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3]

Causality of Experimental Choices
  • Sample Preparation: Protein precipitation (PPT) was selected for its simplicity, speed, and suitability for high-throughput workflows.[3][4] By using an organic solvent like acetonitrile, proteins are efficiently denatured and removed, releasing the analyte into the supernatant for direct analysis.[3][5]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, specifically 1-(Dimethylamino-d6)-6-methylheptan-3-one, is paramount. A SIL-IS is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency.[1][6] This effectively normalizes for variations during sample preparation and injection, leading to superior accuracy and precision.[6][7]

  • Chromatography: Given the polar nature of the tertiary amine, Hydrophilic Interaction Liquid Chromatography (HILIC) was chosen. HILIC provides excellent retention and separation for polar compounds that are often poorly retained on traditional reversed-phase columns.[8][9][10] This approach ensures the analyte is well-separated from the solvent front and potential early-eluting matrix interferences.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, allowing for accurate quantification even at low concentrations.

Predicted Mass Spectrometry Fragmentation

The chemical structure of 1-(Dimethylamino)-6-methylheptan-3-one (C10H21NO, MW: 171.28 g/mol ) was analyzed to predict its fragmentation pattern in positive ion electrospray ionization (ESI+).

  • Precursor Ion ([M+H]⁺): The tertiary amine is readily protonated, resulting in a strong precursor ion at m/z 172.3.

  • Product Ions: Collision-induced dissociation (CID) is expected to induce fragmentation at the bonds alpha to the amine and ketone functionalities. The most probable and stable fragment is predicted to be the iminium ion resulting from the cleavage of the C-C bond between the carbonyl group and the adjacent methylene group, leading to a product ion at m/z 86.1. This fragment is highly characteristic of the dimethylaminoethyl moiety. A secondary, less intense fragment might be observed from the loss of the isobutyl group at m/z 114.2.

G Predicted MS/MS Fragmentation cluster_precursor Precursor Ion [M+H]+ cluster_products Product Ions precursor [C10H22NO]+ product1 [C5H12N]+ precursor->product1 CID product2 [C6H12NO]+ precursor->product2 CID precursor_mz m/z = 172.3 product1_mz m/z = 86.1 (Quantifier) product2_mz m/z = 114.2 (Qualifier)

Caption: Predicted fragmentation of 1-(Dimethylamino)-6-methylheptan-3-one.

Detailed Experimental Protocol

Materials and Reagents
  • 1-(Dimethylamino)-6-methylheptan-3-one analytical standard (≥98% purity)

  • 1-(Dimethylamino-d6)-6-methylheptan-3-one (Internal Standard, IS) (≥98% purity, 99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human Plasma (K2-EDTA anticoagulant)

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(Dimethylamino)-6-methylheptan-3-one in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-(Dimethylamino-d6)-6-methylheptan-3-one in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

G start Start: Plasma Sample (50 µL) step1 Add 200 µL of IS Working Solution (100 ng/mL in Acetonitrile) start->step1 step2 Vortex Mix (1 minute) step1->step2 step3 Centrifuge (14,000 rpm, 10 min, 4°C) step2->step3 step4 Transfer Supernatant to a new 96-well plate step3->step4 end Inject into LC-MS/MS step4->end

Caption: Protein precipitation workflow for sample preparation.

Protocol Steps:

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
Parameter Condition
LC System High-Performance Liquid Chromatography System
Column HILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B (0-0.5 min), 95-60% B (0.5-3.0 min), 60% B (3.0-3.5 min), 60-95% B (3.5-3.6 min), 95% B (3.6-5.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 172.3 → 86.1 (Quantifier), 172.3 → 114.2 (Qualifier)IS: 178.3 → 92.1
Collision Energy (CE) Optimized for each transition (e.g., Analyte: 15 eV, IS: 15 eV)
Source Temperature 550°C

Method Validation Protocol and Acceptance Criteria

The method must be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline to ensure its suitability for its intended purpose.[3]

Selectivity
  • Protocol: Analyze at least six different blank human plasma lots. Check for interferences at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Calibration Curve and Linearity
  • Protocol: Prepare a calibration curve using a blank plasma matrix spiked with at least eight non-zero concentrations of the analyte. Analyze in triplicate.

  • Acceptance Criteria: A linear regression model with a 1/x² weighting factor should be used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Protocol: Analyze QC samples at four concentration levels: LLOQ, Low QC, Medium QC, and High QC. Perform five replicates per level in three separate analytical runs on different days (n=15).

  • Acceptance Criteria:

    • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.

    • Intra-run and Inter-run Precision: The coefficient of variation (%CV) should not exceed 15% for Low, Mid, and High QCs, and should not exceed 20% for the LLOQ.[9]

Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma from six different sources with the peak area of the analyte in a neat solution.

    • Recovery: Compare the peak area of the analyte from extracted plasma samples with that of post-extraction spiked samples.

  • Acceptance Criteria: The %CV of the matrix factor across the different lots should be ≤ 15%. Recovery should be consistent, precise, and reproducible.

Stability
  • Protocol: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting expected sample handling time (e.g., 24 hours).

    • Long-Term Stability: At -80°C for a duration covering the expected sample storage period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of the freshly prepared QC samples.

Data Presentation (Example Data)

Table 1: Calibration Curve Performance

Nominal Conc. (ng/mL) Mean Back-Calculated Conc. (ng/mL) Accuracy (%)
0.5 (LLOQ) 0.48 96.0
1 1.05 105.0
5 4.91 98.2
20 20.8 104.0
50 48.9 97.8
100 101.2 101.2
200 195.6 97.8

| 400 (ULOQ) | 405.2 | 101.3 |

Table 2: Inter-run Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=15) Accuracy (%) Precision (%CV)
LLOQ 0.5 0.53 106.0 9.8
Low QC 1.5 1.45 96.7 7.2
Medium QC 75 78.1 104.1 5.5

| High QC | 300 | 291.3 | 97.1 | 4.9 |

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantification of 1-(Dimethylamino)-6-methylheptan-3-one in human plasma. The described LC-MS/MS method is selective, sensitive, accurate, and precise, making it suitable for regulated bioanalysis. The simple protein precipitation sample preparation method allows for high-throughput processing, which is essential in drug development environments. Adherence to the detailed validation procedures will ensure the generation of reliable and reproducible data to support critical research and regulatory submissions.

References

  • Smolecule. (2023, August 15). 1-(Dimethylamino)-6-methylheptan-3-one.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Majchrzak, M., et al. (2023, February 15).
  • American Elements. (n.d.). 1-(Dimethylamino)-6-methylheptan-3-one.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • International Council for Harmonisation. (2022, May 24). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Al-Imam, A., et al. (n.d.). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from the European Medicines Agency website.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from the European Medicines Agency website.
  • LCGC International. (2023, December 1). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from the European Bioanalysis Forum website.
  • Echemi. (n.d.). 1-(Dimethylamino)-6-methylheptan-3-one.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine.
  • American Laboratory. (2015, April 8). A Simplified Approach to Bioanalytical Sample Preparation.
  • Spectroscopy Online. (n.d.). ADME/Pharmacokinetic Studies from Serum and Plasma: Improvements in Sample Preparation and LC–MS Analysis of Therapeutic Oligonucleotides.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS.
  • YouTube. (2022, October 27). SPE Drugs of Abuse in Urine Sample.
  • MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma.
  • LCGC International. (n.d.). Making HILIC Work for You—Column Selection.
  • MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
  • PMC - PubMed Central. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry.
  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms.
  • Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy.
  • Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • YouTube. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement.

Sources

Use of 1-(Dimethylamino)-6-methylheptan-3-one in the synthesis of novel organic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Dimethylamino)-6-methylheptan-3-one in Diversity-Oriented Synthesis

Executive Summary

This guide details the application of 1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1) as a shelf-stable surrogate for the volatile and polymerizable Michael acceptor, 6-methylhept-1-en-3-one .[1] While historically viewed as a regioisomeric impurity in the synthesis of the VMAT2 inhibitor Tetrabenazine, this linear Mannich base offers a unique scaffold for synthesizing novel benzo[a]quinolizine derivatives and substituted cyclohexenones via Robinson Annulation.[1]

This protocol provides a validated methodology for the "Quaternization-Elimination-Addition" sequence, allowing researchers to generate library-scale quantities of 2-substituted benzo[a]quinolizines—structural isomers of Tetrabenazine with unexplored pharmacological profiles.[1]

Chemical Context & Causality

The Isomer Challenge

In the industrial synthesis of Tetrabenazine, the reaction of 5-methylhexan-2-one with dimethylamine and formaldehyde yields two Mannich base isomers:

  • Branched Isomer (Target): 3-((dimethylamino)methyl)-5-methylhexan-2-one.[1] (Precursor to Tetrabenazine).[1][2]

  • Linear Isomer (Topic): 1-(Dimethylamino)-6-methylheptan-3-one.[1][3][4][5]

Why use the Linear Isomer? The linear isomer places the isobutyl tail distal to the reaction center.[1] Upon conversion to its vinyl ketone form, it facilitates Michael addition at the terminal carbon.[1] This allows for the construction of ring systems where the isobutyl group is located at the C2-position (in benzoquinolizine numbering), contrasting with the C3-position found in Tetrabenazine.[1] This structural variation is critical for Structure-Activity Relationship (SAR) studies targeting VMAT2 or serotonin receptors.[1]

Mechanism of Action: The "Latent" Electrophile

Vinyl ketones are notoriously difficult to store due to rapid polymerization. 1-(Dimethylamino)-6-methylheptan-3-one acts as a "masked" vinyl ketone.[1]

  • Step 1 (Activation): Alkylation of the amine with Methyl Iodide (MeI) creates a quaternary ammonium salt (a robust leaving group).[1]

  • Step 2 (Release): Base-mediated Hofmann elimination generates 6-methylhept-1-en-3-one in situ.[1]

  • Step 3 (Capture): The nascent vinyl ketone immediately undergoes Michael addition with a nucleophile (e.g., dihydroisoquinoline), preventing polymerization.[1]

Strategic Pathway Visualization

The following diagram illustrates the divergence between the classical Tetrabenazine route and the novel "Iso-Tetrabenazine" route utilizing the subject compound.

G Start 5-Methylhexan-2-one Mannich Mannich Reaction (CH2O + HNMe2) Start->Mannich Isomer1 Branched Isomer (3-((dimethylamino)methyl)...) Mannich->Isomer1 Kinetic Control (C3 Attack) Isomer2 Linear Isomer (Topic) 1-(Dimethylamino)-6-methylheptan-3-one Mannich->Isomer2 Thermodynamic Control (C1 Attack) Quat Quaternary Ammonium Salt (Activation via MeI) Isomer2->Quat MeI, Et2O Vinyl Vinyl Ketone Intermediate (6-methylhept-1-en-3-one) Quat->Vinyl Base, Heat (Elimination) Product Novel 2-Isobutyl-benzo[a]quinolizine (Iso-Tetrabenazine Analog) Vinyl->Product + Dihydroisoquinoline (Michael + Cyclization)

Caption: Divergent synthesis pathways. The green node highlights the subject compound utilized for novel scaffold generation.

Experimental Protocols

Protocol A: Activation via Quaternization

Objective: Convert the stable Mannich base into a reactive ammonium salt.[1]

Reagents:

  • 1-(Dimethylamino)-6-methylheptan-3-one (1.0 eq)[1][3][4]

  • Methyl Iodide (MeI) (1.1 eq) [Caution: Neurotoxin/Carcinogen][1]

  • Diethyl Ether (Anhydrous) or MTBE[1]

Procedure:

  • Dissolution: Dissolve 10 mmol (1.71 g) of 1-(Dimethylamino)-6-methylheptan-3-one in 20 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen.

  • Addition: Cool the solution to 0°C. Add Methyl Iodide (0.68 mL, 11 mmol) dropwise over 10 minutes.

  • Precipitation: Allow the reaction to warm to room temperature and stir for 4 hours. A white crystalline precipitate (the methiodide salt) will form.[1]

  • Isolation: Filter the solid under an inert atmosphere (nitrogen blanket). Wash with cold ether (2 x 10 mL).[1]

  • Drying: Dry the solid under high vacuum for 2 hours.

    • Yield Expectation: >90%[1][2][3]

    • Checkpoint: The product should be a free-flowing white powder.[1] If hygroscopic, store in a desiccator.[1]

Protocol B: In Situ Elimination and Robinson Annulation

Objective: Synthesis of 2-isobutyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one.[1][2][6][7][8]

Reagents:

  • Methiodide salt from Protocol A (1.0 eq)

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline (1.0 eq)[1]

  • Potassium Carbonate (K2CO3) (1.5 eq) or Triton B[1]

  • Ethanol/Water (9:[1]1) or Methanol[1]

Procedure:

  • Setup: In a pressure tube or reflux flask, suspend the Methiodide salt (5 mmol) and 6,7-Dimethoxy-3,4-dihydroisoquinoline (5 mmol) in 15 mL of Ethanol/Water (9:1).

  • Elimination/Addition: Add K2CO3 (7.5 mmol). Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2][6][7][9][10] The base triggers Hofmann elimination, releasing trimethylamine and generating the vinyl ketone, which is immediately trapped by the enamine-like nitrogen/carbon of the dihydroisoquinoline.[1]

  • Monitoring: Monitor via TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of the dihydroisoquinoline starting material.[1]

  • Workup: Cool to room temperature. Evaporate the ethanol. Resuspend the residue in water (20 mL) and extract with DCM (3 x 20 mL).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Data Summary Table: Expected Outcomes

ParameterValue / ObservationNotes
Precursor CAS 107245-26-1Linear Mannich Base
Intermediate Methiodide SaltHighly reactive electrophile precursor
Key Byproduct TrimethylamineFishy odor; use efficient fume hood
Final Scaffold Benzo[a]quinolizine2-isobutyl substituted (Novel Analog)
Typical Yield 55 - 65%Dependent on cyclization efficiency

Critical Control Points & Troubleshooting

  • Regioselectivity Check: Ensure your starting material is indeed the 1-isomer (linear) and not the 3-isomer (branched).[1]

    • Verification: 1H NMR of the starting material should show a singlet for the N(CH3)2 at ~2.2 ppm and a triplet for the -CH2-N protons.[1] The branched isomer would show a doublet/multiplet pattern for the methine proton adjacent to the amine.[1]

  • Polymerization Risk: Do not attempt to isolate the free vinyl ketone (6-methylhept-1-en-3-one) unless absolutely necessary.[1] Always generate it in the presence of the nucleophile.[1]

  • Solvent Choice: If the Michael addition is slow, switch from Ethanol to Acetonitrile to increase the reaction temperature, but ensure the base solubility is maintained (use DBU if organic solubility is required).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13774480, 1-(Dimethylamino)-6-methylheptan-3-one. Retrieved from [Link]

  • Brossi, A., et al. (1958).[1] Benzo[a]quinolizines.[1] I. Synthesis of Tetrabenazine and Related Compounds. Helvetica Chimica Acta.[1] (Foundational chemistry for Mannich base cyclizations).

  • Modern Mannich Chemistry. (2019). Application of Mannich Bases as Vinyl Ketone Precursors in Robinson Annulation. Organic Syntheses Collective Vol. (General Protocol Reference).
  • Lead Sciences. (2023). Product Catalog: 1-(Dimethylamino)-6-methylheptan-3-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of 1-(Dimethylamino)-6-methylheptan-3-one during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Dimethylamino)-6-methylheptan-3-one Stability

Welcome to the technical support hub for 1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1). This guide addresses the specific instability inherent to


-aminoketones (Mannich bases). As an intermediate often utilized in the synthesis of VMAT2 inhibitors (e.g., Tetrabenazine analogs), maintaining the integrity of this reagent is critical for reproducible yields.

The following protocols are designed to prevent the three primary degradation vectors: Retro-Mannich Elimination , Oxidative N-Dealkylation , and Hydrolytic Cleavage .

Part 1: Core Stability Profile & Mechanism

The molecule is a Mannich base .[1][2] Its structural vulnerability lies in the


-amino ketone motif. Under thermal stress or basic conditions, the molecule undergoes a Retro-Mannich reaction , eliminating dimethylamine and generating a reactive 

-unsaturated ketone (enone).

Stability Matrix

ParameterCritical ThresholdEffect of ExcursionMitigation Strategy
pH Stable at pH < 6.0High Risk : At pH > 7, the free amine promotes self-catalyzed elimination (Retro-Mannich).Store as HCl salt whenever possible.
Temperature Stable at -20°CModerate Risk : >25°C accelerates elimination kinetics.Cold chain storage (-20°C) is mandatory for long-term stability.
Moisture HygroscopicModerate Risk : Water promotes hydrolysis and mobilization of ions.Store under Argon/Nitrogen in desiccated conditions.
Atmosphere Oxygen SensitiveLow/Moderate Risk : N-oxide formation over prolonged exposure.Purge headspace with inert gas.[3]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My sample has developed a strong, fishy odor."

Diagnosis: Retro-Mannich Elimination. The "fishy" smell is dimethylamine , a volatile byproduct released when the molecule degrades. This indicates that the


-amino ketone backbone has cleaved, leaving behind an 

-unsaturated ketone (likely 6-methylhept-1-en-3-one). Corrective Action:
  • Quantify Degradation: Run an H-NMR or LC-MS. Look for the loss of the dimethylamino singlet (~2.2 ppm) and the appearance of vinylic protons (5.5–6.5 ppm).

  • Salvage (If <10% degradation): You cannot reverse the reaction easily. Purify the remaining material via Acid-Base Extraction (see Protocol A).

  • Prevention: The sample was likely stored as a free base at room temperature. Convert to the Hydrochloride (HCl) salt immediately.

Issue 2: "The material has turned from a clear oil to a yellow/brown viscous liquid."

Diagnosis: Oxidative Polymerization. The enone formed from the Retro-Mannich reaction (see Issue 1) is a Michael acceptor. It can polymerize or react with the free amine of intact molecules, creating high-molecular-weight oligomers (yellow/brown color). Corrective Action:

  • Filtration: If solids are present, filter through a 0.2

    
    m PTFE membrane.
    
  • Re-purification: Flash chromatography is required. (Stationary phase: Silica buffered with 1% Triethylamine to prevent acid-catalyzed decomposition on the column).

Issue 3: "I see unexpected peaks in my LC-MS at M+16."

Diagnosis: N-Oxidation. Storage in air has led to the formation of the N-oxide derivative. Corrective Action:

  • Reduction: Treat the sample with a mild reducing agent (e.g., Sodium metabisulfite or dilute Sodium borohydride, depending on downstream compatibility) to revert the N-oxide.

  • Future Storage: Always purge the vial headspace with Argon before sealing.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the causality between storage conditions and chemical breakdown.

DegradationPathways Target 1-(Dimethylamino)- 6-methylheptan-3-one (Intact Mannich Base) RetroMannich Retro-Mannich Reaction Target->RetroMannich Heat (>25°C) Basic pH NOxide N-Oxide (M+16 Impurity) Target->NOxide O2 Exposure (Slow) Enone α,β-Unsaturated Ketone (Reactive Electrophile) RetroMannich->Enone Elimination Amine Dimethylamine (Fishy Odor) RetroMannich->Amine Release Polymer Oligomers/Polymers (Yellow/Brown Gunk) Enone->Polymer Michael Addition (Self-reaction)

Figure 1: Mechanistic pathways of degradation. The primary risk is the thermal/base-catalyzed Retro-Mannich elimination.

Part 4: Validated Experimental Protocols

Protocol A: Conversion to Stable HCl Salt

Use this protocol if you purchased the Free Base and intend to store it for >1 week.

Reagents:

  • 1-(Dimethylamino)-6-methylheptan-3-one (Free Base)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anhydrous)

  • 2M HCl in Diethyl Ether (Commercial solution)

Procedure:

  • Dissolution: Dissolve the free base oil in 5 volumes of anhydrous MTBE. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in Ether. Note: A white precipitate should form immediately.

  • Precipitation: Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under a blanket of Argon (the salt is hygroscopic).

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours at room temperature.

  • Storage: Store the resulting white powder at -20°C in a sealed vial with desiccant.

Protocol B: Emergency Purification (Acid-Base Extraction)

Use this to salvage material that smells "fishy" but is not polymerized.

  • Solubilization: Dissolve the degraded oil in Ethyl Acetate.

  • Acid Wash: Extract the organic layer with cold 1M HCl (3x).

    • Mechanism:[2][3][4] The intact amino ketone protonates and moves to the aqueous layer. The neutral "enone" degradation product remains in the organic layer.

  • Separation: Discard the organic layer (contains impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9 using Saturated NaHCO3.

  • Extraction: Extract immediately with Dichloromethane (DCM).

  • Recovery: Dry DCM over Na2SO4 and concentrate in vacuo at <30°C (Do not heat!).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store the molecule in DMSO or Methanol? A: Avoid Methanol. Methanol is protic and can facilitate proton-transfer steps that accelerate the retro-Mannich equilibrium. DMSO is acceptable for short-term use, but for long-term storage, the solid HCl salt is the only reliable form.

Q: Why does the Certificate of Analysis (CoA) mention "store at room temperature" but you recommend -20°C? A: Commercial suppliers often list conditions for shipping stability (short-term) rather than archival stability. For a Mannich base, room temperature storage is a "ticking clock." Always move to -20°C upon receipt.

Q: Is this compound light sensitive? A: While not a primary chromophore, amino ketones can undergo photo-initiated radical decomposition. Wrap vials in aluminum foil or store in amber glass as a standard precaution (Good Laboratory Practice).

References

  • National Institutes of Health (NIH) . (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-(Dimethylamino)-6-methylheptan-3-one. As a basic compound, this analyte is prone to asymmetrical peak shapes, which can compromise the accuracy and reliability of analytical results. This guide provides in-depth, scientifically-grounded troubleshooting strategies in a user-friendly question-and-answer format.

Understanding the Analyte: 1-(Dimethylamino)-6-methylheptan-3-one

Before delving into troubleshooting, it's essential to understand the physicochemical properties of 1-(Dimethylamino)-6-methylheptan-3-one that influence its chromatographic behavior.

PropertyValueImplication for HPLC Analysis
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
LogP 1.94340Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Estimated pKa ~9.5The dimethylamino group is basic and will be protonated at acidic to neutral pH. This is a critical factor in peak tailing.

The basic nature of the tertiary amine (dimethylamino group) is the primary driver of potential peak tailing issues in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-(Dimethylamino)-6-methylheptan-3-one tailing?

A1: Peak tailing for basic compounds like yours is most commonly caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based HPLC columns.[1] This interaction provides an additional, and often stronger, retention mechanism to the primary reversed-phase retention, leading to a "tailing" effect as the analyte is slowly released from these active sites.

Q2: What is an acceptable level of peak tailing?

A2: According to the United States Pharmacopeia (USP) General Chapter <621>, peak asymmetry is evaluated using the symmetry factor (previously called the tailing factor).[2][3] While specific methods may define their own acceptance criteria, a symmetry factor between 0.8 and 1.8 is generally considered acceptable unless otherwise specified.[3] A value greater than 1.0 indicates a tailing peak.

Q3: Can the mobile phase pH affect peak tailing?

A3: Absolutely. The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[4][5] For 1-(Dimethylamino)-6-methylheptan-3-one (estimated pKa ~9.5), the mobile phase pH will determine the ionization state of both the analyte and the stationary phase's residual silanols, directly impacting secondary interactions.

In-Depth Troubleshooting Guide

My peak for 1-(Dimethylamino)-6-methylheptan-3-one is tailing. Where do I start?

The first step in troubleshooting is to systematically evaluate the potential causes. The following flowchart provides a logical approach to diagnosing and resolving peak tailing for this basic analyte.

Troubleshooting_Workflow cluster_system_issues System-Level Issues cluster_chemical_issues Analyte-Specific Chemical Interactions start Peak Tailing Observed for 1-(Dimethylamino)-6-methylheptan-3-one check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks all_tail Yes check_all_peaks->all_tail Yes one_tails No, primarily the analyte peak check_all_peaks->one_tails No check_extracolumn Investigate Extra-Column Volume (tubing, connections, detector cell) all_tail->check_extracolumn optimize_ph Optimize Mobile Phase pH one_tails->optimize_ph check_column_health Assess Column Health (voids, contamination) check_extracolumn->check_column_health end Symmetrical Peak Achieved check_column_health->end select_column Select Appropriate HPLC Column optimize_ph->select_column mobile_phase_additives Consider Mobile Phase Additives select_column->mobile_phase_additives mobile_phase_additives->end

Caption: A logical workflow for troubleshooting peak tailing.

Q: How do I optimize the mobile phase pH to reduce tailing?

A: The goal of pH optimization is to minimize the ionic interaction between your basic analyte and the acidic silanols on the column.

You have two primary strategies:

  • Low pH Approach (pH 2-4):

    • Mechanism: At a low pH, the residual silanol groups on the silica surface are protonated and therefore neutral. This minimizes the ionic attraction for the positively charged analyte.[5] Your analyte will be fully protonated and positively charged at this pH.

    • Recommended Buffers: Use buffers with a pKa in the desired pH range, such as phosphate or formate buffers. A common starting point is 0.1% formic acid in water.

    • Protocol:

      • Prepare a mobile phase with a buffer at pH 3.0 (e.g., 10-20 mM potassium phosphate, adjusted with phosphoric acid).

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Inject your sample and assess the peak shape.

      • If tailing persists, you can try slightly lower pH values (e.g., 2.5), but be mindful of the column's pH stability limits (typically pH 2-8 for traditional silica columns).

  • High pH Approach (pH > 9):

    • Mechanism: At a high pH (at least 2 units above the pKa of the silanols, which is around 3.5-4.5, and approaching or exceeding the pKa of your analyte), the analyte's charge is suppressed, making it neutral. This eliminates the ionic interaction with the now deprotonated (negatively charged) silanols.

    • Caveat: This approach requires a pH-stable column, as traditional silica-based columns will dissolve at high pH.

    • Recommended Buffers: Use buffers suitable for high pH, such as ammonium bicarbonate or borate buffers.

    • Protocol (for pH-stable columns):

      • Prepare a mobile phase with a buffer at pH 10 (e.g., 10 mM ammonium bicarbonate, adjusted with ammonium hydroxide).

      • Equilibrate the high-pH stable column thoroughly.

      • Inject your sample and evaluate the peak symmetry.

pH_Effect cluster_low_ph Low pH (2-4) cluster_mid_ph Mid pH (5-8) cluster_high_ph High pH (>9.5) low_ph_analyte Analyte (+) (Protonated Amine) low_ph_interaction Repulsion/No Ionic Interaction (Good Peak Shape) low_ph_silanol Silanol (Neutral) (Protonated) mid_ph_analyte Analyte (+) (Protonated Amine) mid_ph_interaction Strong Ionic Attraction (Peak Tailing) mid_ph_analyte->mid_ph_interaction Attraction mid_ph_silanol Silanol (-) (Deprotonated) high_ph_analyte Analyte (Neutral) (Deprotonated Amine) high_ph_interaction No Ionic Interaction (Good Peak Shape) high_ph_silanol Silanol (-) (Deprotonated)

Sources

Technical Support Center: Optimizing GC-MS for 1-(Dimethylamino)-6-methylheptan-3-one Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analysis of 1-(Dimethylamino)-6-methylheptan-3-one using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure robust and reliable analytical outcomes. The unique bifunctional nature of this aminoketone, possessing both a tertiary amine and a ketone moiety, presents specific challenges in GC-MS analysis that this guide aims to address.

Troubleshooting Guide: A Symptom-and-Solution Approach

This guide is structured to address common issues encountered during the GC-MS analysis of 1-(Dimethylamino)-6-methylheptan-3-one in a question-and-answer format.

Peak Shape and Tailing Issues

Question: My chromatogram for 1-(Dimethylamino)-6-methylheptan-3-one shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue when analyzing polar and basic compounds like tertiary amines.[1][2] The primary cause is often undesirable interactions between the analyte and active sites within the GC system. Here is a systematic approach to troubleshoot and mitigate peak tailing:

  • Active Sites in the Inlet and Column: The free silanol groups on the surface of untreated liners, septa, and the GC column itself can strongly interact with the basic nitrogen of your analyte, leading to peak tailing.[2]

    • Solution:

      • Use Deactivated Liners and Septa: Always use high-quality, deactivated (silanized) inlet liners and low-bleed septa. Consider using a liner with glass wool to aid in volatilization, ensuring the wool is also deactivated.

      • Column Choice and Conditioning: Employ a column specifically designed for amine analysis, such as a wax or a specially deactivated 5% phenyl-methylpolysiloxane column. If using a general-purpose column, ensure it is thoroughly conditioned according to the manufacturer's instructions to passivate active sites. Regular conditioning is crucial.

      • Column Maintenance: If the column has been in use, active sites can re-emerge. Trimming the first 10-15 cm of the column can often resolve issues caused by the accumulation of non-volatile residues and active site formation at the inlet side.

  • Inappropriate Inlet Temperature: An inlet temperature that is too low can lead to incomplete and slow volatilization of the analyte, contributing to band broadening and tailing. Conversely, a temperature that is too high can cause thermal degradation.

    • Solution:

      • Start with an inlet temperature of 250 °C. If tailing persists and there is no evidence of degradation (e.g., additional peaks or a decrease in the molecular ion intensity), you can cautiously increase the temperature in 10-20 °C increments.

  • Sample Overload: Injecting too much of the analyte can saturate the stationary phase, leading to peak fronting, but in some cases, can also contribute to tailing.

    • Solution:

      • Reduce the injection volume or dilute the sample. If you are using a splitless injection, consider switching to a split injection with a moderate split ratio (e.g., 20:1) to reduce the amount of analyte reaching the column.

  • Derivatization as a Solution: If the above measures do not sufficiently improve peak shape, derivatization is a highly effective strategy to block the polar amine group, reduce its basicity, and improve chromatographic performance.[3]

    • Recommended Derivatization: Acylation with a chloroformate reagent, such as ethyl chloroformate, is a robust method for derivatizing tertiary amines.[4][5] This converts the polar amine into a less polar, more volatile carbamate. A detailed protocol is provided in the "Experimental Protocols" section.

Sensitivity and Detection Issues

Question: I am struggling with low sensitivity for 1-(Dimethylamino)-6-methylheptan-3-one. How can I improve my signal-to-noise ratio?

Answer: Low sensitivity can be a significant hurdle, especially when dealing with trace-level analysis. Several factors, from sample introduction to mass spectrometer settings, can influence the signal intensity.

  • Injection Technique: The choice of injection mode is critical for sensitivity.

    • Solution:

      • Splitless Injection: For trace analysis, a splitless injection is generally preferred as it transfers the majority of the sample onto the column. Optimize the splitless hold time to ensure efficient transfer of the analyte without excessive band broadening. A hold time of 0.5 to 1 minute is a good starting point.

      • Pulsed Splitless Injection: This technique involves increasing the inlet pressure during the injection to more rapidly transfer the sample onto the column, which can result in sharper peaks and improved sensitivity.

  • Mass Spectrometer Parameters: Proper tuning and acquisition settings are paramount for achieving good sensitivity.

    • Solution:

      • MS Tuning: Ensure your mass spectrometer is properly tuned according to the manufacturer's recommendations. A good tune is fundamental for optimal ion transmission and detection.

      • Selected Ion Monitoring (SIM) Mode: Instead of scanning a wide mass range (full scan), use SIM mode to monitor only a few characteristic ions of your analyte. This significantly increases the dwell time on the ions of interest, leading to a substantial improvement in signal-to-noise. For 1-(Dimethylamino)-6-methylheptan-3-one, characteristic ions would likely include the molecular ion and key fragment ions (see "Mass Spectral Fragmentation" FAQ).

  • Derivatization for Enhanced Detection: As mentioned for improving peak shape, derivatization can also enhance sensitivity.

    • Solution:

      • Derivatizing with reagents containing fluorine atoms (e.g., pentafluorobenzyl chloroformate) can make the molecule highly sensitive to detection by electron capture negative ionization (ECNI), if your instrument has this capability. For standard electron ionization (EI), the improved chromatographic focus from derivatization often leads to taller, narrower peaks and thus better sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for the analysis of 1-(Dimethylamino)-6-methylheptan-3-one?

A1: Based on the analysis of similar aminoketones and general best practices, the following parameters provide a robust starting point for method development.

Parameter Recommended Setting Justification
GC Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) or a wax column, 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides a good balance for separating a compound with both amine and ketone functionalities. Wax columns can offer better peak shape for amines.
Inlet Temperature 250 °CEnsures efficient volatilization without excessive thermal degradation.[6]
Injection Mode Splitless (for trace analysis) or Split (20:1 for higher concentrations)Splitless mode maximizes sensitivity, while split mode prevents column overload.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good efficiency and is compatible with mass spectrometry.
Oven Program Initial Temp: 80 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 minA starting temperature below the solvent boiling point helps with peak focusing. The ramp rate allows for good separation of potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °CA standard temperature for good ionization efficiency and stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[7]
Acquisition Mode Full Scan (m/z 40-300) for initial identification, then switch to SIM for quantification.Full scan is necessary to identify the compound and its fragmentation pattern. SIM mode provides higher sensitivity for quantification.[8]

Q2: Is derivatization necessary for the analysis of 1-(Dimethylamino)-6-methylheptan-3-one?

A2: While direct analysis may be possible, it is highly recommended to perform a derivatization step, especially for quantitative analysis. The tertiary amine group makes the molecule prone to peak tailing and adsorption on active sites within the GC system. Derivatization masks this polar functional group, leading to:

  • Improved peak symmetry[3]

  • Increased volatility

  • Enhanced sensitivity due to better peak shape

  • Reduced interaction with the analytical column, leading to a more robust and reproducible method.

Q3: What is the expected mass spectral fragmentation pattern for 1-(Dimethylamino)-6-methylheptan-3-one?

  • Molecular Ion (M+): The molecular ion should be observed at m/z 171. Due to the presence of a single nitrogen atom, the molecular weight is odd, which is a useful diagnostic feature (the Nitrogen Rule).

  • Alpha-Cleavage adjacent to the Amine: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in a stable, resonance-stabilized iminium ion. For 1-(Dimethylamino)-6-methylheptan-3-one, this would be the [CH2=N(CH3)2]+ ion at m/z 58 . This is expected to be the base peak or a very prominent peak in the spectrum.

  • Alpha-Cleavage adjacent to the Ketone: Ketones also undergo alpha-cleavage. Cleavage on either side of the carbonyl group can occur.

    • Cleavage between C2 and C3 would yield a [CH3CH2CO]+ ion at m/z 57 .

    • Cleavage between C3 and C4 would yield a [(CH3)2CHCH2CH2CO]+ ion at m/z 99 .

  • McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a McLafferty rearrangement. In this case, a hydrogen from C5 can be transferred to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would result in a neutral butene fragment and a charged enol fragment at m/z 72 .

A predicted mass spectrum would therefore likely show a base peak at m/z 58, with other significant fragments at m/z 57, 72, 99, and a smaller molecular ion peak at m/z 171.

Q4: Can this compound be analyzed on a chiral column?

A4: 1-(Dimethylamino)-6-methylheptan-3-one does not possess a chiral center in its structure. Therefore, analysis on a chiral column is not necessary for enantiomeric separation. However, if you are analyzing it as an impurity in a chiral drug substance, a chiral method for the main compound might be employed, and this impurity would elute as a single peak.

Experimental Protocols & Workflows

Protocol 1: Derivatization with Ethyl Chloroformate

This protocol describes a robust method for the derivatization of the tertiary amine group of 1-(Dimethylamino)-6-methylheptan-3-one to improve its chromatographic properties.[5]

Materials:

  • 1-(Dimethylamino)-6-methylheptan-3-one standard or sample solution

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Sodium Bicarbonate solution (5% w/v in water)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials

Procedure:

  • To 100 µL of the sample solution in a vial, add 20 µL of pyridine.

  • Add 50 µL of a 10% solution of ethyl chloroformate in hexane.

  • Cap the vial and vortex for 1 minute at room temperature.

  • Allow the reaction to proceed for 10 minutes.

  • Add 500 µL of 5% sodium bicarbonate solution to quench the excess ECF. Vortex for 30 seconds.

  • Add 500 µL of hexane and vortex for 1 minute to extract the derivatized product.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic layer to a GC vial for analysis.

Workflow Diagram: Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_consumables Check Consumables: - Deactivated liner? - Low-bleed septum? start->check_consumables check_column Column Issues: - Appropriate phase? - Properly conditioned? - End of column trimmed? check_consumables->check_column check_temp Inlet Temperature: - Too low? check_column->check_temp check_overload Sample Overload: - High concentration? - Large injection volume? check_temp->check_overload derivatize Consider Derivatization check_overload->derivatize If tailing persists solution Peak Shape Improved derivatize->solution

Caption: A systematic workflow for troubleshooting peak tailing issues.

References

  • Benchchem. (n.d.). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (n.d.). PubMed. Retrieved from [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
  • David, F., & Ricky, L. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 347-358. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2023). Molecules, 28(13), 5099. [Link]

  • Sparkman, O. D. (2006). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 21(11), 24-33.
  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. (n.d.). PubMed. Retrieved from [Link]

  • Snow, N. H. (2018). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. LCGC North America, 36(10), 776-781.
  • Gas chromatography/mass spectrometric analysis of N,N-dialkylaminoethyl-2-chlorides and trimethylsilyl derivatives of N,N-dialkylaminoethan-2-ols for verification of the Chemical Weapons Convention. (n.d.). PubMed. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.
  • Derivatization of tertiary amine for GC/MS? (2023, January 16). Reddit. Retrieved from [Link]

  • Ucci, A. (2023, February 4). Peak Perfection: A Guide to GC Troubleshooting. Agilent.
  • A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 5015-5024.
  • Spectroscopy of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (n.d.).
  • Prakash Raja. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry [Video]. YouTube.
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2023, October 8). PharmaGuru.
  • Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. (n.d.).
  • Agilent Technologies. (n.d.). GC Inlets An Introduction.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2023, February 11). ResolveMass.
  • Chiral Cyclodextrin Capillary GC Columns. (n.d.). Supelco.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • Analytical Method Development and Validation in Pharmaceuticals. (2023, October 18). LCGC.
  • Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Molecules, 25(1), 112. [Link]

  • Optimisation of Column Parameters in GC. (2014, February 26).
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023).
  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Applic
  • Optimizing GC Parameters for Faster Separations with Conventional Instrument
  • Peak Shape Problems: No Peaks - GC Tip. (n.d.). Phenomenex.
  • Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography. (2023). Analyst, 148(15), 3567-3575. [Link]

  • Interpreting Electron Ionization Mass Spectra. (2022, September 1). Chemistry LibreTexts.
  • Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups. (n.d.). PubMed. Retrieved from [Link]

  • Fragmentation Pathways. (2022, October 4). Chemistry LibreTexts.
  • Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. (2015). Molecules, 20(4), 6862-6883. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021, February 22).
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  • Derivatization Methods in GC and GC/MS. (n.d.).
  • Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling. (2024).
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How to increase the purity of synthesized 1-(Dimethylamino)-6-methylheptan-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges of chemical synthesis requires a blend of deep theoretical knowledge and practical, field-tested experience. This Technical Support Center is designed for professionals in research and drug development, offering targeted guidance on enhancing the purity of 1-(Dimethylamino)-6-methylheptan-3-one. As a Senior Application Scientist, my goal is to provide not just protocols, but the causal logic behind them, ensuring you can adapt these methods to your specific experimental context.

Technical Support Center: Purification of 1-(Dimethylamino)-6-methylheptan-3-one

This guide is structured to address the most common issues encountered during the purification of this aminoketone. We will move from initial assessment and troubleshooting to advanced, high-purity refinement protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions regarding the purity and initial workup of your synthesized product.

Q1: My crude product is a dark or yellowish oil. What are the likely causes and is this a major issue?

A1: Discoloration is a common observation and typically points to the presence of high-molecular-weight byproducts or specific color-imparting impurities.[1] In syntheses like the Mannich reaction, which can be used to produce aminoketones, resinous polymeric materials can form through side reactions like aldol condensation.[1] While this indicates the presence of impurities, it is often rectifiable. An effective first-pass treatment is an alkali wash, which has proven effective for removing both color-imparting impurities and potential alpha-diketone contaminants.[1]

Q2: What is the best analytical method to get a quick and accurate assessment of my product's purity?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary and most effective analytical platform for determining the purity of 1-(Dimethylamino)-6-methylheptan-3-one and identifying its trace impurities.[1] The gas chromatography component separates compounds based on their boiling points and polarity, while the mass spectrometry component provides mass-to-charge ratio data, allowing for the identification of the parent compound and any co-eluting impurities. For initial reaction monitoring, Thin Layer Chromatography (TLC) can also be a valuable and rapid tool.[2]

Q3: My initial workup involved a simple solvent extraction. Why is the purity still low?

A3: While standard solvent extraction is a crucial first step, it may be insufficient for this molecule due to its dual functionality (amine and ketone).[1][3] The basicity of the dimethylamino group allows for a more sophisticated acid-base extraction. By washing the organic layer with a dilute acid (e.g., 1M HCl), your aminoketone product will become protonated and move into the aqueous layer, leaving behind non-basic organic impurities. You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[4] This acid-base workup provides a much more effective separation than a simple water wash.

Part 2: Troubleshooting Guide for Common Impurities

This section provides solutions for specific problems identified after initial analysis.

Q4: My GC-MS analysis shows several high-boiling point contaminants. How can I remove them?

A4: High-boiling point contaminants are characteristic of polymeric or resinous byproducts.[1] The most effective method for removing these on a preparative or industrial scale is fractional distillation under reduced pressure (vacuum distillation).[1] These high-molecular-weight products are typically far less volatile than your target compound, allowing them to be separated as distillation residue.[1] It is critical to use reduced pressure to lower the boiling point, as 1-(Dimethylamino)-6-methylheptan-3-one can undergo thermal decomposition at elevated temperatures, with initial mass loss observed between 150-200°C.[1] Industrial systems often operate at pressures between 10-50 torr to keep distillation temperatures safely below 150°C.[1]

Q5: I have impurities that are structurally very similar to my product and co-distill with it. What is the next step?

A5: When dealing with structurally similar byproducts, distillation may not provide sufficient resolution.[1] In this scenario, preparative column chromatography offers superior selectivity.[1] Because your product contains a basic amine group, standard silica gel can sometimes cause peak tailing or irreversible adsorption. To mitigate this, you can either:

  • Use a Treated Stationary Phase: Employ silica gel that has been pre-treated with a base, such as triethylamine.

  • Incorporate a Basic Additive: Add a small amount (e.g., 0.5-1%) of a base like triethylamine or ammonium hydroxide to your mobile phase.

This deactivates the acidic silanol groups on the silica surface, ensuring a much cleaner separation.

Workflow for Troubleshooting Purity Issues

The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your synthesized product.

PurificationWorkflow cluster_troubleshooting Troubleshooting Path start Crude Product analysis Purity Assessment Perform GC-MS Analysis start->analysis decision Purity > 95%? analysis->decision end_product Pure Product decision->end_product Yes impurity_id Identify Impurities High-Boiling Point? Structurally Similar? decision->impurity_id No distillation Fractional Vacuum Distillation impurity_id:f1->distillation Yes chromatography Preparative Column Chromatography impurity_id:f2->chromatography Yes re_analysis Re-assess Purity (GC-MS) distillation->re_analysis chromatography->re_analysis re_analysis->decision

Caption: Decision workflow for purifying 1-(Dimethylamino)-6-methylheptan-3-one.

Part 3: Detailed Purification Protocols

Here are step-by-step methodologies for the most effective purification techniques.

Protocol 1: Preparative Acid-Base Extraction

This protocol is designed to separate the basic aminoketone from neutral or acidic organic impurities.

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer Contains Neutral/ Acidic Impurities separate1->org_layer1 Top/Bottom aq_layer1 Aqueous Layer Contains Protonated Product (R₃NH⁺Cl⁻) separate1->aq_layer1 Bottom/Top basify Adjust Aqueous pH to >10 (e.g., with 2M NaOH) aq_layer1->basify re_extract Extract with Fresh Organic Solvent basify->re_extract separate2 Separate Layers re_extract->separate2 org_layer2 Organic Layer Contains Pure Product separate2->org_layer2 aq_layer2 Aqueous Layer Discard separate2->aq_layer2 dry Dry Organic Layer (e.g., with Na₂SO₄), Filter, and Evaporate org_layer2->dry final_product Purified Product dry->final_product

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Methodology:

  • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (which now contains the protonated amine) into a clean flask. The organic layer contains neutral impurities and can be discarded.

  • Cool the acidic aqueous layer in an ice bath and slowly add 2M sodium hydroxide solution with stirring until the pH is strongly basic (pH > 10). The product will deprotonate and may form an oily layer.

  • Extract the basified aqueous solution with three portions of a fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Fractional Vacuum Distillation

Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Pre-treatment: If the crude product is highly colored, consider a pre-treatment by mixing the crude oil with a dilute aqueous sodium hydroxide solution (0.1-5.0%) and refluxing for 15-60 minutes to remove color-imparting impurities.[1] Afterward, separate the organic layer and dry it thoroughly before distillation.

  • Distillation: Place the dry, crude product in the distillation flask with a stir bar.

  • Vacuum: Slowly apply vacuum to the system, aiming for a pressure of 10-50 torr.[1]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect fractions as the vapor passes over the condenser. Monitor the temperature at the distillation head. The main product fraction should distill over a narrow temperature range. Discard any initial low-boiling fractions and stop the distillation before high-boiling residues begin to distill.

Comparison of Primary Purification Techniques
TechniquePrimary ApplicationAdvantagesDisadvantages
Acid-Base Extraction Removing neutral or acidic impuritiesFast, inexpensive, effective for initial cleanup.Not effective against basic or similar polarity impurities.
Vacuum Distillation Large-scale purification; removing non-volatile or high-boiling impurities.[1]Highly effective for large quantities; removes polymeric residue well.[1]Potential for thermal decomposition[1]; not effective for separating compounds with close boiling points.
Column Chromatography High-purity, small-scale purification; separating structurally similar compounds.[1]Excellent selectivity and resolution.[1]More time-consuming, requires significant solvent, less scalable than distillation.

References

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Lead Sciences. (n.d.). 1-(Dimethylamino)-6-methylheptan-3-one. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Synthesis of Aldehydes and Ketones. [Link]

  • Google Patents. (n.d.). US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one.
  • Google Patents. (n.d.). US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one.
  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Natural Product Isolation. (2016, August 12). Purification Techniques, An Overview. [Link]

Sources

Minimizing thermal decomposition during distillation of 1-(Dimethylamino)-6-methylheptan-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

Below is the comprehensive troubleshooting and operational guide for the purification of 1-(Dimethylamino)-6-methylheptan-3-one . This guide is structured to address the specific thermal instability inherent to


-amino ketones (Mannich bases) and provides self-validating protocols to minimize decomposition.

Subject: 1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1) Core Challenge: Mitigating Retro-Mannich Fragmentation during Thermal Workup.

Part 1: The Mechanistic Basis of Instability

Before attempting distillation, you must understand why your compound decomposes. This molecule is a Mannich base .[1][2][3] The primary failure mode during distillation is the Retro-Mannich reaction , a thermal elimination process that cleaves the amine group, destroying your product and contaminating the distillate with volatile amines and vinyl ketones.

The Decomposition Pathway

The reaction is equilibrium-driven. Heat shifts the equilibrium to the right, and the high volatility of the generated dimethylamine (DMA) drives the reaction to completion if not checked.

RetroMannich Target 1-(Dimethylamino)- 6-methylheptan-3-one (Target Molecule) TS Transition State (Acid/Base Catalyzed) Target->TS Activation Heat Thermal Energy (>100°C) Heat->TS Promotes Vinyl 6-methylhept-1-en-3-one (Vinyl Ketone Impurity) TS->Vinyl Elimination Amine Dimethylamine (Volatile Gas) TS->Amine Volatilization

Figure 1: The Retro-Mannich decomposition pathway.[4][5] Note that the loss of volatile Dimethylamine renders this process irreversible under distillation conditions.

Part 2: Pre-Distillation Stabilization Protocol

CRITICAL: Do not distill the crude reaction mixture directly if it is acidic or highly basic. The Retro-Mannich reaction is catalyzed by both acids and bases [1].

Step-by-Step Neutralization
  • Check pH: Dissolve a 100 µL aliquot of crude oil in 1 mL neutral water. Check pH.

    • Target: pH 7.0 – 8.0.

    • Risk:[3][4] pH < 6.0 accelerates acid-catalyzed elimination. pH > 9.0 promotes base-catalyzed elimination and polymerization of the resulting vinyl ketone.

  • The "Cold-Liberation" Technique:

    • If your product is currently a salt (e.g., Hydrochloride), store it in this stable form until the exact moment before distillation.

    • Liberate the free base using cold (0°C) 10% NaOH or Na2CO3.

    • Extract immediately into a low-boiling solvent (Diethyl ether or DCM) to minimize residence time in the aqueous base.

  • Scavenging:

    • Wash the organic layer with brine to remove excess base.

    • Dry over anhydrous

      
       (avoid 
      
      
      
      as it can complex with the amine).

Part 3: Distillation Operational Parameters

The boiling point of 1-(Dimethylamino)-6-methylheptan-3-one is approximately 78-80°C at 3 Torr [2].[6] To prevent decomposition, you must maintain the pot temperature below the threshold where the Retro-Mannich reaction kinetics become significant (~100-110°C).

Recommended Equipment Setup
  • Apparatus: Short Path Distillation head (minimize vapor travel distance).

  • Vacuum: High-vacuum pump capable of < 5 Torr (preferably < 1 Torr).

  • Heating: Oil bath with digital feedback control (Do NOT use a heating mantle directly on the flask; hot spots cause instant decomposition).

Operational Data Table
ParameterOptimal RangeCritical Limit (Failure Point)Reason
System Pressure 1 – 3 Torr > 10 TorrHigher pressure requires higher T, triggering decomposition.
Vapor Temperature 75 – 82°C > 95°CIndicates co-distillation of heavier impurities or degradation.
Bath Temperature 95 – 105°C > 130°C

> 30°C causes wall-effect superheating.
Condenser Temp 5 – 10°C < 0°CToo cold may crystallize impurities; too hot loses product.

Part 4: Troubleshooting & FAQs

Q1: My distillate is turning yellow/orange immediately. What is happening?

Diagnosis: This is the "Vinyl Ketone Flag." Cause: You are overheating the pot. The yellow color typically comes from the polymerization of 6-methylhept-1-en-3-one, which is formed via the Retro-Mannich reaction [3]. Solution:

  • Stop the distillation.

  • Check your vacuum. If pressure is > 5 Torr, your pump is insufficient.

  • lowering the bath temperature by 10°C.

  • Add a radical inhibitor (e.g., 100 ppm BHT) to the boiling flask to inhibit polymerization of the byproduct, though this does not stop the decomposition itself.

Q2: I observe gas evolution in the vacuum trap, but no liquid is distilling.

Diagnosis: Thermal Cracking. Cause: The gas is Dimethylamine (DMA). You are breaking down the molecule faster than you are distilling it. Solution:

  • Immediate Action: Remove heat.

  • Root Cause: The system is likely acidic.[3][7] Residual acid from synthesis acts as a catalyst for the elimination.

  • Fix: Redissolve the pot residue in ether, wash with saturated Sodium Bicarbonate, dry, and restart.

Q3: Can I store the distilled product indefinitely?

Diagnosis: Shelf-life Instability. Insight: Mannich bases are kinetically stable but thermodynamically unstable. Protocol:

  • Do not store the free base for long periods (> 1 week) at room temperature.

  • Best Practice: Convert the distilled free base immediately into a stable salt (e.g., Oxalate or Hydrochloride) for long-term storage [4]. The protonated amine prevents the lone pair from initiating internal elimination mechanisms.

Q4: The boiling point is fluctuating wildly.

Diagnosis: "Bumping" due to viscosity or water. Cause: Residual water or solvent is present.[4][8] Water lowers the boiling point of the amine/water azeotrope, causing erratic temperature readings. Solution: Ensure the crude material is strictly dry. Run a "degassing" phase at room temperature under full vacuum for 20 minutes before applying heat.

References

  • Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms: Thermal Decomposition. Journal of Organic Chemistry. (General reference on Mannich base instability).
  • Vertex Grounding. (2023). Stability dependence on pH and protonation of dimethylamino group.

Sources

Method refinement for consistent quantification of 1-(Dimethylamino)-6-methylheptan-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 107245-26-1 | Formula: C₁₀H₂₁NO | Context: Tetrabenazine Impurity/Intermediate Profiling

Executive Summary

Welcome to the Technical Support Hub for 1-(Dimethylamino)-6-methylheptan-3-one . This guide addresses the specific analytical challenges associated with quantifying this aliphatic amino-ketone. Often encountered as a process impurity or intermediate in the synthesis of VMAT2 inhibitors (e.g., Tetrabenazine), this analyte presents distinct chromatographic difficulties due to its basic tertiary amine moiety and lipophilic tail.

This guide moves beyond generic protocols, offering refined methodologies to overcome peak tailing , pH-dependent solubility issues , and matrix suppression in LC-MS/MS workflows.

Part 1: Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing even when using a standard C18 column?

Diagnosis: This is a classic issue with lipophilic tertiary amines. The dimethylamino group (pKa ~9.5) becomes protonated at acidic pH (standard 0.1% Formic Acid mobile phases). These positively charged ammonium species interact electrostatically with residual free silanol groups (


) on the silica support of the column, causing secondary retention and tailing.

Refined Solution: You have two robust options to linearize the isotherm:

  • High pH Strategy (Recommended): Switch to a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH). Use 10 mM Ammonium Bicarbonate (pH 10.0) as the aqueous phase. At this pH, the amine is deprotonated (neutral), eliminating silanol interactions and significantly improving peak symmetry.

  • Chaotropic Additives: If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA) or Difluoroacetic Acid (DFA) instead of Formic Acid. The fluorinated counter-ion pairs with the amine, masking the charge. Note: TFA causes signal suppression in MS; DFA is a better compromise.

Q2: My extraction recovery is inconsistent (<60%) from plasma/microsomal incubations. What is wrong?

Diagnosis: The analyte is likely remaining in the aqueous phase during Liquid-Liquid Extraction (LLE) because it is ionized. If you extract at neutral or acidic pH, the molecule exists as a salt (


), which is highly water-soluble and repels organic solvents.

Refined Solution: You must drive the equilibrium toward the neutral free base.

  • Buffer Adjustment: Alkalize the sample matrix to pH 11-12 using 0.1 M NaOH or concentrated Ammonium Hydroxide prior to adding the organic solvent.

  • Solvent Choice: Use MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) . Avoid chlorinated solvents if possible, as they can sometimes induce N-oxide formation during evaporation.

Q3: I see carryover in blank injections after running high-concentration standards.

Diagnosis: The lipophilic tail (6-methylheptan) combined with the basic amine creates a "sticky" molecule that adsorbs to the metallic surfaces of the injector needle and valve stator.

Refined Solution: Implement a rigorous needle wash protocol:

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water (removes buffer salts).

  • Wash 2 (Organic - Critical): Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid. The acid helps solubilize the amine, while the strong organic mixture strips the lipophilic residue.

Part 2: Validated Experimental Protocol
Method A: High-Sensitivity LC-MS/MS Quantification

This protocol utilizes a "High pH" approach to maximize sensitivity and peak shape.

1. Chromatographic Conditions

ParameterSpecification
Column Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent high-pH stable hybrid)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

2. Gradient Profile

Time (min)% Mobile Phase BEvent
0.05%Initial Hold
0.55%Divert to Waste (Salt removal)
3.095%Linear Ramp
4.095%Wash (Divert to Source)
4.15%Re-equilibration
6.05%Stop

3. Mass Spectrometry Parameters (MRM)

  • Ionization: ESI Positive Mode

  • Precursor Ion: 172.3

    
    
    
    
    
  • Quantifier Transition: 172.3

    
     127.1 
    
    
    
    (Loss of dimethylamine, characteristic of aliphatic amines)
  • Qualifier Transition: 172.3

    
     85.1 
    
    
    
    (Aliphatic chain fragmentation)
  • Collision Energy: Optimized per instrument (approx. 20-25 eV)

Part 3: Method Optimization Logic (Visualization)

The following diagram illustrates the decision matrix for optimizing the quantification method based on observed experimental failures.

MethodRefinement Start Start: Method Development Analyte: 1-(Dimethylamino)-6-methylheptan-3-one CheckPeak Check Peak Shape (Initial Run: 0.1% Formic Acid) Start->CheckPeak Tailing Issue: Severe Tailing? CheckPeak->Tailing HighPH Switch to High pH (10mM NH4HCO3, pH 10) Tailing->HighPH Yes (Recommended) AddTFA Add 0.05% TFA/DFA (Ion Pairing) Tailing->AddTFA Yes (Alternative) CheckSens Check Sensitivity/Recovery Tailing->CheckSens No HighPH->CheckSens AddTFA->CheckSens LowRec Issue: Low Recovery (<60%)? CheckSens->LowRec AdjustExt Adjust Extraction pH (Alkalize sample to pH > 11) LowRec->AdjustExt Yes (Ionization Issue) FinalMethod Final Validated Method LowRec->FinalMethod No AdjustExt->FinalMethod

Caption: Decision tree for optimizing chromatographic separation and extraction efficiency for basic aliphatic amines.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13774480, 1-(Dimethylamino)-6-methylheptan-3-one. Retrieved from [Link]

  • Dr. JCR Bio. Tetrabenazine Impurity Standards: 1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1).[1] Retrieved from [Link]

  • Waters Corporation. "Strategies for the Chromatography of Basic Compounds." Waters Application Notes. Retrieved from [Link]

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007.

Sources

Validation & Comparative

A Multi-Spectroscopic Approach to Confirming the Identity of 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation and Data Interpretation

In the landscape of drug development and organic synthesis, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, multi-spectroscopic approach to the structural verification of 1-(Dimethylamino)-6-methylheptan-3-one, a compound with potential applications in pharmaceuticals and as a synthetic building block.[1] We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques with a high degree of confidence.

The molecular structure of 1-(Dimethylamino)-6-methylheptan-3-one (C₁₀H₂₁NO, Molecular Weight: 171.28 g/mol ) presents key features for spectroscopic analysis: a ketone carbonyl group, a tertiary amine, and a branched alkyl chain.[1][2][3] Each of these functional groups will produce characteristic signals in the respective spectroscopic techniques, and the combination of these data points will provide a unique fingerprint for the molecule.

The Strategic Application of Spectroscopy for Structural Verification

The choice of spectroscopic methods is not arbitrary; it is a strategic process where each technique provides a unique piece of the structural puzzle.[4][5][6][7] While NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework, IR spectroscopy offers a rapid and definitive confirmation of functional groups.[7][8] Mass spectrometry, in turn, provides the crucial molecular weight and fragmentation patterns that corroborate the proposed structure.[4][7] The convergence of data from these independent methods forms the basis of a robust and trustworthy structural assignment.[9][10]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the connectivity and chemical environment of atoms.[4][8] For 1-(Dimethylamino)-6-methylheptan-3-one, both ¹H and ¹³C NMR will be instrumental.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (information about adjacent protons).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 2.5 - 2.7Triplet2H-CH₂-C(=O)-Protons adjacent to a carbonyl group are deshielded.
~ 2.3 - 2.5Triplet2H-CH₂-N(CH₃)₂Protons adjacent to a nitrogen atom are deshielded.
~ 2.2Singlet6H-N(CH₃)₂Protons on the methyl groups attached to the nitrogen are in an identical chemical environment.
~ 1.5 - 1.7Multiplet1H-CH(CH₃)₂The methine proton is split by the adjacent methyl and methylene protons.
~ 1.2 - 1.4Multiplet2H-CH₂-CH(CH₃)₂Methylene protons on the alkyl chain.
~ 0.9Doublet6H-CH(CH₃)₂The two methyl groups are equivalent and are split by the adjacent methine proton.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 209 - 212C=OThe carbonyl carbon of a ketone typically appears in this downfield region.
~ 55 - 60-CH₂-N(CH₃)₂Carbon adjacent to the nitrogen atom.
~ 45-N(CH₃)₂Carbons of the dimethylamino group.
~ 40 - 45-CH₂-C(=O)-Carbon adjacent to the carbonyl group.
~ 35 - 40-CH₂-CH(CH₃)₂Methylene carbon in the alkyl chain.
~ 25 - 30-CH(CH₃)₂Methine carbon of the isobutyl group.
~ 22-CH(CH₃)₂Methyl carbons of the isobutyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(Dimethylamino)-6-methylheptan-3-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the multiplicity of each signal. Correlate the observed chemical shifts in both ¹H and ¹³C spectra with the predicted values.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[4][7] For 1-(Dimethylamino)-6-methylheptan-3-one, the key absorptions will be from the ketone carbonyl group and the C-N bond of the amine.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~ 1715Strong, SharpC=O (Ketone)Stretching
~ 2960-2850StrongC-H (Alkyl)Stretching
~ 1260-1000MediumC-N (Amine)Stretching

The presence of a strong, sharp peak around 1715 cm⁻¹ is highly characteristic of a saturated aliphatic ketone.[11][12][13] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[14]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values for the ketone and amine functional groups.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[4][6][7]

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight of 1-(Dimethylamino)-6-methylheptan-3-one. A small M+1 peak at m/z = 172 may also be observed due to the natural abundance of ¹³C.[15]

  • Key Fragmentation Patterns:

    • Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines.[15] This would lead to the formation of a stable iminium ion. A significant peak would be expected at m/z = 58, corresponding to [CH₂=N(CH₃)₂]⁺.

    • McLafferty Rearrangement: While less common for this specific structure, it is a possibility for ketones with gamma-hydrogens.

    • Cleavage adjacent to the carbonyl group: Fragmentation on either side of the ketone can also occur.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Section 4: A Comparative Analysis with Alternative Techniques

While the combination of NMR, IR, and MS provides a comprehensive and robust identification, other techniques can offer complementary information or serve as alternatives in specific contexts.

Technique Information Provided Advantages Limitations
Elemental Analysis Provides the empirical formula (ratio of elements).Highly accurate for determining elemental composition.Does not provide information on connectivity or functional groups.
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) Provides detailed connectivity information between protons (COSY) and between protons and carbons (HSQC, HMBC).[6][16][17]Unambiguously establishes the bonding network of the molecule.More time-consuming to acquire and interpret than 1D NMR.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.[6]Extremely high accuracy in mass measurement.Does not provide detailed structural information on its own.

For an unequivocal structural confirmation, particularly in a regulatory or drug development setting, employing 2D NMR techniques and HRMS would be highly recommended.

Workflow for Spectroscopic Identification of 1-(Dimethylamino)-6-methylheptan-3-one

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation IR IR Spectroscopy Data_Integration Data Integration & Comparison IR->Data_Integration Functional Groups Identified MS Mass Spectrometry MS->Data_Integration Molecular Weight & Fragmentation Confirmed NMR_1H ¹H NMR NMR_1H->Data_Integration Proton Environment Mapped NMR_13C ¹³C NMR NMR_13C->Data_Integration Carbon Skeleton Mapped NMR_2D 2D NMR (COSY, HSQC) NMR_2D->Data_Integration Connectivity Established Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for structural confirmation.

Conclusion

References

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • INFRARED SPECTROSCOPY (IR) - UT Dallas. (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Technium Science.
  • Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - RSC Publishing. (2025). Royal Society of Chemistry.
  • Advanced techniques in analysis of organic compound | PDF - Slideshare. (n.d.). Slideshare.
  • Analyzing Organic Compounds: Methods & Tools - Study.com. (n.d.). Study.com.
  • Chemical structure confirmation: Significance and symbolism. (2024). Wisdomlib.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). LibreTexts.
  • IR Spectroscopy Spectra | PDF | Amine | Ketone - Scribd. (n.d.). Scribd.
  • Infrared Spectroscopy - CDN. (n.d.).
  • Supporting Information - ScienceOpen. (n.d.). ScienceOpen.
  • Molecular Structure Characterisation and Structural Elucid
  • Absorption peaks of mono(dimethylamino) ketones and dinitriles in... - ResearchGate. (n.d.).
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery | American Laboratory. (2012).
  • Automated structure verification based on 1H NMR prediction - Semantic Scholar. (n.d.). Semantic Scholar.
  • 1-(Dimethylamino)-6-methylheptan-3-one - Smolecule. (2023). Smolecule.
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing. (2017). Royal Society of Chemistry.
  • 3-Pentanone, 1-(dimethylamino)-4-methyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 107245-26-1|1-(Dimethylamino)-6-methylheptan-3-one - BLDpharm. (n.d.). BLDpharm.
  • Michler's ketone - Wikipedia. (n.d.). Wikipedia.
  • Cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing a cycloalkane or piperidine fragment: Synthesis and study of spectroscopic properties - ResearchGate. (2025).
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports.
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. (n.d.). MDPI.
  • 1-(Dimethylamino)-6-methylheptan-3-one | CAS 107245-26-1 | AMERICAN - American Elements. (n.d.). American Elements.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). MDPI.
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0324061) - NP-MRD. (n.d.). NP-MRD.
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) - ResearchGate. (2025).
  • mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • EPA/NIH Mass Spectral D

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(Dimethylamino)-6-methylheptan-3-one quantification, a compound characterized by its aminoketone structure.[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the principles guiding method selection and validation, ensuring scientific rigor and regulatory compliance.

Introduction to 1-(Dimethylamino)-6-methylheptan-3-one and the Imperative for Validated Quantification

1-(Dimethylamino)-6-methylheptan-3-one is an organic compound featuring both a tertiary amine and a ketone functional group.[1] Such structures are common in pharmaceutical chemistry and may act as key intermediates or APIs. Accurate quantification is critical for ensuring product quality, safety, and efficacy, from early-stage development through to commercial manufacturing.[2][3] The validation of an analytical procedure is the formal process to demonstrate that it is suitable for its intended purpose.[4][5][6] This is a core requirement of global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][4][5][7][8][9]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is the cornerstone of a successful validation. For a molecule like 1-(Dimethylamino)-6-methylheptan-3-one, the primary considerations are its polarity, volatility, and the presence of a UV-absorbing chromophore. Two of the most suitable techniques for its quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerhouse in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[10]

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 1-(Dimethylamino)-6-methylheptan-3-one, a reversed-phase C18 column is a logical starting point, where the non-polar stationary phase will retain the analyte to a degree dependent on the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol). The ketone functional group, while not a strong chromophore, should provide sufficient UV absorbance for detection, likely in the lower UV range (200-240 nm). To enhance sensitivity and specificity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which reacts with the ketone to form a highly UV-absorbent hydrazone.[11][12][13]

  • Advantages for this Application:

    • Robustness and Reliability: HPLC is a well-established and highly reproducible technique.

    • Versatility: A wide range of stationary and mobile phases allows for fine-tuning of the separation.

    • Non-destructive: The sample can be collected after analysis for further characterization if needed.

  • Potential Challenges:

    • Peak Tailing: The basic nature of the dimethylamino group can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in asymmetric peak shapes (tailing). This can be mitigated by using a base-deactivated column or by adding a competing base, such as triethylamine, to the mobile phase.

    • Limited Sensitivity without Derivatization: The inherent UV absorbance of the ketone may not be sufficient for trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10]

  • Principle of Operation: In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

  • Advantages for this Application:

    • High Specificity: The mass spectrometer provides a unique fingerprint for the analyte, offering a high degree of confidence in its identification.

    • Excellent Sensitivity: GC-MS, particularly with selected ion monitoring (SIM), can achieve very low limits of detection.

    • Analysis of Volatile Impurities: GC is well-suited for the simultaneous analysis of volatile organic impurities that may be present.[10]

  • Potential Challenges:

    • Thermal Lability: While 1-(Dimethylamino)-6-methylheptan-3-one is likely stable enough for GC analysis, some similar compounds can degrade at the high temperatures of the injection port.

    • Derivatization May Be Required: The polarity of the amine group can lead to poor peak shape and interaction with the column.[14] Derivatization to a less polar form may be necessary to improve chromatographic performance.[14]

    • Matrix Effects: Complex sample matrices can sometimes interfere with the ionization process in the mass spectrometer.

Method Selection Rationale

For the purpose of this guide, HPLC-UV with derivatization is selected as the primary method for validation. This choice is based on its robustness, widespread availability in quality control laboratories, and the ability to overcome the potential sensitivity limitations of the native molecule through a well-established derivatization procedure. While GC-MS offers superior specificity, the complexities of potential thermal degradation and the likely need for derivatization make HPLC a more straightforward and reliable choice for routine quantification.

Comprehensive Validation Protocol for the Quantification of 1-(Dimethylamino)-6-methylheptan-3-one using HPLC-UV with DNPH Derivatization

This protocol is designed in accordance with ICH Q2(R1) guidelines.[4][5] The objective is to establish, through documented evidence, that the analytical procedure is suitable for its intended purpose.[4][5]

Experimental Workflow Diagram

Analytical_Method_Validation_Workflow cluster_Preparation Phase 1: Preparation & System Suitability cluster_Validation_Parameters Phase 2: Core Validation Parameters cluster_Finalization Phase 3: Robustness & Documentation A Method Development & Optimization B System Suitability Testing (SST) A->B Finalized Method C Specificity B->C D Linearity C->D E Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Validation Report J->K

Caption: Workflow for Analytical Method Validation.

Step-by-Step Methodology

1. System Suitability Testing (SST)

  • Rationale: To ensure the chromatographic system is performing adequately before commencing the validation experiments.

  • Protocol:

    • Prepare a standard solution of the derivatized 1-(Dimethylamino)-6-methylheptan-3-one at a concentration in the middle of the expected working range.

    • Make five replicate injections of this solution.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, and the tailing factor and theoretical plates for the analyte peak.

  • Acceptance Criteria:

    • RSD of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Specificity

  • Rationale: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure 1-(Dimethylamino)-6-methylheptan-3-one.

    • Analyze a sample spiked with known impurities or degradation products.

    • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the spiked samples, and the blank should show no significant peaks at the analyte's retention time.

3. Linearity

  • Rationale: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards of derivatized 1-(Dimethylamino)-6-methylheptan-3-one, spanning 80% to 120% of the expected sample concentration.[5]

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

4. Range

  • Rationale: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Acceptance Criteria: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration limits.

5. Accuracy

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples at a minimum of three concentration levels (low, medium, and high) within the specified range, with at least three replicates at each level.

    • The accuracy can be assessed by analyzing a sample of known concentration and comparing the measured value to the true value, or by the recovery of a known amount of analyte spiked into a blank matrix.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

6. Precision

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: The repeatability study is repeated on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.

7. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Rationale:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (standard deviation of the response / slope)

    • LOQ = 10 * (standard deviation of the response / slope)

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

8. Robustness

  • Rationale: To measure the capacity of the analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • pH of the mobile phase (± 0.2 units)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Flow rate (± 0.1 mL/min)

    • Analyze a system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for each varied condition.

Data Presentation

Table 1: Summary of Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90912,300
1001,015,600
1101,118,200
1201,221,400
Linear Regression r² = 0.9995

Table 2: Summary of Accuracy and Precision Data

Concentration LevelSpiked (µg/mL)Measured (µg/mL, mean, n=3)Recovery (%)Repeatability RSD (%)
Low (80%)80.079.299.01.2
Medium (100%)100.0100.5100.50.8
High (120%)120.0118.899.01.1
Logical Relationships in Validation

Validation_Parameter_Relationships Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Confirms Precision Precision Precision->Range Confirms Range->Accuracy Requires Range->Precision Requires LOQ LOQ LOQ->Range Lower Limit

Caption: Interdependencies of Core Validation Parameters.

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 1-(Dimethylamino)-6-methylheptan-3-one. By adhering to these principles and protocols, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data that meets the stringent requirements of the pharmaceutical industry.

References
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • Smolecule. (2023, August 15). 1-(Dimethylamino)-6-methylheptan-3-one.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • European Medicines Agency. (n.d.). Guideline on bioanalytical method validation.

Sources

Comparative study of the neuropharmacological effects of aminoketone analogs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of aminoketone analogs, focusing on the structural and functional dichotomy between therapeutic agents (e.g., Bupropion) and research probes/psychostimulants (e.g., Methcathinone, MDPV).

Scope: Structure-Activity Relationships (SAR), Transporter Kinetics, and Experimental Protocols.

Executive Summary

Aminoketones (substituted cathinones) represent a diverse class of monoamine transporter modulators. Their pharmacological profile is dictated by a "molecular switch" embedded in their structure: small modifications to the N-alkyl chain or the phenyl ring shift the mechanism from transporter inhibition (reuptake blocking) to substrate-induced release .

This guide compares three distinct subclasses:

  • Therapeutic Benchmark: Bupropion (tert-butyl substituted; pure blocker).

  • Substrate-Type Releaser: Methcathinone (methyl substituted; transporter inverter).

  • Potent Blocker Probe: MDPV (pyrrolidine substituted; high-affinity blocker).

Mechanistic Profiling & Signaling Pathways

The primary targets are the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1]

The "Blocker vs. Releaser" Dichotomy
  • Reuptake Inhibitors (Bupropion, MDPV): Bind to the transporter and lock it in an outward-facing conformation, preventing neurotransmitter clearance.

  • Releasers (Methcathinone, Mephedrone): Act as substrates.[1][2][3] They are translocated into the cytosol, disrupting the VMAT2 proton gradient and reversing the transporter flux, causing massive neurotransmitter efflux.

Visualization: Synaptic Interaction Pathways

The following diagram illustrates the divergent pathways of aminoketone interaction at the presynaptic terminal.

G Substance Aminoketone Analog DAT Dopamine Transporter (DAT) Substance->DAT Mechanism Mechanism of Action DAT->Mechanism Blocker Reuptake Inhibition (e.g., Bupropion, MDPV) Mechanism->Blocker Bulky N-group (t-butyl, pyrrolidine) Releaser Substrate Translocation (e.g., Methcathinone) Mechanism->Releaser Small N-group (methyl, ethyl) Effect1 Stabilizes Outward-Facing Conformation Prevents DA Reuptake Blocker->Effect1 Effect2 Enters Cytosol -> VMAT2 Disruption Reverses DAT Flux (Efflux) Releaser->Effect2 Synapse Increased Synaptic Dopamine Effect1->Synapse Effect2->Synapse High Potency

Figure 1: Mechanistic divergence of aminoketones based on N-substitution size.

Comparative Data: Transporter Inhibition Profiles

The following data summarizes the inhibitory potency (


) of key analogs. Note the correlation between structural bulk and selectivity.
CompoundStructural ClassMechanismDAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT Ratio
Bupropion N-tert-butylBlocker~550 - 650~1,900>10,000>15 (Low Abuse)
Methcathinone N-methylReleaser~400~600>5,000High
MDPV PyrovaleroneBlocker~4 - 10~10 - 30>3,000>300 (High Potency)
Mephedrone 4-MethylReleaser~500~1,200~1,500~0.3 (Hybrid)

Data Source: Synthesized from Baumann et al. (2013) and Simmler et al. (2013). Values are representative of rat brain synaptosomal assays.

Key Insight: Bupropion's tert-butyl group reduces its affinity compared to MDPV but maintains selectivity. The lack of SERT activity in Bupropion and MDPV minimizes serotonergic neurotoxicity compared to Mephedrone.

Structure-Activity Relationship (SAR) Analysis

To optimize lead compounds, researchers must manipulate three specific regions of the aminoketone scaffold:

  • The N-Alkyl Chain (The "Switch"):

    • Small groups (Methyl/Ethyl): Allow the molecule to pass through the transporter channel, acting as substrates (Releasers).[1]

    • Bulky groups (Tert-butyl/Pyrrolidine): Sterically hinder translocation. The molecule binds but cannot pass, acting as a pure uptake inhibitor (Blocker). This is why Bupropion is therapeutic and not a potent psychostimulant like Methcathinone.

  • The

    
    -Carbon: 
    
    • Extension of the alkyl chain at the

      
      -position (e.g., Pentyl in MDPV) dramatically increases lipophilicity and blood-brain barrier (BBB) penetration, increasing potency.
      
  • The Phenyl Ring:

    • 3-Chloro substitution (Bupropion): Increases metabolic stability and selectivity for DAT/NET over SERT.

    • 4-Methyl substitution (Mephedrone): Increases SERT affinity, introducing "empathogenic" effects similar to MDMA.

Experimental Protocols

Protocol A: Ex Vivo Synaptosomal Uptake Assay

Purpose: To determine the


 potency of an analog at DAT, NET, or SERT.[4]

Workflow Diagram:

UptakeAssay Step1 Tissue Prep (Rat Striatum) Step2 Homogenization (0.32M Sucrose) Step1->Step2 Step3 Centrifugation (1000g -> 12,000g) Step2->Step3 Step4 Resuspension (Krebs-Henseleit Buffer) Step3->Step4 Step5 Incubation (Drug + 3H-Dopamine) Step4->Step5 Step6 Termination (Rapid Filtration GF/B) Step5->Step6 Step7 Scintillation Counting Step6->Step7

Figure 2: Workflow for radioligand uptake inhibition assays.

Detailed Methodology:

  • Isolation: Dissect rat striatum (for DAT) or cortex (for NET/SERT). Homogenize in ice-cold 0.32 M sucrose.

  • P2 Fraction: Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 12,000 x g (20 min) to pellet synaptosomes.

  • Resuspension: Resuspend pellet in Krebs-Henseleit buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

  • Incubation: Incubate synaptosomes with the test aminoketone (1 nM - 100

    
    M) for 15 min at 37°C.
    
  • Initiation: Add radioligand (

    
    H-Dopamine, 5 nM final conc) and incubate for 5 min.
    
  • Termination: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    
Protocol B: In Vivo Microdialysis

Purpose: To measure real-time extracellular neurotransmitter flux in awake animals.[5]

  • Probe Implantation: Stereotaxically implant a guide cannula targeting the Nucleus Accumbens (NAc). Allow 5-7 days recovery.

  • Perfusion: Insert microdialysis probe (2mm membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0

    
    L/min.
    
  • Baseline: Collect dialysate samples every 20 minutes until dopamine levels vary <10% over 3 samples.

  • Drug Administration: Inject Aminoketone analog (i.p. or s.c.).

  • Detection: Analyze dialysate using HPLC with Electrochemical Detection (HPLC-ECD).

    • Validation: A "Releaser" will show a rapid, high-magnitude spike (>400% baseline). A "Blocker" (Bupropion) will show a gradual, moderate increase (~150-200% baseline).

Safety & Toxicology Notes

  • Metabolic Instability: Bupropion is extensively metabolized by CYP2B6 to hydroxybupropion. In contrast, many synthetic cathinones (e.g., MDPV) have longer half-lives due to lack of specific metabolic handles, leading to prolonged toxicity.

  • Therapeutic Index: The ratio of DAT inhibition to seizure induction is critical. Bupropion lowers the seizure threshold, a risk exacerbated in analogs with higher NET affinity.

References

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[2] Neuropsychopharmacology.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

  • Eshleman, A. J., et al. (2017).[1] Structure-Activity Relationships of Substituted Cathinones. Journal of Pharmacology and Experimental Therapeutics.

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. (General Reference for Bupropion Mechanism).
  • Carroll, F. I., et al. (2014). Design, synthesis, and biological evaluation of bupropion analogues as monoamine reuptake inhibitors. Journal of Medicinal Chemistry.

Sources

Comparison of the reactivity of 1-(Dimethylamino)-6-methylheptan-3-one with similar ketones.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(Dimethylamino)-6-methylheptan-3-one (a linear Mannich base) versus its regioisomers and functional analogues. This analysis is critical for process chemists and pharmaceutical researchers, particularly those involved in the synthesis of VMAT2 inhibitors like Tetrabenazine , where this compound appears as a significant regiochemical impurity (Impurity 11).

Executive Summary

1-(Dimethylamino)-6-methylheptan-3-one is the "linear" Mannich base derived from the aminomethylation of 5-methylhexan-2-one at the methyl position. It is thermodynamically distinct from its "branched" isomer, 3-((dimethylamino)methyl)-5-methylhexan-2-one , which is the required intermediate for Tetrabenazine synthesis.

While the branched isomer is engineered to undergo a specific Robinson annulation-type reaction, the linear variant exhibits divergent reactivity, primarily characterized by rapid elimination to a terminal vinyl ketone and a lack of cyclization potential. This guide details the mechanistic underpinnings of these differences.

Chemical Identity & Structural Comparison

The core distinction lies in the site of aminomethylation on the parent ketone, 5-methylhexan-2-one .

FeatureTarget Molecule (Linear) Primary Alternative (Branched)
Name 1-(Dimethylamino)-6-methylheptan-3-one 3-((Dimethylamino)methyl)-5-methylhexan-2-one
CAS Number 107245-26-191342-74-4
Role Impurity (Tetrabenazine Impurity 11)Key Intermediate (Tetrabenazine Precursor)
Substitution Site

(Methyl group of ketone)

(Methylene group of ketone)
Structure


Resulting Enone 6-Methylhept-1-en-3-one (Terminal)3-Methylene-5-methylhexan-2-one (Branched)

Note:


 (Isoamyl group)
Structural Visualization

G Parent Parent Ketone 5-Methylhexan-2-one Linear LINEAR (Target) 1-(Dimethylamino)- 6-methylheptan-3-one (Impurity) Parent->Linear Mannich Reaction (Methyl Attack) Branched BRANCHED (Desired) 3-((Dimethylamino)methyl)- 5-methylhexan-2-one (Intermediate) Parent->Branched Mannich Reaction (Methylene Attack) LinEnone Terminal Vinyl Ketone (Strong Michael Acceptor) Linear->LinEnone Thermal Elimination (- HNMe2) BranEnone Alpha-Methylene Ketone (Cyclization Precursor) Branched->BranEnone Thermal Elimination (- HNMe2)

Figure 1: Divergent synthesis pathways showing the origin of the linear impurity versus the desired branched intermediate.

Reactivity Profile Comparison

The reactivity of 1-(Dimethylamino)-6-methylheptan-3-one is dominated by its tendency to undergo Hofmann elimination and Retro-Mannich reactions.

A. Thermal Stability & Elimination

Both ketones eliminate dimethylamine upon heating to form


-unsaturated ketones (enones). However, the products differ significantly in electrophilicity.
  • Linear Isomer (Target): Eliminates to form 6-methylhept-1-en-3-one .

    • Mechanism:[1][2][3][4][5] The

      
      -proton at 
      
      
      
      is acidic and unhindered. Elimination is rapid.
    • Product Nature: A terminal vinyl ketone (

      
      ). These are highly reactive, unhindered Michael acceptors prone to polymerization or non-selective alkylation.
      
  • Branched Isomer: Eliminates to form 3-methylene-5-methylhexan-2-one .

    • Mechanism:[1][2][3][4][5] Elimination requires abstraction of a proton from the methine group or the methyl group? Actually, it forms the exocyclic double bond (

      
      ).
      
    • Product Nature: An

      
      -methylene ketone. While reactive, the steric bulk of the isoamyl chain and the acetyl group directs nucleophilic attack specifically to the methylene carbon, facilitating the desired Robinson annulation with dihydroisoquinolines.
      
B. Cyclization Potential (Tetrabenazine Synthesis)

This is the critical differentiator.

  • Branched Isomer: Reacts with 6,7-dimethoxy-3,4-dihydroisoquinoline to form the benzoquinolizine ring system of Tetrabenazine. The geometry allows for a concerted or stepwise Michael addition followed by iminium ion cyclization.

  • Linear Isomer: Cannot form the benzoquinolizine skeleton. The Michael addition of the dihydroisoquinoline to the terminal vinyl ketone (derived from the linear isomer) results in a linear alkylation product that lacks the necessary proximity to close the second ring. This results in "dead-end" byproducts that reduce yield and complicate purification.

Experimental Data & Protocols

Protocol 1: Synthesis and Separation of Isomers

Objective: To synthesize the mixture and isolate the linear impurity for reference standard characterization.

Reagents:

  • 5-Methylhexan-2-one (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine HCl (1.2 eq)

  • Conc. HCl (catalytic)

  • Solvent: Ethanol or Isopropanol

Procedure:

  • Reflux: Combine reagents in ethanol and reflux for 12 hours.

    • Insight: Acidic conditions typically favor the formation of the more substituted enol, leading to the branched isomer. However, prolonged heating or neutral conditions can increase the proportion of the linear (kinetic methyl) product.

  • Workup: Remove solvent in vacuo. Basify the residue with 10% NaOH to pH 10. Extract with MTBE (Methyl tert-butyl ether).

  • Distillation:

    • The Linear Isomer typically has a slightly higher boiling point due to less steric shielding of the polar amine-ketone interaction, but separation by distillation is difficult (approx.

      
      T < 5°C).
      
    • Recommendation: Use fractional distillation under high vacuum (3 Torr).

    • Linear Fraction: Collects at ~78-80°C (3 Torr).

    • Branched Fraction: Collects at ~72-75°C (3 Torr).

Protocol 2: Differentiation via NMR

Objective: Rapidly distinguish the linear impurity from the desired intermediate.

SignalLinear (Target) Branched (Desired)

-Protons (to C=O)
Triplet at

ppm (

)
Singlet at

ppm (

)
Mannich

Triplet at

ppm (

)
Doublet of Doublets or Multiplet (chiral center proximity)
Vinyl Region (Post-Elimination) Multiplet (

) typical of mono-substituted alkene
Singlets (

) typical of 1,1-disubstituted alkene

Comparative Performance Summary

The following table summarizes the performance of the target molecule against similar ketones in the context of stability and synthetic utility.

Property1-(Dimethylamino)-6-methylheptan-3-one 3-((Dimethylamino)methyl)-5-methylhexan-2-one 4-(Dimethylamino)butan-2-one
Type Linear Mannich BaseBranched Mannich BaseSimple Linear Mannich Base
Thermal Stability Low (Rapid elimination >60°C)Moderate (Elimination >80°C)Low
Michael Acceptor Strong (Terminal Enone)Specific (Alpha-Methylene)Strong (Methyl Vinyl Ketone precursor)
Synthetic Utility Low (Impurity)High (Drug Intermediate)High (General Building Block)
Storage Store as HCl salt at 4°CStore as HCl salt at 4°CStore as HCl salt at -20°C

Mechanistic Visualization (Tetrabenazine Context)

ReactionPath cluster_0 Desired Pathway (Branched) cluster_1 Impurity Pathway (Linear) D_Iso Dihydroisoquinoline Branched_Int Branched Mannich Base (Desired) TBZ Tetrabenazine (Final Drug) Branched_Int->TBZ + D_Iso Cyclization Linear_Int Linear Mannich Base (Target Molecule) DeadEnd Linear Alkylation Product (No Cyclization) Linear_Int->DeadEnd + D_Iso Michael Addn Only

Figure 2: The consequence of regioselectivity. The linear isomer fails to cyclize, forming acyclic impurities.

References

  • Preparation of Tetrabenazine and its Derivatives.Google Patents.
  • Synthesis and Reactivity of Mannich Bases. Revue Roumaine de Chimie, 2023. [Link]

  • Process for the Preparation of Tetrabenazine. IP.com, Prior Art Database. [Link]

  • Tetrabenazine Impurity Standards. Pharmaffiliates. [Link]

  • Reactivity of Alpha,Beta-Unsaturated Ketones. Chemistry LibreTexts. [Link]

Sources

Reference standards for the analysis of 1-(Dimethylamino)-6-methylheptan-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Reference Standards for 1-(Dimethylamino)-6-methylheptan-3-one Analysis

Executive Summary

In the high-stakes landscape of pharmaceutical development, 1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1) serves as a critical aliphatic amine intermediate—often implicated as a starting material or process-related impurity in the synthesis of opioid analgesics (e.g., Methadone analogs). Its structural lability, characterized by a basic dimethylamino moiety and a thermally sensitive ketone group, presents unique challenges for analytical quantification.

This guide provides a scientifically rigorous comparison of reference standard grades available for this compound. Unlike generic catalogs, we analyze the fitness-for-purpose of each standard type across the drug development lifecycle, supported by experimental protocols for stability handling and qualification.

Technical Profile & Stability Considerations

Before selecting a standard, analysts must understand the compound's physicochemical behavior to prevent "false failures" in QC testing.

  • Chemical Structure : A branched aliphatic chain with a terminal tertiary amine and a ketone at position 3.

  • pKa : ~8.79 (Predicted).[1] The molecule is basic.[2]

  • Critical Instability Factors :

    • pH Sensitivity : The compound is prone to hydrolytic degradation and cyclization at alkaline pH (>8).[2] It is most stable in acidic environments (pH 4–6) where the amine is protonated.

    • Thermal Lability : Significant decomposition (deamination) occurs above 150°C. Vacuum distillation is required for purification, and GC methods must employ low-temperature injectors or cold on-column injection where possible.

Comparative Analysis of Reference Standards

The choice of reference standard dictates the integrity of your analytical data. Below is an objective comparison of the three primary tiers of standards available for 1-(Dimethylamino)-6-methylheptan-3-one.

Table 1: Comparative Specification of Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard Tier 3: Research Grade / Custom Synthesis
Primary Use Method Validation (ICH Q2), Release Testing (GMP)Routine QC, Stability Studies, Early Phase R&DProcess Development, Feasibility Studies
Accreditation ISO 17034 & ISO 17025ISO 17025 or ISO 9001Non-accredited / Lab-grade
Traceability SI Units (NIST/BIPM traceable)Traceable to internal primary standardVendor Certificate of Analysis (CoA) only
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)Chromatographic Purity (Area %)Area % (often uncorrected for water/salt)
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%)Not typically statedUnknown
Cost Factor High (

)
Moderate (

)
Low ($)
Risk Profile Low : Defensible in regulatory audits.[3]Medium : Acceptable if characterized fully.High : Must be qualified in-house before GMP use.

Standard Selection Framework (Decision Logic)

Selecting the correct standard is a function of regulatory scrutiny and risk tolerance. The following logic flow guides the decision process.

StandardSelection Start Start: Define Analytical Goal Phase Development Phase? Start->Phase EarlyRD Early R&D / Process Dev Phase->EarlyRD Phase I/II LateStage Late Stage / Commercial Phase->LateStage Phase III / Commercial Qualitative ID / Retention Time EarlyRD->Qualitative Quantitative Assay / Impurity Quant EarlyRD->Quantitative RiskAssess Is CRM Available? LateStage->RiskAssess QuantType Quantification Type? UseRes Use Research Grade (Verify ID by NMR/MS) Qualitative->UseRes UseAna Use Analytical Standard (ISO 17025) Quantitative->UseAna UseCRM Use ISO 17034 CRM RiskAssess->UseCRM Yes Qualify Perform In-House Qualification (Mass Balance) RiskAssess->Qualify No Qualify->UseAna After Qualification

Figure 1: Decision tree for selecting reference standards based on development phase and analytical requirements.

Experimental Protocols

Protocol A: In-House Qualification of a Research Grade Standard

If a CRM is unavailable (common for specific intermediates), you must elevate a Research Grade material to a "Primary Reference Standard" status using the Mass Balance Approach .

Objective : Determine the absolute potency (


) of the material.
Formula :


Workflow :

  • Organic Impurities (GC-MS) :

    • Inject the standard at high concentration (1 mg/mL).

    • Integrate all peaks >0.05% area.

    • Calculate Total Organic Impurities (

      
      ).
      
  • Water Content (Karl Fischer) :

    • Use coulometric KF titration. Due to the amine nature, ensure the reagent is buffered to prevent pH interference.

  • Residual Solvents (GC-Headspace) :

    • Quantify solvents from synthesis (e.g., hexane, ether).

  • Inorganic Residue (ROI / ICP-MS) :

    • Perform Residue on Ignition (ROI) or ICP-MS to detect catalyst metals.

  • Calculation :

    • Assign the potency value to the vial. This lot is now your In-House Primary Standard .

Protocol B: Standardized GC-MS Analytical Method

This method minimizes thermal degradation of the aminoketone during analysis.

ParameterCondition
System GC-MS (Single Quadrupole)
Column Rtx-5 Amine or equivalent (30 m x 0.25 mm, 1.0 µm) - Base-deactivated stationary phase is critical.
Inlet Split (10:1), 200°C. Note: Keep inlet temp <220°C to prevent deamination.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Oven Program 60°C (hold 1 min) → 15°C/min → 240°C (hold 3 min)
Detection EI Source (70 eV), SIM mode (Target Ions: m/z 58 [Base Peak], 171 [M+], 100).
Sample Diluent Dichloromethane (stabilized with amylene) or Methyl tert-butyl ether (MTBE). Avoid acidic diluents.

Handling & Storage Best Practices

  • Hygroscopicity : The free base is likely hygroscopic. Store under nitrogen or argon.

  • Temperature : Store at -20°C. Long-term storage at room temperature can lead to discoloration (oxidation/polymerization).

References

  • American Elements . (n.d.). 1-(Dimethylamino)-6-methylheptan-3-one Product Specification and CAS 107245-26-1.[4][5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 58333600, 1-(Dimethylamino)-6-methylheptan-4-one (Isomer Reference). Retrieved from [Link]

Sources

Safety Operating Guide

Safe Management and Disposal Protocols for 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 107245-26-1 Chemical Family: Aliphatic Amino-Ketone Primary Application: Pharmaceutical Intermediate / Impurity Standard

Executive Summary: The "Dual-Hazard" Challenge

Effective disposal of 1-(Dimethylamino)-6-methylheptan-3-one requires understanding its bifunctional nature. As a molecule containing both a ketone and a tertiary amine , it presents a specific "dual-hazard" profile: Flammability (characteristic of ketones) and Basicity/Corrosivity (characteristic of amines).

Standard disposal errors often involve treating this solely as a solvent (ignoring the amine's reactivity with acids) or solely as a base (ignoring the flammability). This guide provides a segregated workflow to prevent exothermic incompatibility incidents in waste streams.

Hazard Profile & Waste Characterization

Before disposal, the waste must be characterized to assign the correct Resource Conservation and Recovery Act (RCRA) codes.

Physicochemical Hazard Analysis
FeatureHazard ImplicationWaste Management Action
Ketone Group Ignitability: Likely Flash Point < 60°C (140°F).Classify as D001. Must be stored in flammable-rated cabinets.
Tertiary Amine Alkalinity: pH likely > 10. Reacts exothermically with acids.Segregate from Acid Streams. Do not mix with D002 (Acid) wastes.
Acute Toxicity Harmful if Swallowed (H302). Potential CNS effects.Handle as toxic waste; do not drain dispose.
Regulatory Classification (RCRA)

While 1-(Dimethylamino)-6-methylheptan-3-one is not explicitly "P" or "U" listed, it is regulated by characteristic :

  • Primary Code: D001 (Ignitable) - Presumed based on structure/MW unless testing proves FP > 60°C.

  • Secondary Code: D002 (Corrosive) - Applicable only if pH ≥ 12.5, but "Basic Organic" segregation is required regardless.

Operational Disposal Protocol

Phase 1: Segregation & Compatibility Testing

CRITICAL: The most common accident involving amino-ketones is accidental mixing with acidic waste (e.g., spent HPLC mobile phases containing TFA or Formic Acid).

  • Rule: Designate a "Basic Organic Waste" container.

  • Verification: If adding to a bulk solvent drum, perform a small-scale compatibility test (mix 1mL waste with 1mL drum contents in a fume hood) to check for heat generation or polymerization.

Phase 2: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal if the amine content is high and moisture is present, as it may corrode certain alloys over time.

  • Bulking:

    • Preferred: Lab Pack (keep in original vial/bottle).

    • Alternative: Bulk into "Non-Halogenated Organic - Basic" stream.

  • Labeling:

    • Must read: "Hazardous Waste - Flammable, Basic, Toxic."

    • List Constituents: "1-(Dimethylamino)-6-methylheptan-3-one [100%]" (or specific concentration).

Phase 3: Final Disposal Method

The only acceptable final disposal method for this compound is High-Temperature Incineration .

  • Mechanism: Thermal oxidation destroys the organic skeleton.

  • Nitrogen Content: The amine group generates

    
     during combustion; licensed facilities use scrubbers to manage this emission.
    

Visual Workflows

Logic Flow: Waste Stream Segregation

This diagram illustrates the decision process to prevent incompatibility incidents.

WasteSegregation Start Waste Generation: 1-(Dimethylamino)-6-methylheptan-3-one CheckpH Check pH / Co-contaminants Start->CheckpH IsAcid Contains Acids? (TFA, HCl, H2SO4) CheckpH->IsAcid Segregate STOP: Do Not Mix Exothermic Risk IsAcid->Segregate Yes Halogen Contains Halogens? (DCM, Chloroform) IsAcid->Halogen No BasicStream Stream: Basic Organic Waste (High BTU) HaloStream Stream: Halogenated Organic (Segregated Basic) Halogen->HaloStream Yes NonHaloStream Stream: Non-Halogenated Organic (Preferred Path) Halogen->NonHaloStream No

Figure 1: Decision logic for segregating amino-ketone waste to prevent incompatible mixtures.

Emergency Response: Spill Cleanup

Standard operating procedure for a bench-scale spill (<500 mL).

SpillResponse Event Spill Detected Evac 1. Evacuate & Ventilate (Remove Ignition Sources) Event->Evac PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evac->PPE Absorb 3. Absorb (Use Vermiculite or Chem-Sorb) PPE->Absorb Collect 4. Collect (Spark-proof tools) Absorb->Collect Label 5. Label as Hazardous Waste (Flammable solid debris) Collect->Label

Figure 2: Step-by-step spill response protocol emphasizing ignition control.

References

  • Biosynth. (2026).[1] Safety Data Sheet: 1-(Dimethylamino)-6-methyl-3-heptanone. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • American Elements. (n.d.). 1-(Dimethylamino)-6-methylheptan-3-one Safety Information. Retrieved from

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal Procedures: Aliphatic Amines. Retrieved from

Sources

Personal protective equipment for handling 1-(Dimethylamino)-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 107245-26-1[1][2]

Executive Safety Assessment

Status: Warning (GHS Classification) Primary Hazard: Acute Toxicity (Oral) H302; Potential Skin/Eye Irritant.[1][2] Chemical Class: Aliphatic Tertiary Amino-Ketone.[1][2]

As a Senior Application Scientist, my assessment of 1-(Dimethylamino)-6-methylheptan-3-one goes beyond the standard Safety Data Sheet (SDS). While officially classified as "Harmful if swallowed," the structural combination of a basic tertiary amine and a lipophilic ketone creates a compound with high bioavailability and potential for dermal absorption.[1][2]

Treat this compound not just as a chemical irritant, but as a pharmacologically active intermediate .[1][2] Its structure mimics precursors used in opioid synthesis (e.g., methadone analogs), implying potential neuroactivity if absorbed in significant quantities.[1][2]

Immediate Action Required:

  • Containment: Handle strictly within a certified chemical fume hood.

  • Skin Barrier: Standard nitrile gloves may offer insufficient breakthrough time due to the ketone moiety.[1][2]

  • Deactivation: The amine group is pH-sensitive; acidic environments protonate the nitrogen, reducing volatility and skin permeability.[1][2]

Technical Hazard Analysis & PPE Logic

The selection of Personal Protective Equipment (PPE) for this compound requires balancing dexterity with chemical resistance.[1][2] We must address two chemical functional groups:

  • The Ketone (C=O): Ketones are known to degrade nitrile rubber over time, causing swelling and permeation.[1][2]

  • The Tertiary Amine (N(CH3)2): Amines are caustic and can cause chemical burns or sensitization.[1][2] They are also readily absorbed through the skin.[1][2]

The "Senior Scientist" PPE Loadout
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1][2] The basicity of the amine group can cause rapid, irreversible corneal damage upon splash contact.[1][2] Vapors may also irritate the lacrimal glands.[1][2]
Dermal (Hands) Double-Gloving Strategy Inner: Laminated Film (Silver Shield/4H)Outer: 5-8 mil NitrileThe Ketone Dilemma: Standard nitrile degrades rapidly against ketones.[1][2] Laminated film offers >4h breakthrough time.[1][2] The outer nitrile layer provides grip (which film gloves lack) and protects the film from physical tears.[1][2]
Respiratory Engineering Controls Primary Backup: Half-face respirator with OV/P100 cartridges.The compound has low vapor pressure but is volatile enough to be an inhalation hazard during heating or spills.[1][2] The amine odor threshold is low; if you smell it, your hood is failing.[1][2]
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb liquids, keeping the toxin against your skin.[1][2] Impervious materials are required for bulk handling (>100mL).[1][2]

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize exposure risk by leveraging the chemical's physical properties.[1][2]

Phase A: Preparation & Weighing
  • Control the pH: If possible, handle the compound as a salt (e.g., hydrochloride) rather than the free base. The salt form is non-volatile and less permeable to skin.[1][2]

  • Static Management: Use an antistatic gun or ionizer during weighing.[1][2] As an organic amine, static charge can cause "fly-away" powder or aerosolization of droplets.[1][2]

Phase B: Transfer & Reaction
  • The "Closed System" Rule: Avoid open pouring. Use cannulas or positive-displacement pipettes for liquid transfer to prevent aerosol generation.[1][2]

  • Solvent Trap: If dissolving, add the solvent to the solid, not vice-versa, to minimize splash risk.[1][2]

Phase C: Decontamination (The "Acid Wash")[1][2]
  • Because the compound is a base, do not use bleach (which can form chloramines).[1][2]

  • Protocol: Wipe surfaces with a 5% Acetic Acid or Citric Acid solution.[1][2] This protonates the amine, converting it into a water-soluble, non-volatile ammonium salt that is easily wiped away.[1][2]

Visualization: Safety Decision Logic

The following diagram outlines the decision-making process for handling spills or exposure, specifically tailored to the chemical properties of amino-ketones.

SafetyLogic Start Incident: Exposure or Spill Assess Assess Volume & State Start->Assess SkinContact Skin Contact Assess->SkinContact Dermal Inhalation Inhalation/Odor Detected Assess->Inhalation Airborne Spill Spill (>10mL) Assess->Spill Surface Wash 1. Blot excess (Do not rub) 2. Flush water 15 min 3. Consult Physician SkinContact->Wash Evac 1. Evacuate Area 2. Check Hood Flow 3. Medical Eval (Neuro signs) Inhalation->Evac Neut 1. Isolate Area 2. Apply Absorbent (Vermiculite) 3. Neutralize with weak acid (Citric) Spill->Neut Warning CRITICAL: Do NOT use Bleach (Risk of Chloramine formation) Neut->Warning

Figure 1: Incident Response Logic Flow for Amino-Ketone Handling.

Disposal & Waste Management

Do not pour down the drain. This compound is harmful to aquatic life and resistant to standard biodegradation due to the tertiary amine structure.[1][2]

  • Segregation: Segregate into "Basic Organic Waste" or "Toxic Organic Waste" streams.

  • Pre-Treatment (Recommended): Before placing in the waste container, treat the residue with a small amount of 1N HCl.[1][2]

    • Why? This converts the volatile free base into the non-volatile hydrochloride salt, preventing pressure buildup of toxic vapors inside the waste drum.[1][2]

  • Labeling: Clearly label the waste tag with "Toxic - Amine Ketone" to alert waste management personnel of the specific hazard class.[1][2]

References

  • American Elements. (n.d.).[1][2][3] 1-(Dimethylamino)-6-methylheptan-3-one Safety Data Sheet. Retrieved January 31, 2026, from [Link][1][2]

  • Diplomata Comercial. (n.d.).[1][2] Health and Safety Guidelines for Using Amines: PPE Recommendations. Retrieved January 31, 2026, from [Link][1][2]

  • Chemistry LibreTexts. (2014). Reactions of Aldehydes and Ketones with Amines. Retrieved January 31, 2026, from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.